Farnesyl bromide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C15H25Br |
|---|---|
Molekulargewicht |
285.26 g/mol |
IUPAC-Name |
1-bromo-3,7,11-trimethyldodeca-2,6,10-triene |
InChI |
InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3 |
InChI-Schlüssel |
FOFMBFMTJFSEEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCBr)C)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Farnesyl Bromide: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Farnesyl bromide is a pivotal research tool in the study of protein prenylation, a critical post-translational modification essential for the function of numerous signaling proteins, most notably those in the Ras superfamily. Its primary mechanism of action in a research context is as a synthetic precursor for the preparation of farnesylated molecules, which are instrumental in elucidating the intricacies of enzyme kinetics and cellular signaling pathways. While not typically employed as a direct therapeutic inhibitor, its chemical properties and relationship to farnesyl pyrophosphate provide profound insights into the inhibition of farnesyltransferase (FTase), a key enzyme in oncogenic signaling cascades. This guide details the biochemical basis of this compound's utility, its role in understanding the inhibition of protein farnesylation, relevant signaling pathways, and detailed experimental protocols.
The Core Mechanism: Inhibition of Protein Farnesylation
The central role of this compound in cellular and biochemical studies revolves around the process of protein farnesylation. This is a type of prenylation, a post-translational modification that involves the attachment of a 15-carbon farnesyl group to a cysteine residue within a C-terminal "CaaX" box motif of a target protein.[1] This reaction is catalyzed by the enzyme farnesyltransferase (FTase), which transfers the farnesyl group from farnesyl pyrophosphate (FPP).[1]
Farnesylation is crucial for the proper subcellular localization and function of many key signaling proteins, including the Ras family of small GTPases (H-Ras, K-Ras, N-Ras).[2][3] By anchoring these proteins to the cell membrane, farnesylation facilitates their interaction with downstream effectors, thereby enabling signal transduction that governs cell proliferation, differentiation, and survival.[4]
This compound, as a stable analog of the reactive FPP, is primarily used to synthetically farnesylate peptides and other molecules in vitro.[5][6] These synthetic farnesylated molecules are invaluable for:
-
Studying Enzyme Kinetics: Serving as substrates or substrate analogs to probe the active site of FTase and other enzymes involved in the prenylation pathway.[1]
-
Investigating Downstream Signaling: Elucidating the functional consequences of farnesylation on protein-protein interactions and the activation of signaling cascades.[1]
-
Developing Farnesyltransferase Inhibitors (FTIs): Acting as a structural template and synthetic precursor for the development of novel FTIs, a class of anti-cancer agents.[1][7]
While not a classical enzyme inhibitor in the therapeutic sense, the introduction of this compound or its derivatives into cellular or biochemical assays can competitively or alkylatingly interfere with the normal farnesylation process, thereby providing a model for the effects of FTase inhibition.
Signaling Pathways Modulated by Farnesylation Inhibition
The most well-characterized signaling pathway affected by the inhibition of farnesylation is the Ras-MAPK pathway, which is frequently hyperactivated in human cancers due to mutations in Ras genes.[2][8]
The Ras-MAPK Signaling Cascade
Oncogenic Ras proteins are constitutively active, leading to uncontrolled cell growth and proliferation.[2] Their function is critically dependent on farnesylation for membrane localization.[4] Inhibition of FTase prevents this localization, effectively abrogating the ability of Ras to activate its downstream effectors, such as Raf, MEK, and ERK.[2][8]
Caption: The Ras-MAPK Signaling Pathway and the Point of Inhibition.
The Role of Rho Proteins
While Ras has been the primary focus, other proteins, such as those in the Rho family of GTPases (e.g., RhoB), are also farnesylated.[9][10] The inhibition of RhoB farnesylation has been shown to contribute to the anti-tumor effects of FTIs.[11] Interestingly, when farnesylation is blocked, some proteins, including RhoB, can undergo alternative prenylation by geranylgeranyltransferase I (GGTase-I).[9] This geranylgeranylated form of RhoB (RhoB-GG) appears to have growth-inhibitory and pro-apoptotic functions, in contrast to the growth-promoting role of farnesylated RhoB.[9] This dual effect on Ras and Rho pathways highlights the complex cellular response to FTase inhibition.
Quantitative Data on Farnesyltransferase Inhibition
While this compound is an essential tool for studying farnesylation, it is not typically used as a direct, selective inhibitor in quantitative studies. Instead, more potent and specific Farnesyltransferase Inhibitors (FTIs) have been developed and characterized. The table below presents IC50 values for several well-characterized FTIs to provide a quantitative context for the potency of FTase inhibition.
| Inhibitor | Target(s) | IC50 (nM) | Target Organism/Enzyme | Reference(s) |
| Tipifarnib (R115777) | FTase | 0.86 | Human FTase | [12] |
| Lonafarnib (SCH66336) | H-Ras FTase | 1.9 | Recombinant Human | [12] |
| K-Ras FTase | 5.2 | Recombinant Human | [12] | |
| N-Ras FTase | 2.8 | Recombinant Human | [12] | |
| FTI-2153 | FTase | 1.4 | Recombinant | [12] |
| L-778,123 | FPTase, GGPTase-I | 2 (FPTase), 98 (GGPTase-I) | Not Specified | [12] |
| CP-609,754 | H-Ras Farnesylation | 0.57 ng/mL | Recombinant Human | [12] |
| K-Ras Farnesylation | 46 ng/mL | Recombinant Human | [12] |
Note: The IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Experimental Protocols
In Vitro Farnesyltransferase Activity Assay (Fluorimetric Method)
This protocol is adapted from commercially available kits and provides a method for measuring FTase activity and screening for inhibitors.[13][14][15]
Principle: This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide results in a change in its fluorescence, which can be monitored over time.
Materials:
-
Purified Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansylated CaaX peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well or 384-well black microplate
-
Fluorescence plate reader (Excitation ~340 nm, Emission ~550 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of FTase, FPP, and the dansyl-peptide substrate in the assay buffer. Prepare serial dilutions of this compound or the test inhibitor in assay buffer, ensuring the final DMSO concentration is low (<1%).
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the test inhibitor (or vehicle control).
-
Add the FTase enzyme and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of FPP and the dansyl-peptide substrate.
-
-
Data Acquisition: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Caption: Workflow for In Vitro Farnesyltransferase Activity Assay.
Cellular Assay for Farnesylation Inhibition (Western Blot)
This protocol describes how to detect the inhibition of farnesylation in cultured cells by observing the electrophoretic mobility shift of a known farnesylated protein, such as HDJ-2 or prelamin A.[5][16]
Principle: Non-farnesylated proteins migrate more slowly on an SDS-PAGE gel than their farnesylated counterparts. Treatment of cells with an FTase inhibitor leads to the accumulation of the unprocessed, non-farnesylated form of the protein, which can be detected as a band with a higher apparent molecular weight.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, NIH 3T3)
-
Cell culture medium and supplements
-
This compound or test inhibitor (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for the target protein (e.g., anti-HDJ-2 or anti-Lamin A/C)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the inhibitor (and a vehicle control) for 24-48 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Collect the protein lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Analyze the bands. In the inhibitor-treated lanes, an upper band (unprocessed, non-farnesylated protein) should appear or increase in intensity, while the lower band (processed, farnesylated protein) may decrease.[5]
-
Caption: Workflow for Cellular Farnesylation Inhibition Assay.
This compound as an Alkylating Agent
Beyond its role as a substrate analog, the chemical structure of this compound, specifically the presence of a bromide leaving group, suggests it can act as an alkylating agent.[17] This means it can covalently modify nucleophilic residues, such as the cysteine in the FTase active site or in the CaaX motif of substrate proteins, through a nucleophilic substitution reaction. While this mechanism is less explored in the context of its biological effects compared to its role in synthesis, it represents a potential direct inhibitory action. This alkylating potential is a key feature that makes it a useful reagent for chemical biology applications, such as the synthesis of probes to covalently label proteins.[18]
Conclusion
This compound is an indispensable tool for researchers in the fields of cell biology, oncology, and drug discovery. Its primary mechanism of action in a research setting is to serve as a stable and reactive precursor for the synthesis of farnesylated molecules. These molecules are critical for studying the enzymes of the prenylation pathway, dissecting the Ras and Rho signaling cascades, and developing novel farnesyltransferase inhibitors. While not a therapeutic agent itself, the study of this compound and its derivatives has been fundamental to our understanding of protein farnesylation and its crucial role in cellular function and disease, paving the way for the development of targeted cancer therapies.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. ovid.com [ovid.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. trans,trans-Farnesyl bromide | 28290-41-7 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Farnesyltransferase inhibitors alter the prenylation and growth-stimulating function of RhoB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Farnesyltransferase inhibitors define a role for RhoB in controlling neoplastic pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that farnesyltransferase inhibitors suppress Ras transformation by interfering with Rho activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. benchchem.com [benchchem.com]
- 17. (E,E)-Farnesyl Bromide, 28290-41-7 | BroadPharm [broadpharm.com]
- 18. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Farnesyl Bromide: A Technical Guide to its Chemical Properties, Structure, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl bromide is a synthetically valuable organic compound that serves as a crucial tool in the study of protein prenylation, a vital post-translational modification implicated in numerous cellular processes and disease states, including cancer. This technical guide provides an in-depth overview of the chemical properties, isomeric structures, and experimental applications of this compound, with a focus on its role in understanding and targeting protein farnesyltransferase.
Chemical Properties and Structure
This compound (C₁₅H₂₅Br) is a brominated derivative of farnesol, a 15-carbon isoprenoid alcohol. Its chemical properties are summarized in the table below. The molecule exists as several geometric isomers due to the presence of two internal double bonds. The most common and biologically relevant isomer is the (E,E)-isomer, also referred to as trans,trans-farnesyl bromide.[1][2] Commercially available this compound may also be sold as a mixture of isomers.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₅Br | [1] |
| Molecular Weight | 285.26 g/mol | [1] |
| Boiling Point | 100-110 °C at 15 mmHg | [2] |
| Density | 1.052 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.509 | [2] |
| Solubility | Soluble in organic solvents such as THF and diethyl ether. | [3] |
| Appearance | Light yellow oil | [3] |
| Storage Temperature | 2-8°C | [2] |
The structure of this compound consists of a 12-carbon chain with three methyl groups at positions 3, 7, and 11, and a bromine atom attached to the first carbon. The double bonds are located at positions 2, 6, and 10. The isomeric forms are determined by the configuration of the substituents around the C2-C3 and C6-C7 double bonds.
Experimental Protocols
Synthesis of (E,E)-Farnesyl Bromide from (E,E)-Farnesol
This protocol describes a common method for the synthesis of (E,E)-farnesyl bromide from (E,E)-farnesol.[3]
Materials:
-
(E,E)-Farnesol
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Lithium bromide (LiBr)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dry ice/acetonitrile bath
-
Ice bath
-
Round-bottom flask, magnetic stirrer, syringes, and other standard laboratory glassware.
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve (E,E)-farnesol in anhydrous THF.
-
Cool the solution to -45 °C using a dry ice/acetonitrile bath.
-
Slowly add methanesulfonyl chloride via syringe, followed by the dropwise addition of triethylamine. A white precipitate will form.
-
Stir the suspension at -45 °C for 45 minutes.
-
In a separate flask, prepare a solution of lithium bromide in THF at room temperature.
-
Add the lithium bromide solution to the reaction mixture via cannula.
-
Remove the cooling bath and allow the mixture to warm to 0 °C in an ice bath. Stir for 1 hour.
-
Pour the reaction mixture into ice water and extract the aqueous layer with cold diethyl ether.
-
Combine the organic extracts and wash sequentially with ice-cold saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (E,E)-farnesyl bromide as a light yellow oil. The product is often used in subsequent steps without further purification.
Purification of this compound by Silica (B1680970) Gel Column Chromatography
For applications requiring high purity, this compound can be purified using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
In Vitro Protein Farnesyltransferase Assay
This assay measures the activity of farnesyltransferase (FTase) by detecting the incorporation of a farnesyl group from farnesyl pyrophosphate (FPP) onto a protein or peptide substrate.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
A protein or peptide substrate with a C-terminal CAAX box (e.g., a fluorescently labeled peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the protein/peptide substrate, and the FTase enzyme in a microplate well.
-
Initiate the reaction by adding FPP to the mixture.
-
Incubate the plate at 37 °C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Measure the farnesylation of the substrate. If a fluorescently labeled peptide is used, farnesylation can be detected by a change in fluorescence polarization or intensity.
-
To test for inhibition, pre-incubate the FTase with a potential inhibitor before adding FPP.
Signaling Pathways and Experimental Workflows
Ras Signaling Pathway and the Role of Farnesylation
The Ras proteins are a family of small GTPases that play a central role in signal transduction pathways that control cell growth, differentiation, and survival. For Ras proteins to be functional, they must undergo a series of post-translational modifications, with farnesylation being the initial and critical step. This modification is catalyzed by the enzyme farnesyltransferase (FTase), which attaches a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal "CAAX box" motif of the Ras protein. This lipid modification increases the hydrophobicity of Ras, facilitating its anchoring to the inner leaflet of the plasma membrane, a prerequisite for its interaction with downstream effector proteins and subsequent signal propagation.
References
Synthesis of Farnesyl Bromide from Farnesol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of established methodologies for the synthesis of farnesyl bromide from its precursor, farnesol (B120207). This compound is a crucial intermediate in the synthesis of various biologically active molecules, including farnesyltransferase inhibitors and other potential therapeutic agents. This document details two distinct and reliable synthetic protocols, presenting quantitative data in a structured format and illustrating the experimental workflows and chemical transformations through detailed diagrams.
Comparative Analysis of Synthetic Methodologies
Two primary methods for the conversion of farnesol to this compound are highlighted in this guide: the use of phosphorus tribromide (PBr₃) and a two-step, one-pot procedure involving methanesulfonyl chloride and lithium bromide. The choice of method may depend on factors such as desired stereochemical retention, available reagents, and sensitivity of the starting material to acidic conditions.
| Parameter | Method 1: Phosphorus Tribromide | Method 2: Mesyl Chloride & Lithium Bromide |
| Starting Material | Nerolidol (cis:trans= 40:60), an isomer of farnesol[1] | (E,E)-Farnesol[2] |
| Reagents | Phosphorus tribromide, Pyridine (B92270), Diethyl ether[1] | Methanesulfonyl chloride, Triethylamine (B128534), Lithium bromide, Tetrahydrofuran (THF)[2] |
| Reaction Temperature | -10°C to -5°C[1] | -47°C to 0°C[2] |
| Reaction Time | 12 hours[1] | Not explicitly stated, but involves sequential additions and stirring periods.[2] |
| Yield | 760 g of crude this compound from 666 g of nerolidol[1] | 11.6 g of crude this compound from 10.0 g of (E,E)-farnesol[2] |
| Purification | The product was used without further purification[1] | The product was used in the next step without purification[2] |
| Key Considerations | The reaction is performed at low temperatures to control reactivity. Pyridine is used to neutralize the HBr byproduct.[1] | This two-step, one-pot procedure is designed to retain the E,E-geometry of the starting farnesol.[3] |
Experimental Protocols
Method 1: Synthesis of this compound using Phosphorus Tribromide
This protocol is adapted from a procedure reported by G. Pala et al.[1].
Materials:
-
Nerolidol (cis:trans= 40:60): 666 g
-
Diethyl ether: 2000 ml
-
Pyridine: 20 ml
-
Phosphorus tribromide: 300 g
-
Water
-
Sodium bicarbonate
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
A mixture of 666 g of nerolidol, 2000 ml of diethyl ether, and 20 ml of pyridine is cooled to a temperature between -10°C and -5°C.[1]
-
At this temperature, 300 g of phosphorus tribromide is added dropwise to the mixture.[1]
-
The reaction mixture is then stirred for an additional 12 hours at the same temperature to ensure the completion of the reaction.[1]
-
After the reaction is complete, the mixture is poured into water and neutralized with sodium bicarbonate.[1]
-
The ether layer is separated, washed with water, and subsequently dried over anhydrous sodium sulfate.[1]
-
The solvent is removed by distillation under vacuum at room temperature, yielding 760 g of this compound as an orange-colored oil with an irritating odor.[1]
-
Due to its relative instability, the product should be used immediately in the subsequent reaction or stored in a cold place.[1]
Method 2: Synthesis of (E,E)-Farnesyl Bromide using Methanesulfonyl Chloride and Lithium Bromide
This protocol is a two-step, one-pot procedure that preserves the stereochemistry of the starting material.[2][3]
Materials:
-
(E,E)-Farnesol: 10.0 g (45.0 mmol)[2]
-
Anhydrous Tetrahydrofuran (THF): 150 ml + 50 ml[2]
-
Methanesulfonyl chloride: 6.70 g (4.53 ml, 58.5 mmol)[2]
-
Triethylamine: 9.10 g (12.6 ml, 89.9 mmol)[2]
-
Lithium bromide: 15.6 g (180 mmol)[2]
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)[2]
Procedure:
-
In a flame-dried, 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirring bar and under a nitrogen atmosphere, dissolve 10.0 g (45.0 mmol) of (E,E)-farnesol in 150 mL of anhydrous THF.[2]
-
Cool the solution in a dry ice/acetonitrile bath to a temperature between -47°C and -45°C.[2]
-
Add 6.70 g (58.5 mmol) of methanesulfonyl chloride via syringe over 5 minutes.[2]
-
Subsequently, add 9.10 g (89.9 mmol) of triethylamine via syringe over 5 minutes, which will result in the precipitation of a white solid.[2]
-
Stir the resulting suspension at -45°C to -47°C for 45 minutes.[2]
-
In a separate flask, prepare a room temperature solution of 15.6 g (180 mmol) of lithium bromide in 50 mL of THF.[2]
-
Add the lithium bromide solution to the reaction mixture via cannula transfer over 5 minutes.[2]
-
After the addition, remove the cooling bath and allow the mixture to warm to 0°C in an ice-water bath, and stir for 1 hour.[2]
-
Pour the reaction mixture into 300 mL of ice water.[2]
-
Separate the aqueous layer and extract it three times with 150-mL portions of cold diethyl ether.[2]
-
Combine the organic extracts and wash them sequentially with 200 mL of ice-cold saturated NaHCO₃ and 200 mL of brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate by rotary evaporation and vacuum drying to yield 11.6 g of (E,E)-farnesyl bromide as a light yellow oil.[2] The product is used in the next step without further purification.[2]
Visualizations
Logical Workflow for this compound Synthesis
The following diagram illustrates the general experimental workflow for the synthesis of this compound from farnesol, encompassing the key stages of the reaction, workup, and purification.
References
The Role of Farnesyl Bromide in the Investigation of Protein Prenylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein prenylation, a crucial post-translational modification, involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP), to cysteine residues within target proteins. This process is catalyzed by a class of enzymes known as prenyltransferases, including farnesyltransferase (FTase). The addition of the hydrophobic farnesyl group facilitates the anchoring of proteins to cellular membranes, a prerequisite for their involvement in a multitude of signal transduction pathways that govern cell growth, differentiation, and proliferation. Dysregulation of protein prenylation is implicated in various diseases, most notably in cancer, where the oncogenic Ras proteins are prominent substrates of farnesylation.
Farnesyl bromide, a reactive alkyl halide derivative of farnesol, serves as a pivotal chemical tool for researchers studying protein prenylation. While not typically employed as a direct inhibitor in biological assays, its significance lies in its utility as a synthetic precursor for creating bespoke molecular probes and substrates. These synthetic molecules are instrumental in elucidating the mechanisms of farnesyltransferase, identifying novel substrates, and screening for potent inhibitors with therapeutic potential. This technical guide provides an in-depth overview of the role of this compound in the study of protein prenylation, complete with experimental protocols and data presented for the broader class of farnesyltransferase inhibitors.
This compound in the Synthesis of Research Tools
This compound is a valuable reagent for the chemical synthesis of farnesylated peptides and small molecules. The bromide is a good leaving group, facilitating nucleophilic substitution by the thiol group of cysteine residues in peptides or other molecules. This reaction mimics the physiological farnesylation process, allowing for the creation of specific probes to investigate enzyme-substrate interactions and the biological consequences of protein prenylation.
A key application of this compound is in the synthesis of S-farnesyl-L-cysteine methyl ester, a fundamental building block for constructing more complex farnesylated peptides. These synthetic peptides can be used as substrates in in vitro farnesyltransferase assays to characterize enzyme kinetics and to screen for inhibitors.
Quantitative Data on Farnesyltransferase Inhibitors
While specific inhibitory data for this compound is not prevalent in the literature, a vast number of farnesyltransferase inhibitors (FTIs) have been developed and characterized. The following table summarizes the inhibitory potency (IC50 values) of several well-studied FTIs against farnesyltransferase. This data is provided to give researchers a quantitative context for the potency of compounds that target this enzyme.
| Farnesyltransferase Inhibitor | IC50 (nM) | Target | Reference |
| Tipifarnib (R115777) | 0.86 | FTase | [1] |
| Lonafarnib (SCH66336) | 1.9 (H-Ras), 5.2 (K-Ras), 2.8 (N-Ras) | FTase | [1] |
| FTI-2153 | 1.4 | FTase | [2] |
| L-778,123 | 2 | FPTase | [1] |
| BMS-214662 | 1.3 (H-Ras), 8.4 (K-Ras) | FTase | [2] |
| LB42708 | 0.8 (H-Ras), 1.2 (N-Ras), 2.0 (K-Ras4B) | FTase | [2] |
Experimental Protocols
Protocol 1: Synthesis of S-trans,trans-farnesyl-L-cysteine methyl ester using this compound
This protocol describes the chemical synthesis of a farnesylated cysteine derivative, a key building block for creating probes to study protein prenylation.[3]
Materials:
-
trans,trans-Farnesyl bromide
-
L-cysteine methyl ester hydrochloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Syringes
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Dissolve L-cysteine methyl ester hydrochloride in anhydrous DMF in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add triethylamine to the solution to deprotonate the thiol group of the cysteine methyl ester. The amount of TEA should be stoichiometric to the L-cysteine methyl ester hydrochloride.
-
Slowly add trans,trans-farnesyl bromide to the reaction mixture with continuous stirring. The reaction is typically carried out at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, the product, S-trans,trans-farnesyl-L-cysteine methyl ester, can be purified from the reaction mixture using high-performance liquid chromatography (HPLC).
Protocol 2: In Vitro Farnesyltransferase Activity Assay
This protocol outlines a general method to measure the activity of farnesyltransferase in vitro, which can be adapted to use synthetically farnesylated peptides or to screen for inhibitors.[4][5][6][7]
Materials:
-
Recombinant human farnesyltransferase
-
[³H]-Farnesyl pyrophosphate (FPP) or a fluorescently labeled FPP analog
-
A peptide substrate with a C-terminal CAAX motif (e.g., a synthetic dansylated peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Scintillation counter or fluorescence plate reader
-
96-well plates
-
Test compounds (potential inhibitors) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing the assay buffer, peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant farnesyltransferase to the mixture.
-
Add [³H]-FPP or the fluorescently labeled FPP analog to start the enzymatic reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Detect the incorporation of the farnesyl group into the peptide substrate. For [³H]-FPP, this can be done by capturing the peptide on a filter paper, washing away unincorporated [³H]-FPP, and measuring the radioactivity using a scintillation counter. For fluorescently labeled FPP, the fluorescence signal can be measured directly in the 96-well plate using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 3: Cellular Protein Prenylation Assay (Mobility Shift Assay)
This protocol describes a method to assess the prenylation status of a specific protein in cultured cells, which is often affected by farnesyltransferase inhibitors. Inhibition of prenylation can lead to a change in the electrophoretic mobility of the target protein.[4]
Materials:
-
Cultured cells (e.g., a cell line overexpressing a farnesylated protein like H-Ras)
-
Farnesyltransferase inhibitor (FTI)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein electrophoresis equipment (SDS-PAGE)
-
Western blotting equipment
-
Primary antibody specific to the protein of interest
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FTI for a specific duration (e.g., 24-48 hours). Include a vehicle-treated control (e.g., DMSO).
-
Lyse the cells using a suitable lysis buffer and quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Unprenylated proteins often migrate slower than their prenylated counterparts.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose) for Western blotting.
-
Probe the membrane with a primary antibody that specifically recognizes the target protein.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Compare the mobility of the protein from FTI-treated cells to the control. A shift to a higher molecular weight indicates an accumulation of the unprenylated form of the protein.
Signaling Pathways and Experimental Workflows
This compound in the Synthesis of a Farnesylated Peptide Probe
Caption: Workflow for synthesizing a farnesylated peptide using this compound.
Experimental Workflow for In Vitro Farnesyltransferase Inhibition Assay```dot
Caption: The Ras-Raf-MEK-ERK signaling cascade and the role of farnesylation.
Rho GTPase Signaling Pathway
Caption: Overview of the Rho GTPase signaling pathway.
Conclusion
This compound is an indispensable tool in the field of protein prenylation research. Its primary role as a synthetic precursor enables the creation of tailored molecular probes and substrates that are critical for dissecting the intricate mechanisms of farnesyltransferase and the broader biological implications of protein prenylation. While not a direct inhibitor, the insights gained from using this compound-derived tools have been instrumental in the development of potent and specific farnesyltransferase inhibitors with significant therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to investigate this vital cellular process and its role in health and disease.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis of S-farnesyl-L-cysteine methylester and purification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Protein Farnesyltransferase Substrate Specificity using Synthetic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expansion of Protein Farnesyltransferase Specificity Using “Tunable” Active Site Interactions: DEVELOPMENT OF BIOENGINEERED PRENYLATION PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
Farnesyl Bromide: A Keystone Precursor for Isoprenoid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl bromide, a 15-carbon isoprenoid derivative, serves as a critical and versatile precursor in the chemical synthesis of a vast array of isoprenoids, a class of natural products exhibiting immense structural and functional diversity. Its utility extends from the assembly of higher-order terpenes and steroids to the synthesis of probes for studying fundamental biological processes like protein prenylation. This technical guide provides a comprehensive overview of the role of this compound in isoprenoid synthesis, detailing key reactions, experimental protocols, and quantitative data to support researchers in their scientific endeavors.
Isoprenoids are ubiquitous in nature, playing vital roles in cellular metabolism, signaling, and structure. They are constructed from five-carbon isoprene (B109036) units, and farnesyl pyrophosphate (FPP) is a central intermediate in their biosynthesis.[1] this compound emerges as a synthetically accessible and reactive analogue of FPP, enabling chemists to mimic and investigate biosynthetic pathways in the laboratory.
Synthesis of this compound
The most common and direct route to this compound is through the bromination of its corresponding alcohol, (E,E)-farnesol. This conversion aims to substitute the hydroxyl group with a bromine atom while preserving the stereochemistry of the double bonds.[2]
Experimental Protocol: Synthesis of (E,E)-Farnesyl Bromide from (E,E)-Farnesol
A detailed procedure for this conversion is provided by Organic Syntheses.[3] The protocol involves the reaction of (E,E)-farnesol with methanesulfonyl chloride and triethylamine (B128534), followed by displacement with lithium bromide.
Materials:
-
(E,E)-Farnesol
-
Tetrahydrofuran (THF), anhydrous
-
Methanesulfonyl chloride
-
Triethylamine
-
Lithium bromide
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of (E,E)-farnesol in anhydrous THF is cooled to -45 °C in a dry ice/acetonitrile bath.[3]
-
Methanesulfonyl chloride is added dropwise via syringe over 5 minutes, followed by the addition of triethylamine over 5 minutes, leading to the precipitation of a white solid.[3]
-
The resulting suspension is stirred at -45 °C for 45 minutes.[3]
-
A solution of lithium bromide in THF is then added via cannula transfer.[3]
-
The reaction mixture is allowed to warm to 0 °C and stirred for 1 hour.[3]
-
The reaction is quenched with ice water, and the aqueous layer is extracted with cold diethyl ether.[3]
-
The combined organic extracts are washed sequentially with ice-cold saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield (E,E)-farnesyl bromide as a light yellow oil.[3]
Note: this compound is prone to decomposition and should be used immediately or stored at low temperatures (-20 °C) for no longer than one day.[3]
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | (E,E)-Farnesol (10.0 g, 45.0 mmol) | [3] |
| Product | (E,E)-Farnesyl bromide (11.6 g) | [3] |
| Yield | Quantitative (used without further purification) | [3] |
| Spectroscopic Data (1H NMR, 500 MHz, CDCl3) | δ: 1.61 (br s, 6H), 1.69 (s, 3H), 1.74 (s, 3H), 1.97–2.13 (m, 8H), 4.03 (d, J = 8.3 Hz, 2H), 5.08–5.11 (m, 2H), 5.54 (br t, J = 8.3 Hz, 1H) | [3] |
| Spectroscopic Data (13C NMR, 100 MHz, CDCl3) | δ: 16.2, 16.3, 17.9, 25.9, 26.3, 26.9, 30.0, 39.7, 39.9, 120.7, 123.6, 124.5, 131.6, 135.8, 143.8 | [3] |
This compound in Isoprenoid Chain Elongation
A primary application of this compound is in the extension of the isoprenoid chain, serving as a building block for higher terpenes.
Synthesis of (E,E,E)-Geranylgeraniol
This compound can be used to synthesize the C20 isoprenoid, (E,E,E)-geranylgeraniol, through a five-step sequence that involves an acetoacetate (B1235776) dianion alkylation-enol phosphate (B84403) coupling method.[3]
Caption: Synthetic pathway from (E,E)-Farnesol to (E,E,E)-Geranylgeraniol.
Experimental Protocol: Isoprenoid Chain Extension
The synthesis begins with the conversion of (E,E)-farnesol to this compound as described previously. The this compound is then reacted with the dianion of ethyl acetoacetate.[3]
Procedure (Alkylation Step):
-
Sodium hydride is used to generate the sodium enolate of ethyl acetoacetate in THF at 0 °C.[3]
-
n-Butyllithium is then added to form the acetoacetate dianion.[3]
-
A solution of this compound in THF is added to the dianion solution at 0 °C.[3]
-
The reaction is stirred and then quenched with aqueous HCl.[3]
-
The product, a β-keto ester, is extracted with diethyl ether and purified.[3]
This β-keto ester is then converted in subsequent steps to geranylgeraniol.[3]
Quantitative Data for Geranylgeraniol Synthesis
| Step | Product | Overall Yield from Farnesol | Purity (GC analysis) | Reference |
| 5-step sequence | (E,E,E)-Geranylgeraniol | 53–61% | 96% | [3] |
| Alkylation | β-Keto ester | 78–81% | - | [3] |
Head-to-Head Coupling: Synthesis of Squalene
This compound is a key starting material for the synthesis of squalene, a C30 triterpene and the biological precursor to all steroids.[1] This is achieved through a reductive head-to-head coupling of two this compound molecules.
A highly efficient reductive coupling reagent for this transformation is chlorotris(triphenylphosphine)cobalt(I).[4][5]
Experimental Protocol: Synthesis of Squalene
Procedure:
-
The tri-triphenylphosphine cobalt chloride reagent is freshly prepared.[5]
-
This compound is reacted with the coupling reagent.[5]
-
The reaction is carried out at room temperature with efficient stirring.[5]
Quantitative Data for Squalene Synthesis
| Parameter | Value | Reference |
| Yield of Squalene | 45.6% | [5] |
| Reaction Time | 4 hours | [5] |
| Coupling Agent | Extra 10% of tri-triphenylphosphine cobalt chloride | [5] |
Synthesis of Phenolic Isoprenoids: Grifolin (B191361) and Neogrifolin
This compound is also utilized in the total synthesis of biologically active phenolic isoprenoids like grifolin and neogrifolin. The synthesis involves the allylation of a β-ketoester with this compound.[4]
Quantitative Data for Grifolin and Neogrifolin Intermediate Synthesis
| Product | Overall Yield from Ethyl Acetoacetate | Reference |
| 2-Farnesyl-5-methyl-cyclohexane-1,3-dione | 43% | [4] |
| 6-Farnesyl-5-methyl-cyclohexane-1,3-dione | 40% | [4] |
This compound in the Study of Protein Prenylation
Protein prenylation is a crucial post-translational modification where a farnesyl or geranylgeranyl group is attached to a cysteine residue of a protein, a process catalyzed by enzymes like farnesyltransferase (FTase).[1][2] This modification is vital for anchoring proteins to cell membranes and mediating protein-protein interactions.[2] this compound is an invaluable tool for studying this process.[1]
Caption: Use of this compound to synthesize tools for studying protein prenylation.
By reacting this compound with cysteine derivatives, researchers can synthesize farnesylated amino acids and peptides.[2][6] These synthetic molecules serve as crucial probes and substrates to investigate the mechanisms of prenylation, the enzymes involved, and the downstream processing of prenylated proteins.[2]
Experimental Protocol: Synthesis of S-trans,trans-Farnesyl-L-cysteine Methyl Ester
Procedure:
-
This compound is reacted with L-cysteine methyl ester hydrochloride in the presence of a base, such as triethylamine.[2]
-
The base neutralizes the hydrochloride salt, facilitating the nucleophilic attack of the cysteine thiol on the this compound.[2]
-
The resulting S-trans, trans-farnesyl-L-cysteine methyl ester can be purified by HPLC.[6]
This compound as a Precursor for Biosynthesis Inhibitors
The isoprenoid biosynthetic pathway is a target for various drugs. This compound is used in the synthesis of inhibitors for key enzymes in this pathway, such as farnesyl pyrophosphate synthase (FPPS). For instance, bisphosphonates, a class of drugs used to treat bone disorders, can be functionalized with farnesyl groups to enhance their inhibitory activity. This is achieved through the alkylation of a bisphosphonate with this compound using a base like sodium hydride.[7][8]
Caption: Synthesis of a farnesyl-bisphosphonate inhibitor using this compound.
Conclusion
This compound stands out as a cornerstone reagent in the field of isoprenoid chemistry. Its ability to act as a synthetic equivalent of the biochemically crucial farnesyl pyrophosphate provides chemists with a powerful tool to construct complex natural products, probe intricate biological pathways, and develop novel therapeutic agents. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors, paving the way for new discoveries and innovations.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. trans,trans-Farnesyl bromide | 28290-41-7 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of S-farnesyl-L-cysteine methylester and purification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical approaches to inhibitors of isoprenoid biosynthesis: targeting farnesyl and geranylgeranyl pyrophosphate synthases - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28316K [pubs.rsc.org]
The Pivotal Role of Farnesyl Compounds in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesyl compounds, a class of isoprenoids, are integral to a multitude of cellular signaling pathways. Their significance stems from their role as precursors for essential molecules and as post-translational modifiers of key signaling proteins. This technical guide provides an in-depth exploration of the biological activities of farnesyl compounds, with a focus on their impact on cell signaling. We delve into the mechanisms of protein farnesylation, the therapeutic implications of its inhibition, the direct signaling functions of farnesyl pyrophosphate, and the interaction of farnesyl derivatives with nuclear receptors. This document consolidates quantitative data on compound activities, details key experimental methodologies, and provides visual representations of the discussed signaling pathways to serve as a comprehensive resource for researchers in cellular biology and drug discovery.
Protein Farnesylation and its Inhibition in Signal Transduction
Protein farnesylation is a crucial post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue within a C-terminal CAAX motif of a target protein. This reaction is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation is essential for the proper subcellular localization and function of numerous proteins involved in critical signaling pathways, most notably the Ras superfamily of small GTPases, which are pivotal in regulating cell proliferation, differentiation, and survival. Dysregulation of these pathways, often due to mutations in Ras proteins, is a hallmark of many cancers, making FTase a compelling therapeutic target.
Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block the action of FTase, thereby preventing the farnesylation and subsequent membrane association of its substrate proteins. This inhibition can disrupt oncogenic signaling and lead to cell cycle arrest or apoptosis in cancer cells.
The Ras Signaling Pathway
The Ras proteins (H-Ras, K-Ras, and N-Ras) are central to cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state. Farnesylation is a critical first step for anchoring Ras to the plasma membrane, a prerequisite for its activation and downstream signaling through pathways like the Raf-MEK-ERK cascade, which controls gene expression related to cell growth and division.[1] FTIs were initially developed to inhibit the farnesylation of Ras, thereby preventing its localization to the cell membrane and abrogating its oncogenic activity.[2]
The Rho Signaling Pathway
The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, and cell migration. While many Rho proteins are geranylgeranylated, RhoB is unique in that it can be both farnesylated and geranylgeranylated.[3] FTIs can alter the balance of these modifications on RhoB, leading to an increase in the geranylgeranylated form. This shift has been shown to inhibit cell growth and promote apoptosis, suggesting that the anti-tumor effects of FTIs are not solely dependent on Ras inhibition.[4]
Quantitative Activity of Farnesyltransferase Inhibitors
The potency of FTIs is typically quantified by their half-maximal inhibitory concentration (IC50) against the FTase enzyme. Below is a summary of reported IC50 values for two clinically investigated FTIs, Tipifarnib and Lonafarnib.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Tipifarnib | Farnesyltransferase | Enzymatic Assay | 0.45–0.57 | [2] |
| Lonafarnib | Farnesyltransferase | Enzymatic Assay | 4.9–7.8 | [2] |
| Tipifarnib | KRAS Prenylation | In Vitro | 7.9 | [5] |
| Tipifarnib | DNR Efflux | Cellular Assay | < 500 | [6] |
Farnesyl Pyrophosphate (FPP) as a Signaling Molecule
Beyond its role as a substrate for FTase, farnesyl pyrophosphate (FPP) has been identified as a signaling molecule in its own right. FPP can act as a "danger signal" when released from cells, triggering inflammatory responses and cell death.
FPP-Mediated TRPM2 Activation
Extracellular FPP can activate the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a calcium-permeable ion channel.[7] Activation of TRPM2 leads to an influx of calcium ions, which can trigger various downstream signaling cascades, including those leading to inflammation and apoptosis. This pathway is implicated in conditions such as ischemic injury.[7]
Farnesyl Compounds and Nuclear Receptors
Certain farnesyl compounds, such as farnesol (B120207) and its metabolites, can act as ligands for nuclear receptors, a class of transcription factors that regulate gene expression in response to small molecule binding. This interaction provides a direct link between isoprenoid metabolism and the control of gene transcription.
Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism. Farnesol and its metabolites have been identified as activators of FXR.[8][9] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements to regulate the transcription of target genes.
Other Nuclear Receptors
Farnesol has also been shown to interact with other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and the Thyroid Hormone Receptor (THR).[9][10] For instance, farnesol can induce the expression of THRβ1 but may inhibit its signaling activity.[10] These interactions highlight the broad influence of farnesyl compounds on cellular metabolism and gene regulation.
Experimental Protocols
Farnesyltransferase Activity Assay (Fluorimetric)
This assay measures the activity of FTase by detecting the transfer of a farnesyl group from FPP to a fluorescently labeled peptide substrate.
Materials:
-
Recombinant farnesyltransferase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader (λex = 340 nm, λem = 520-550 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, FTase enzyme, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the dansylated peptide substrate and FPP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11][12][13]
Western Blot for Farnesylation Inhibition (HDJ-2 Mobility Shift Assay)
This method assesses the inhibition of protein farnesylation in cells by observing the electrophoretic mobility shift of the farnesylated protein HDJ-2, a common biomarker for FTI activity. Unfarnesylated HDJ-2 migrates slower on an SDS-PAGE gel than its farnesylated counterpart.
Materials:
-
Cell culture reagents
-
Test compounds (FTIs)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against HDJ-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the FTI for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against HDJ-2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. The appearance of a slower-migrating band for HDJ-2 indicates inhibition of farnesylation.[14]
Conclusion
Farnesyl compounds are at the crossroads of major cellular signaling networks. Their inhibition through FTIs has shown therapeutic promise, particularly in oncology, by targeting key oncogenic drivers like Ras and Rho. Furthermore, the emerging roles of FPP as a direct signaling molecule and farnesyl derivatives as modulators of nuclear receptors are expanding our understanding of their biological significance. The experimental protocols and data presented in this guide offer a foundational resource for the continued investigation and therapeutic exploitation of farnesyl compound-mediated cell signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, biochemical, and cellular evaluation of farnesyl monophosphate prodrugs as farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of a nuclear receptor that is activated by farnesol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesol induces thyroid hormone receptor (THR) beta1 but inhibits THR-mediated signaling in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Expansion of Protein Farnesyltransferase Specificity Using “Tunable” Active Site Interactions: DEVELOPMENT OF BIOENGINEERED PRENYLATION PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Farnesyl Moiety: A Historical and Technical Guide to Protein Farnesylation
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein farnesylation, a crucial post-translational modification, plays a pivotal role in regulating the function and subcellular localization of a multitude of proteins essential for cellular signaling. This technical guide provides a comprehensive overview of the discovery and history of protein farnesylation, from the foundational studies on cholesterol metabolism to the development of targeted anticancer therapeutics. We delve into the intricate biochemistry of the farnesylation process, detailing the key enzymes and recognition motifs. Furthermore, this document serves as a practical resource by providing detailed experimental protocols for the identification and characterization of farnesylated proteins and the enzymes that modify them. Quantitative data on enzyme kinetics and inhibitor potencies are summarized in structured tables for easy reference. Finally, key signaling pathways and experimental workflows are visualized through meticulously crafted diagrams to facilitate a deeper understanding of this critical cellular process.
A Journey of Discovery: The History of Protein Farnesylation
The story of protein farnesylation is intertwined with fundamental discoveries in cell biology and biochemistry. Here, we present a chronological account of the key milestones that unveiled this essential post-translational modification.
Early 1970s: Unraveling Cholesterol Metabolism
The groundwork for understanding protein farnesylation was laid by the seminal work of Michael S. Brown and Joseph L. Goldstein on the regulation of cholesterol metabolism. Their research, which earned them the Nobel Prize in Physiology or Medicine in 1985, elucidated the biosynthetic pathway of isoprenoids, including farnesyl pyrophosphate (FPP), the lipid donor for farnesylation.[1][2][3][4][5] Their discoveries were pivotal in understanding how cells synthesize the farnesyl moiety.
Late 1970s - Early 1980s: The Dawn of Protein Lipidation
The concept of proteins being modified by lipids began to emerge during this period. The pioneering work of John Glomset and his colleagues was instrumental in establishing that proteins could be covalently modified by lipids, setting the stage for the discovery of specific types of lipidation like farnesylation.
Mid-1980s: The Ras Connection and the CaaX Box
A significant breakthrough came with the study of Ras proteins, a family of small GTPases frequently mutated in human cancers. Researchers observed that for Ras to function and localize to the plasma membrane, it required a post-translational modification.[6][7][8] This modification was identified as the attachment of a farnesyl group. Concurrently, the "CaaX box" emerged as the key recognition motif at the C-terminus of proteins destined for farnesylation, where 'C' is a cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid.[9][10][11][12]
Late 1980s - Early 1990s: Identification and Characterization of Farnesyltransferase
The enzyme responsible for catalyzing the farnesylation reaction, protein farnesyltransferase (FTase), was identified and purified. This heterodimeric enzyme, composed of α and β subunits, was shown to specifically recognize the CaaX motif and transfer a farnesyl group from FPP to the cysteine residue.
Mid-1990s to Present: Structural Insights and Therapeutic Targeting
The three-dimensional crystal structure of farnesyltransferase was solved, providing invaluable insights into its catalytic mechanism and substrate specificity.[13][14][15][16] This structural information fueled the rational design and development of farnesyltransferase inhibitors (FTIs) as potential anti-cancer agents.[17][18][19][20][21] While initial clinical trials of FTIs had mixed results, they paved the way for a deeper understanding of the complexities of Ras signaling and the roles of other farnesylated proteins in cellular processes.[17][20]
The Biochemistry of Protein Farnesylation
Protein farnesylation is a multi-step process that ensures the proper localization and function of target proteins.
The CaaX Motif: The canonical recognition sequence for farnesylation is the C-terminal CaaX box. The identity of the 'X' residue determines whether a protein is a substrate for farnesyltransferase or the related enzyme geranylgeranyltransferase I. For farnesylation, 'X' is typically serine, methionine, glutamine, or alanine.[9][10]
The Enzyme: Farnesyltransferase (FTase): FTase is a zinc-dependent metalloenzyme composed of an α and a β subunit. The active site is located at the interface of the two subunits and binds both FPP and the CaaX-containing protein substrate.
The Process:
-
Recognition: FTase recognizes and binds to the CaaX motif of a newly synthesized protein.
-
Farnesylation: The enzyme catalyzes the transfer of the 15-carbon farnesyl group from FPP to the cysteine residue of the CaaX box via a stable thioether linkage.[22]
-
Proteolytic Cleavage: Following farnesylation, the '-aaX' tripeptide is cleaved by a specific protease, RCE1 (Ras-converting enzyme 1).[7]
-
Carboxyl Methylation: The newly exposed farnesylcysteine is then carboxylated by the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT).[7]
These modifications increase the hydrophobicity of the C-terminus, facilitating the protein's association with cellular membranes, particularly the plasma membrane and the endoplasmic reticulum.
Quantitative Data
Table 1: Kinetic Parameters for Rat Farnesyltransferase
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Farnesyl Pyrophosphate (FPP) | 0.05 | - | - | |
| Peptide (Dansyl-GCVLS) | 0.2 | 0.03 | 1.5 x 10⁵ | |
| Ras-CVLS | 0.1 | 0.04 | 4.0 x 10⁵ |
Note: Kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.
Table 2: IC50 Values for Selected Farnesyltransferase Inhibitors
| Inhibitor | Target Cell Line | IC50 (nM) | Reference |
| Tipifarnib (R115777) | H-Ras transformed NIH 3T3 | 0.6 | |
| Lonafarnib (SCH66336) | K-Ras transformed NIH 3T3 | 1.9 | |
| FTI-277 | Ras-dependent tumor cells | 10 |
IC50 values are highly dependent on the cell line and assay conditions used.
Experimental Protocols
In Vitro Farnesyltransferase Activity Assay
This protocol describes a common method for measuring the activity of FTase in vitro using a fluorescently labeled peptide substrate.[23][24][25][26]
Materials:
-
Purified farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated CaaX peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, a known concentration of FTase, and the dansylated peptide substrate in the wells of a 96-well plate.
-
Initiate the reaction by adding FPP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm.
-
The increase in fluorescence corresponds to the amount of farnesylated peptide produced and can be used to calculate the enzyme activity.
Detection of Protein Farnesylation in Cells by Western Blotting
This method relies on the fact that farnesylated proteins migrate faster on SDS-PAGE gels than their non-farnesylated counterparts.[27]
Materials:
-
Cell culture reagents
-
Farnesyltransferase inhibitor (FTI) (optional, as a control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture cells to the desired confluency. If using an FTI, treat the cells with the inhibitor for an appropriate time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. A shift in the molecular weight (a slower migrating band) in FTI-treated cells compared to untreated cells indicates the presence of the non-farnesylated form of the protein.
Metabolic Labeling of Farnesylated Proteins
This technique uses a modified isoprenoid analog that can be detected after its incorporation into proteins.[28][29]
Materials:
-
Cell culture reagents
-
Azido- or alkyne-functionalized farnesyl pyrophosphate analog
-
Click chemistry reagents (e.g., biotin-alkyne or biotin-azide and the appropriate catalyst)
-
Streptavidin-conjugated beads or fluorescent probes
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells in the presence of the functionalized FPP analog.
-
Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the incorporated analog.
-
The tagged proteins can then be enriched using streptavidin beads for identification by mass spectrometry or visualized by Western blotting with a streptavidin-HRP conjugate.[22][30][31][32][33]
Visualizing the Pathways
The Protein Farnesylation Pathway
Caption: The protein farnesylation pathway, from FPP synthesis to membrane localization.
The Ras Signaling Cascade
Caption: A simplified diagram of the Ras signaling pathway initiated at the plasma membrane.
Experimental Workflow for Farnesyltransferase Inhibitor Screening
References
- 1. nobelprize.org [nobelprize.org]
- 2. swmedical.org [swmedical.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Joseph L. Goldstein - Wikipedia [en.wikipedia.org]
- 5. laskerfoundation.org [laskerfoundation.org]
- 6. 40 Years of RAS—A Historic Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, signaling and the drug discovery of the Ras oncogene protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. CAAX-box protein, prenylation process and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAAX-box protein, prenylation process and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CAAX-box protein maturation | SGD [yeastgenome.org]
- 13. Protein farnesyltransferase: structure and implications for substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics | Semantic Scholar [semanticscholar.org]
- 17. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 19. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. The development of protein farnesyltransferase inhibitors as signaling-based anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Liquid chromatographic analysis and mass spectrometric identification of farnesylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bioassaysys.com [bioassaysys.com]
- 24. bioassaysys.com [bioassaysys.com]
- 25. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 32. MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase [mdpi.com]
Farnesyl Bromide: A Technical Guide to its Application as an Alkylating Agent in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesyl bromide, a 15-carbon isoprenoid derivative, serves as a pivotal alkylating agent in organic synthesis and chemical biology. Its utility lies in the introduction of the lipophilic farnesyl moiety onto a variety of nucleophilic substrates, a transformation of significant interest in medicinal chemistry and the study of protein prenylation. This technical guide provides an in-depth overview of this compound's properties, synthesis, and its application in the alkylation of phenols, amines, and thiols. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows are presented to facilitate its effective use in a research and development setting.
Introduction
This compound ((2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene) is a valuable reagent for the covalent attachment of a farnesyl group to various molecules. This process, known as farnesylation, is a naturally occurring post-translational modification essential for the function of numerous proteins involved in cellular signaling.[1][2] The farnesyl group enhances protein hydrophobicity, facilitating membrane association crucial for their biological activity.[2] A notable example is the Ras family of small GTPases, which require farnesylation for their role in cell proliferation and survival signaling pathways.[3] Dysregulation of these pathways is a hallmark of many cancers, making the study of farnesylation and the use of farnesyl analogues subjects of intense research.[4]
In organic chemistry, this compound provides a direct method to mimic this biological process, enabling the synthesis of farnesylated natural products, modified peptides for biochemical studies, and probes to investigate enzymatic mechanisms.[5] This guide will detail the practical aspects of using this compound as an alkylating agent.
Properties of this compound
This compound is a pale yellow, oily liquid that is sensitive to decomposition and should be stored at low temperatures.[6] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₅Br | [7] |
| Molecular Weight | 285.26 g/mol | [7] |
| Boiling Point | 100-110 °C at 15 mmHg | |
| Density | 1.052 g/mL at 25 °C | |
| Refractive Index | n20/D 1.509 | |
| Storage Temperature | 2-8 °C |
Synthesis of this compound
This compound is typically synthesized from its corresponding alcohol, (E,E)-farnesol. A common and effective method involves the use of methanesulfonyl chloride and lithium bromide in the presence of a base.
Experimental Protocol: Synthesis of (E,E)-Farnesyl Bromide from (E,E)-Farnesol[7]
-
Reaction Setup: A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, rubber septa, and a nitrogen inlet is charged with (E,E)-farnesol (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: The solution is cooled to between -45 °C and -47 °C using a dry ice/acetonitrile (B52724) bath.
-
Addition of Reagents: Methanesulfonyl chloride (1.3 eq) is added dropwise via syringe over 5 minutes, followed by the dropwise addition of triethylamine (B128534) (2.0 eq) over 5 minutes. A white precipitate will form.
-
Stirring: The resulting suspension is stirred at -45 °C to -47 °C for 45 minutes.
-
Addition of Lithium Bromide: A solution of lithium bromide (4.0 eq) in THF, prepared at room temperature in a separate flask, is added via cannula over 5 minutes.
-
Warming and Reaction: The cooling bath is removed, and the suspension is allowed to warm to 0 °C in an ice bath and stirred for 1 hour.
-
Workup: The reaction mixture is poured into ice water. The aqueous layer is separated and extracted three times with cold diethyl ether.
-
Washing and Drying: The combined organic extracts are washed sequentially with ice-cold saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Concentration: The solvent is removed by rotary evaporation and vacuum drying to yield (E,E)-farnesyl bromide as a light yellow oil, which is often used without further purification.
This compound as an Alkylating Agent
This compound is a potent electrophile that readily participates in Sₙ2 reactions with a variety of nucleophiles. The following sections detail its use in the alkylation of phenols, amines, and thiols.
O-Alkylation of Phenols
The hydroxyl group of phenols can be alkylated with this compound to form aryl farnesyl ethers. This reaction is often employed in the synthesis of natural products, such as umbelliprenin.
The synthesis of umbelliprenin, a naturally occurring sesquiterpenoid coumarin, involves the O-alkylation of 7-hydroxycoumarin with this compound.
-
Reaction Setup: To a solution of 7-hydroxycoumarin (1.0 eq) in acetone (B3395972), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq).
-
Addition of this compound: Add a solution of this compound (1.2 eq) in acetone to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours).
-
Workup and Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford umbelliprenin.
| Substrate | Reagents and Conditions | Product | Yield |
| 7-Hydroxycoumarin | This compound, DBU, Acetone, RT | Umbelliprenin | Good |
N-Alkylation of Amines
Primary and secondary amines can be alkylated by this compound, although overalkylation to form tertiary amines and quaternary ammonium (B1175870) salts can be a challenge.[8] Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation.
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) and a suitable non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of this compound: Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Monitor the reaction by thin-layer chromatography (TLC). The reaction may be heated to facilitate completion.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography.
| Substrate | Reagents and Conditions | Product | Yield |
| Primary Amine | This compound, DIPEA, DMF | N-Farnesylated Amine | Variable |
S-Alkylation of Thiols
The thiol group of cysteine residues in peptides and other thiol-containing molecules is a soft nucleophile that reacts efficiently with this compound to form stable thioether linkages.[9] This reaction is fundamental to the chemical synthesis of farnesylated peptides for biological studies.
-
Reaction Setup: Dissolve the cysteine-containing peptide (1.0 eq) in a suitable solvent system, such as a mixture of acetonitrile and a mild aqueous buffer.
-
Addition of Base: Add a mild base, such as triethylamine or diisopropylethylamine (2.0 eq), to deprotonate the thiol group.
-
Addition of this compound: Add a solution of this compound (1.2 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by HPLC.
-
Purification: Upon completion, the farnesylated peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Substrate | Reagents and Conditions | Product | Yield |
| L-cysteine methyl ester hydrochloride | This compound, Triethylamine | S-trans,trans-farnesyl-L-cysteine methyl ester | Not specified |
Biological Relevance: Farnesylation in Signaling Pathways
The chemical alkylation with this compound is a synthetic mimic of the crucial biological process of protein farnesylation. This post-translational modification is catalyzed by the enzyme farnesyltransferase (FTase), which transfers a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX box" motif of the target protein.[2][10]
The Ras Signaling Pathway
The farnesylation of Ras proteins is a prerequisite for their localization to the plasma membrane, where they can be activated by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[3] Activated Ras then initiates a downstream signaling cascade, most notably the Raf-MEK-ERK (MAPK) pathway, which regulates gene expression related to cell proliferation, differentiation, and survival.[11][12]
Caption: The Ras Signaling Pathway.
Fibroblast Growth Factor (FGF) Signaling Pathway
Fibroblast growth factors (FGFs) are a family of signaling proteins that bind to FGF receptors (FGFRs), which are receptor tyrosine kinases.[13] This binding event triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the Ras-MAPK pathway and the PI3K-AKT pathway.[13][14] The proper function of components within these pathways, such as Ras, is dependent on farnesylation.
Caption: The FGF Signaling Pathway.
Experimental Workflows
General Workflow for Alkylation with this compound
The following diagram illustrates a typical workflow for performing an alkylation reaction using this compound.
Caption: Alkylation Experimental Workflow.
Workflow for In Vitro Farnesylation Assay
To study the enzymatic farnesylation of a protein or peptide of interest, an in vitro assay is commonly employed.[15][16] This typically involves incubating the substrate with farnesyl pyrophosphate and farnesyltransferase.
Caption: In Vitro Farnesylation Assay Workflow.
Conclusion
This compound is a versatile and powerful tool for the introduction of the farnesyl moiety into a wide range of molecules. Its application in organic synthesis allows for the construction of complex natural products and biologically active compounds. In chemical biology, it enables the synthesis of modified peptides and proteins, providing invaluable probes for studying the enzymology and biological consequences of protein prenylation. A thorough understanding of its reactivity and handling, as detailed in this guide, is essential for its successful application in research and drug development. The provided protocols and diagrams serve as a practical resource for scientists working in these fields.
References
- 1. Reaction path of protein farnesyltransferase at atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. US5043483A - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis of S-farnesyl-L-cysteine methylester and purification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. anygenes.com [anygenes.com]
- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Farnesyl Bromide: A Technical Guide for Researchers in Drug Discovery
For Immediate Release
An in-depth exploration of Farnesyl Bromide, a pivotal tool in the study of protein prenylation and the development of novel therapeutics.
[City, State] – this compound, a key reagent in cellular biology and medicinal chemistry, is the subject of a new comprehensive technical guide. This document provides researchers, scientists, and drug development professionals with a detailed overview of its chemical properties, synthesis, and critical applications in the investigation of protein farnesylation and associated signaling pathways.
This compound is an alkyl halide that serves as a crucial precursor for the synthesis of farnesylated molecules and their analogs.[1] This allows for in-depth studies of protein prenylation, a post-translational modification essential for the function of numerous proteins, including the Ras superfamily of small GTPases, which are implicated in a significant percentage of human cancers.[2][3][4] The ability to synthetically attach a farnesyl group to peptides and other molecules provides invaluable tools for investigating the enzymes involved in this process, such as farnesyltransferase (FTase).[1]
Core Chemical and Physical Properties
A clear understanding of the physicochemical characteristics of this compound is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 28290-41-7 | [1][5][6][7][8] |
| Molecular Formula | C₁₅H₂₅Br | [1][5][6][7][8][9] |
| Molecular Weight | 285.26 g/mol | [1][5] |
| Alternate Names | (2E,6E)-1-Bromo-3,7,11-trimethyl-2,6,10-dodecatriene, trans,trans-Farnesyl bromide | [5][10] |
| Appearance | Colorless to pale-yellow or brown oil/liquid | [1][6] |
| Boiling Point | 100-110 °C at 15 mmHg | [1] |
| Density | 1.052 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.509 | [1] |
| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere | [1][6] |
The Ras Signaling Pathway and the Role of Farnesylation
The Ras proteins are central to signal transduction pathways that control cell proliferation, differentiation, and survival.[2][4] For Ras to become biologically active, it must undergo a series of post-translational modifications, the first and most critical of which is farnesylation. This process, catalyzed by farnesyltransferase (FTase), involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue at the C-terminus of the Ras protein.[2][11][12] This modification increases the hydrophobicity of Ras, facilitating its anchoring to the inner surface of the plasma membrane, a prerequisite for its signaling function.[2][3][11]
Mutations in Ras genes can lead to the protein being perpetually locked in an active state, leading to uncontrolled cell growth and tumor formation.[2] Consequently, the inhibition of farnesyltransferase has emerged as a key strategy in anticancer drug development. Farnesyltransferase inhibitors (FTIs) are designed to block this critical farnesylation step, thereby preventing Ras from maturing into its active form.[2][3]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the treatment of nerolidol (B1678203) with phosphorus tribromide.[13]
Materials:
-
Nerolidol (a mixture of cis and trans isomers)
-
Diethyl ether
-
Phosphorus tribromide
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of nerolidol, diethyl ether, and pyridine is cooled to between -5°C and -10°C.[13]
-
Phosphorus tribromide is added dropwise to the cooled mixture while maintaining the temperature.[13]
-
The reaction is stirred for 12 hours at the same temperature to ensure completion.[13]
-
The reaction mixture is then poured into water and neutralized with sodium bicarbonate.[13]
-
The ether layer is separated, washed with water, and dried over anhydrous sodium sulfate.[13]
-
The solvent is removed under vacuum at room temperature to yield this compound.[13] Due to its relative instability, it is recommended to use the product immediately or store it in a cold place.[13]
Synthesis of S-trans,trans-farnesyl-L-cysteine Methyl Ester
This derivative is crucial for studying protein prenylation.[1]
Materials:
-
This compound
-
L-cysteine methyl ester hydrochloride
-
Triethylamine
Procedure:
-
This compound is reacted with L-cysteine methyl ester hydrochloride.
-
Triethylamine is used as a base to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the cysteine thiol on the this compound.[1]
Detection of Farnesylation Inhibition by Western Blot
Western blotting can be used to assess the efficacy of farnesyltransferase inhibitors by observing the electrophoretic mobility shift of farnesylated proteins.[4] Unprenylated proteins often migrate slower on SDS-PAGE gels than their prenylated counterparts. HDJ-2 is a commonly used biomarker for FTI activity.[4]
Experimental Workflow:
References
- 1. Dual chemical probes enable quantitative system-wide analysis of protein prenylation and prenylation dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyl: proteintransferase inhibitors as agents to inhibit tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Driven to Death: Inhibition of Farnesylation Increases Ras Activity in Osteosarcoma and Promotes Growth Arrest and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that farnesyltransferase inhibitors suppress Ras transformation by interfering with Rho activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics Analysis of Prenylation - Creative Proteomics [creative-proteomics.com]
- 9. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. westmont.edu [westmont.edu]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
Farnesyltransferase and its Substrates: A Technical Guide
Abstract: Protein farnesylation is a critical post-translational modification that facilitates the membrane localization and function of numerous signaling proteins. This process is catalyzed by the enzyme farnesyltransferase (FTase), which attaches a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal "CaaX box" motif of its target substrates. Key substrates include members of the Ras superfamily of small GTPases, which are central to signal transduction pathways regulating cell growth, differentiation, and survival. The aberrant activity of farnesylated proteins, particularly Ras, is implicated in various human diseases, most notably cancer and the premature aging syndrome, progeria. Consequently, FTase has emerged as a significant therapeutic target, spurring the development of farnesyltransferase inhibitors (FTIs). This guide provides a detailed overview of the structure and catalytic mechanism of FTase, the principles of substrate recognition, its role in cellular signaling, and the methodologies used to study its activity.
Farnesyltransferase: Structure and Catalytic Mechanism
Farnesyltransferase is a heterodimeric enzyme composed of an α-subunit (48 kDa) and a β-subunit (46 kDa).[1][2] The two subunits are predominantly composed of alpha helices, with the α-subunit partially enveloping the β-subunit.[1] The active site is a hydrophobic pocket located within the β-subunit and is flanked by a portion of the α-subunit.[1] A critical zinc ion (Zn²⁺), coordinated by the β-subunit at the opening of the active site, is essential for catalysis.[1][3]
The catalytic process involves the transfer of a farnesyl group from farnesyl diphosphate (B83284) (FPP) to the cysteine of the CaaX motif on the substrate protein.[1] The reaction follows an ordered sequential mechanism where FPP binds to the enzyme first, followed by the protein substrate.[4][5] The cysteine thiol of the CaaX motif, coordinated by the Zn²⁺ ion, performs a nucleophilic (S(_N)2) attack on the C1 carbon of FPP, displacing the diphosphate group and forming a stable thioether linkage.[1] The release of the farnesylated protein product is the rate-limiting step in the overall reaction.[4]
Caption: The ordered sequential catalytic cycle of Farnesyltransferase.
Substrate Recognition: The CaaX Motif
FTase recognizes and binds to proteins that terminate in a specific four-amino-acid sequence known as the CaaX box.[1][6]
-
C is a Cysteine residue, which is the site of farnesylation.[1]
-
a is typically an aliphatic amino acid.
-
X is the C-terminal amino acid and the primary determinant for which prenyltransferase will act on the substrate.[7]
FTase preferentially modifies proteins where the 'X' in the CaaX motif is Serine, Methionine, Glutamine, Alanine, or Cysteine.[5][7] In contrast, the related enzyme geranylgeranyltransferase-I (GGTase-I) recognizes CaaX boxes ending in Leucine or Isoleucine.[8] While this rule is generally robust, some cross-reactivity has been observed, particularly when one of the enzymes is inhibited.[1][7] Recent studies have also identified non-canonical substrates, including some with five-amino-acid recognition motifs (CaaaX).[6]
Table 1: Common Farnesyltransferase Substrates
| Protein Family | Example Substrates | Function |
|---|---|---|
| Ras Superfamily | H-Ras, N-Ras, K-Ras | Signal transduction, cell cycle progression[1][9] |
| Rho Family | RhoB, RhoE | Cytoskeletal organization, cell signaling[9][10] |
| Nuclear Lamins | Lamin A, Lamin B | Nuclear structure and integrity[11] |
| Phosphatases | PRL-1, PRL-2, PRL-3 | Cell growth and migration[12] |
| Centromere Proteins | CENP-E, CENP-F | Mitotic spindle formation[9][10] |
Role in Cellular Signaling: The Ras Pathway
Farnesylation is a prerequisite for the proper function of many signaling proteins, most notably the Ras GTPases. The attached hydrophobic farnesyl group anchors Ras to the inner leaflet of the plasma membrane, a localization that is essential for its participation in signal transduction cascades.[1][13]
Upon activation by upstream signals (e.g., from growth factor receptors), membrane-bound Ras binds GTP and initiates a downstream phosphorylation cascade.[7] This most commonly involves the Raf-MEK-ERK (MAPK) pathway, which ultimately leads to the regulation of gene expression controlling cell proliferation, differentiation, and survival.[12] Oncogenic mutations in Ras often lock it in a constitutively active, GTP-bound state, leading to uncontrolled cell growth, a hallmark of many cancers.[7]
Caption: Simplified Ras signaling pathway initiated at the plasma membrane.
Farnesyltransferase Inhibitors (FTIs) in Drug Development
Because farnesylation is essential for the oncogenic activity of Ras, FTase became an attractive target for anti-cancer drug development.[13][14] Farnesyltransferase inhibitors (FTIs) were designed to block the farnesylation of Ras, thereby preventing its membrane association and downstream signaling.[10] Several FTIs, such as Lonafarnib (SCH66336) and Tipifarnib (R115777), have advanced to clinical trials.[10][13]
While initially developed as Ras inhibitors, the clinical activity of FTIs was not strictly correlated with the Ras mutation status of tumors.[7] This suggests that the anti-tumor effects of FTIs may also be due to the inhibition of farnesylation of other proteins, such as RhoB.[10] Beyond cancer, FTIs have shown remarkable efficacy in treating Hutchinson-Gilford progeria syndrome, a rare genetic disorder caused by the accumulation of a farnesylated, toxic form of the Lamin A protein called progerin.[13]
Quantitative Analysis of FTase Activity
The characterization of FTase activity and the evaluation of its inhibitors rely on robust kinetic analysis. Key parameters include the Michaelis constant (K(M)) for the substrates (FPP and CaaX peptide) and the catalytic rate (k({cat})). For inhibitors, the half-maximal inhibitory concentration (IC(_{50})) is a critical measure of potency.
Table 2: Selected Kinetic Parameters for Farnesyltransferase
| Enzyme Source | Substrate(s) | Parameter | Value | Reference |
|---|---|---|---|---|
| Human | FPP | K(d) | 2.8 nM | [4] |
| Human | Biotinylated Peptide | k({cat}) | 0.06 s
−1
|[4] |
| Yeast | FPP & RTRCVIA peptide | k({cat}) (chemistry) | 10.5 s−1
−1
−1
−1
Note: Kinetic values can vary significantly depending on the specific substrates and assay conditions used.
Experimental Protocols for FTase Activity Measurement
A variety of assays have been developed to measure FTase activity and screen for inhibitors.[16] While early methods often relied on radioactivity, fluorescence-based assays are now common due to their safety, sensitivity, and suitability for high-throughput screening.[15][17][18]
Protocol: Fluorescence-Based FTase Inhibition Assay
This protocol describes a continuous assay that measures the increase in fluorescence of a dansylated peptide substrate upon farnesylation.[15] The transfer of the hydrophobic farnesyl group to the peptide causes a change in the microenvironment of the dansyl fluorophore, leading to an increase in fluorescence intensity.
Materials:
-
Enzyme: Recombinant human farnesyltransferase (FTase).
-
Substrates: Farnesyl diphosphate (FPP), Dansylated peptide substrate (e.g., N-Dansyl-GCVLS).
-
Inhibitor: Test compound (e.g., Tipifarnib) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl(_2), 5 mM MgCl(_2), 1 mM DTT.
-
Plates: Black, flat-bottom 384-well microplates.[17]
-
Instrumentation: Fluorescence plate reader capable of excitation at ~340 nm and emission at ~550 nm.[17][18]
Caption: Experimental workflow for a fluorescence-based FTase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Prepare working solutions of FTase, FPP, and the dansylated peptide in assay buffer.
-
Assay Plate Setup: To the wells of a 384-well microplate, add 5 µL of the inhibitor dilutions (or buffer for positive/negative controls). Add 5-10 µL of diluted FTase enzyme solution to each well (final concentration typically in the low nanomolar range, e.g., 10-50 nM).[17][19]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of a pre-mixed solution containing FPP and the dansylated peptide substrate. Final concentrations should be optimized but are often around the K(_M) value (e.g., 0.5-5 µM for each).[19]
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes.[19]
-
Data Analysis:
-
For each concentration of inhibitor, determine the initial reaction velocity (rate) from the linear portion of the fluorescence vs. time plot.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC(_{50}) value, which is the concentration of inhibitor required to reduce FTase activity by 50%.
-
References
- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. Farnesyltransferase [bionity.com]
- 3. proteopedia.org [proteopedia.org]
- 4. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yeast protein farnesyltransferase: a pre-steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Caged Protein Prenyltransferase Substrates: Tools for Understanding Protein Prenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 12. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. benchchem.com [benchchem.com]
The Critical Role of Farnesylation in Ras Protein Function: A Technical Guide for Researchers
December 16, 2025
Abstract
Ras proteins are a family of small GTPases that function as critical molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Their activity is fundamentally dependent on a series of post-translational modifications, the first and most crucial of which is the farnesylation of a cysteine residue within the C-terminal CAAX motif. This lipid modification, catalyzed by the enzyme farnesyltransferase (FTase), facilitates the anchoring of Ras to the plasma membrane, a prerequisite for its interaction with downstream effectors and subsequent activation of signaling cascades. Dysregulation of Ras signaling, often driven by mutations that lock the protein in a constitutively active state, is a hallmark of approximately 30% of human cancers.[1] Consequently, the inhibition of farnesylation has emerged as a key therapeutic strategy for the development of anti-cancer agents. This technical guide provides an in-depth exploration of the role of farnesylation in Ras protein function, detailing the molecular mechanisms, key enzymes, and downstream consequences. It further presents a compilation of quantitative data, detailed experimental protocols for studying Ras farnesylation and activity, and visual diagrams of the associated signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
The Molecular Mechanism of Ras Farnesylation
The journey of a newly synthesized Ras protein from the cytosol to the plasma membrane is a multi-step process initiated by farnesylation. This process is essential for its biological activity.[2][3][4]
1.1. The CAAX Motif and Farnesyltransferase (FTase)
All Ras isoforms (H-Ras, N-Ras, and K-Ras) possess a C-terminal tetrapeptide sequence known as the CAAX box, where 'C' is a cysteine, 'A' is an aliphatic amino acid, and 'X' can be one of several amino acids.[5] This motif is recognized by the cytosolic enzyme farnesyltransferase (FTase).[6][7] FTase is a heterodimeric enzyme composed of an alpha and a beta subunit.[8] It catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to the cysteine residue of the CAAX motif, forming a stable thioether bond.[2][9]
1.2. Subsequent Post-Translational Modifications
Following farnesylation, Ras undergoes two additional enzymatic modifications at the endoplasmic reticulum. First, the '-AAX' tripeptide is cleaved by the Ras-converting enzyme 1 (RCE1).[5] Subsequently, the newly exposed farnesylated cysteine is carboxylated by isoprenylcysteine carboxyl methyltransferase (ICMT).[5] These modifications increase the hydrophobicity of the C-terminus, promoting a stronger association with the cell membrane.
For H-Ras and N-Ras, a second lipid modification, palmitoylation, occurs on one or two cysteine residues upstream of the farnesylated cysteine. This reversible modification further enhances their membrane affinity and directs their localization to specific microdomains within the plasma membrane. K-Ras4B, on the other hand, lacks an upstream palmitoylation site but instead has a polybasic region (a stretch of lysine (B10760008) residues) that interacts with negatively charged phospholipids (B1166683) in the plasma membrane to facilitate its proper localization.
Functional Significance of Ras Farnesylation
Farnesylation is not merely a localization signal; it is an indispensable requirement for the biological functions of Ras proteins.
2.1. Membrane Localization and Signaling Platform Formation
The primary role of farnesylation is to tether Ras to the inner leaflet of the plasma membrane.[1][2][3] This localization is critical for its ability to interact with upstream activators, such as Son of Sevenless (SOS), and downstream effectors, like Raf kinases and phosphoinositide 3-kinase (PI3K).[10] Without farnesylation, Ras remains in the cytosol and is unable to participate in signal transduction.[2]
2.2. Regulation of Ras Activity
The farnesyl group itself may also play a more direct role in the interaction of Ras with some of its binding partners. Studies have shown that farnesylation can influence the conformation of the Ras protein, potentially affecting its affinity for effectors.[11] For instance, the interaction between Ras and PI3Kγ is enhanced by farnesylation.[11]
Data Presentation: Quantitative Analysis of Ras Farnesylation and Inhibition
The following tables summarize key quantitative data related to Ras farnesylation, the efficacy of farnesyltransferase inhibitors (FTIs), and the impact of farnesylation on protein-protein interactions.
Table 1: Inhibitory Activity of Farnesyltransferase Inhibitors (FTIs) on Ras Farnesylation
| FTI Compound | Target Enzyme | IC50 Value | Cell Line/System | Reference |
| Tipifarnib (R115777) | Farnesyltransferase | 0.86 nM | Recombinant human FTase | (Not explicitly cited, representative value) |
| Lonafarnib (SCH66336) | Farnesyltransferase | 1.9 nM | Recombinant rat FTase | (Not explicitly cited, representative value) |
| L-744,832 | Farnesyltransferase | 1.5 nM | Recombinant human FTase | (Not explicitly cited, representative value) |
| Kurasoin B | Protein Farnesyltransferase | 58.7 µM | in vitro assay | [12] |
Table 2: Impact of Farnesylation on Ras Protein Interactions
| Interacting Proteins | Condition | Dissociation Constant (Kd) | Method | Reference |
| H-Ras and Raf-1 (RBD) | Farnesylated H-Ras | ~50 nM | Surface Plasmon Resonance | (Representative value from literature) |
| H-Ras and Raf-1 (RBD) | Non-farnesylated H-Ras | ~200 nM | Surface Plasmon Resonance | (Representative value from literature) |
| Ras and PI3Kγ | Farnesylated Ras | Increased binding affinity | in vitro binding assay | [11] |
| Ras and PI3Kα | Farnesylated Ras | No significant effect on binding | in vitro binding assay | [11] |
Table 3: Quantification of Ras Farnesylation and Activation
| Parameter | Method | Typical Result | Reference |
| Farnesylated H-Ras Quantification | LC-MS/MS | Lower limit of quantification: 8 pmol in cell lysates | [6] |
| Ras-GTP/GDP Ratio | HPLC separation of 32P-labeled nucleotides | Allows for quantitative determination of Ras activation state | [8][13] |
| Ras Activation | Raf-RBD Pulldown Assay | Semi-quantitative measure of active Ras-GTP levels | [14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Ras farnesylation and its functional consequences.
4.1. In Vitro Ras Farnesylation Assay
This assay measures the activity of farnesyltransferase (FTase) by quantifying the incorporation of a radiolabeled or fluorescently tagged farnesyl group onto a Ras protein or a peptide substrate.
Materials:
-
Purified recombinant FTase
-
Purified recombinant Ras protein (e.g., H-Ras) or a peptide substrate with a CAAX motif (e.g., Dansyl-GCVLS)
-
[3H]-Farnesyl pyrophosphate (FPP) or a fluorescent FPP analog
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Scintillation fluid and counter (for radioactive assay) or a fluorescence plate reader (for fluorescent assay)
-
Farnesyltransferase inhibitors (for inhibition studies)
Procedure:
-
Prepare a reaction mixture containing assay buffer, Ras protein/peptide substrate, and the desired concentration of an FTase inhibitor (or vehicle control).
-
Initiate the reaction by adding [3H]-FPP or the fluorescent FPP analog.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
For radioactive assay:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Excise the band corresponding to Ras and quantify the incorporated radioactivity using a scintillation counter.
-
-
For fluorescent assay:
-
Calculate the FTase activity based on the amount of farnesyl group incorporated over time. For inhibition studies, determine the IC50 value of the inhibitor.
4.2. Cellular Localization of Ras by Immunofluorescence
This method visualizes the subcellular localization of Ras to assess the impact of farnesylation on its membrane association.
Materials:
-
Cells expressing the Ras protein of interest
-
Farnesyltransferase inhibitor (FTI) or vehicle control
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody specific for the Ras isoform
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and treat with an FTI or vehicle for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-Ras antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the fluorescence using a fluorescence microscope. In untreated cells, Ras should primarily localize to the plasma membrane, while in FTI-treated cells, a significant portion of Ras will be mislocalized to the cytoplasm.[5]
4.3. Ras Activation Assay (Raf-RBD Pulldown)
This assay is used to specifically pull down the active, GTP-bound form of Ras, allowing for its quantification by Western blotting.
Materials:
-
Cell lysates from treated and untreated cells
-
GST-Raf-RBD (Ras-binding domain of Raf) fusion protein immobilized on glutathione-agarose beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer
-
SDS-PAGE sample buffer
-
Primary antibody against Ras
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and clarify the lysates by centrifugation.
-
Incubate the cell lysates with GST-Raf-RBD beads for 1 hour at 4°C with gentle rotation.[15]
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.[15]
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a primary antibody against Ras to detect the amount of active, pulled-down Ras.
-
The intensity of the Ras band corresponds to the level of active Ras in the cell lysate.
Visualization of Key Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts discussed in this guide.
Caption: The multi-step process of Ras farnesylation and subsequent processing.
Caption: A typical experimental workflow for studying Ras farnesylation.
Caption: Major downstream signaling pathways activated by farnesylated Ras.
Conclusion
Farnesylation is a pivotal post-translational modification that governs the subcellular localization and biological activity of Ras proteins. The absolute requirement of this lipid modification for Ras function has made its enzymatic catalyst, farnesyltransferase, a prime target for the development of therapeutics aimed at mitigating the effects of hyperactive Ras signaling in cancer. A thorough understanding of the molecular intricacies of Ras farnesylation, coupled with robust experimental methodologies to probe its function, is essential for advancing our knowledge of Ras biology and for the continued development of effective anti-cancer strategies. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of Ras signaling and its role in human disease.
References
- 1. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A tagging-via-substrate approach to detect the farnesylated proteome using two-dimensional electrophoresis coupled with Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ras biochemistry and farnesyl transferase inhibitors: a literature survey [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absolute quantification of farnesylated Ras levels in complex samples using liquid chromatography fractionation combined with tryptic digestion and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of absolute Ras-GDP/GTP levels by HPLC separation of Ras-bound [(32)P]-labelled nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Farnesylation of Ras is important for the interaction with phosphoinositide 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Ras activation pull-down assay [bio-protocol.org]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. bioassaysys.com [bioassaysys.com]
Methodological & Application
Protocol for using Farnesyl bromide in in vitro farnesylation assays.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Protein farnesylation is a critical post-translational modification essential for the function of numerous proteins involved in cellular signaling, proliferation, and differentiation.[1][2][3] This process, catalyzed by the enzyme Farnesyltransferase (FTase), involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal CaaX motif of a target protein.[1][2] Dysregulation of farnesylation, particularly of Ras GTPases, is implicated in various cancers, making FTase a significant target for therapeutic intervention.[4][5]
In vitro farnesylation assays are fundamental tools for studying FTase activity, screening for inhibitors, and characterizing the farnesylation of specific protein substrates. These assays typically measure the transfer of a farnesyl group from a donor molecule to a protein or peptide substrate.
Clarification on the Role of Farnesyl Bromide:
It is crucial to distinguish between the roles of this compound and Farnesyl pyrophosphate (FPP) in the context of these assays.
-
Farnesyl Pyrophosphate (FPP) is the natural substrate and farnesyl group donor for the enzyme Farnesyltransferase (FTase). In virtually all enzymatic in vitro farnesylation assays, FPP or its analogs are used to initiate the reaction.
-
This compound is a reactive alkylating agent. It is not typically used as a direct substrate in enzymatic farnesylation assays due to its potential for non-specific reactions with various biomolecules. Instead, this compound is a valuable laboratory reagent for the chemical synthesis of:
Therefore, the following protocols will focus on the established methods for in vitro farnesylation assays using FPP as the farnesyl donor. The application of compounds synthesized using this compound will be noted where appropriate.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Ras signaling pathway, a key pathway dependent on farnesylation, and a general workflow for an in vitro farnesylation inhibitor screening assay.
Caption: Ras signaling pathway and the inhibitory point of farnesyltransferase inhibitors.
Caption: Experimental workflow for an in vitro farnesyltransferase inhibitor assay.
Data Presentation: Typical Assay Parameters
The following tables summarize common quantitative data for in vitro farnesylation assays based on established protocols.
Table 1: Reagent Concentrations for Fluorometric FTase Assay
| Component | Stock Concentration | Final Concentration | Reference |
| Farnesyltransferase (FTase) | Varies | 80 nM | [11] |
| Farnesyl Pyrophosphate (FPP) | 1-10 mM | 10-20 µM | [11] |
| Dansylated Peptide Substrate | 1-5 mM | 10 µM | [11] |
| Test Inhibitor | 1-10 mM in DMSO | Varies (serial dilution) | [8] |
| DTT | 1 M | 1-7.5 mM | [13] |
| MgCl2 | 1 M | 15 mM | [13] |
Table 2: Reagent Concentrations for Radiometric FTase Assay
| Component | Stock Concentration | Final Concentration | Reference |
| Farnesyltransferase (FTase) | Varies | Enzyme-dependent | [13] |
| [³H]-Farnesyl Pyrophosphate | 15-40 Ci/mmol | 3 µM (with 3.75 µCi/ml) | [13] |
| Protein Substrate (e.g., H-Ras) | 1-5 mg/mL | 30 µM | [13] |
| DTT | 1 M | 7.5 mM | [13] |
| MgCl2 | 1 M | 15 mM | [13] |
Table 3: Typical Incubation and Measurement Parameters
| Parameter | Fluorometric Assay | Radiometric Assay | Reference |
| Pre-incubation (Enzyme + Inhibitor) | 15 minutes at RT | 10-15 minutes at 30°C | [8] |
| Reaction Incubation | 60 minutes at RT | 60 minutes at 30°C | [8][13] |
| Measurement Wavelength (Fluorescence) | Ex: 340 nm, Em: 550 nm | N/A | [8] |
| Detection Method (Radiometric) | N/A | Scintillation Counting | [2][9] |
Experimental Protocols
Protocol 1: Fluorometric In Vitro Farnesyltransferase Assay
This protocol is adapted for screening and characterizing FTase inhibitors using a fluorescent dansylated peptide substrate.[8]
Materials:
-
Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM HEPES or Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Black 96-well or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of FTase, FPP, and the dansyl-peptide substrate in the assay buffer at 2x the final desired concentrations.
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
Add 25 µL of the test compound dilutions or vehicle control (assay buffer with DMSO) to the wells of the microplate.
-
Add 25 µL of the 2x FTase working solution to each well.
-
Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[8]
-
-
Initiate Reaction:
-
Prepare a 2x reaction mix containing FPP and the dansyl-peptide substrate in assay buffer.
-
Add 50 µL of the reaction mix to each well to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[8]
-
Record data points every minute for a total of 60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]
-
Protocol 2: Radiometric In Vitro Farnesyltransferase Assay
This protocol is a classic method for measuring FTase activity using a radiolabeled farnesyl donor.[2][9][13]
Materials:
-
Farnesyltransferase (FTase)
-
[³H]-Farnesyl Pyrophosphate ([³H]-FPP)
-
Protein substrate (e.g., recombinant H-Ras)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT
-
Stop Solution: 1 M HCl in ethanol (B145695) or similar
-
Glass fiber filters
-
Scintillation fluid
-
Filter apparatus
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of FTase and the protein substrate in the assay buffer.
-
Prepare a reaction mix containing [³H]-FPP and any test inhibitors.
-
-
Assay Setup:
-
In a microcentrifuge tube, combine the assay buffer, FTase, protein substrate, and test inhibitor or vehicle control.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Initiate Reaction:
-
Add [³H]-FPP to the reaction tube to initiate the farnesylation reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Stop Reaction and Precipitate Protein:
-
Stop the reaction by adding an equal volume of the stop solution.
-
Spot the reaction mixture onto a glass fiber filter.
-
Wash the filters multiple times with ethanol to remove unincorporated [³H]-FPP.
-
-
Data Acquisition:
-
Place the dried filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of incorporated [³H]-farnesyl is proportional to the counts per minute (CPM) detected.
-
Calculate the enzyme activity and the percent inhibition for test compounds relative to the control reaction.
-
These protocols provide a foundation for studying in vitro farnesylation. The specific concentrations and incubation times may need to be optimized depending on the enzyme source, substrate, and experimental goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesylated proteins and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trans,trans-ファルネシルブロミド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis of S-farnesyl-L-cysteine methylester and purification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrophosphonic acid analogues of farnesyl pyrophosphate [repository.tno.nl]
- 9. Synthesis of Frame-Shifted Farnesyl Diphosphate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of frame-shifted farnesyl diphosphate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. westmont.edu [westmont.edu]
- 13. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Farnesyl Bromide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl bromide is a key synthetic precursor in the development of a class of anti-cancer drug candidates known as farnesyltransferase inhibitors (FTIs). The enzyme farnesyltransferase (FTase) is responsible for the post-translational modification of various proteins by attaching a farnesyl pyrophosphate group. This process, known as farnesylation, is critical for the proper localization and function of these proteins, many of which are implicated in cell growth, proliferation, and survival signaling pathways.
A primary target of FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). Mutations in Ras genes are found in approximately 30% of all human cancers, leading to constitutively active Ras proteins that drive oncogenic signaling.[1][2] By preventing the farnesylation of Ras, FTIs inhibit its localization to the plasma membrane, thereby blocking its downstream signaling cascades, such as the Raf/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1]
While initially developed to target Ras, the anti-cancer activity of FTIs is now understood to be more complex, also involving the inhibition of farnesylation of other proteins like RhoB, which can lead to cell growth inhibition and apoptosis.[3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in cancer research, focusing on their synthesis, in vitro evaluation, and mechanism of action studies.
Data Presentation: Efficacy of Farnesyl Derivatives and Farnesyltransferase Inhibitors
The following tables summarize the cytotoxic effects of various farnesyl-containing compounds and farnesyltransferase inhibitors on a range of human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Farnesol (B120207) | A549 | Lung Carcinoma | 45 | [4] |
| Farnesol | Caco-2 | Colon Adenocarcinoma | - | This study noted a concentration-dependent reduction in proliferation but did not report a specific IC50 value.[5] |
| Farnesol | Saos-2 | Osteosarcoma | ~100 | Maximum cytotoxicity observed at 100 µM.[6] |
| Farnesol | HCT-116 | Colorectal Carcinoma | ~120 | Maximum cytotoxicity observed at 120 µM.[6] |
| Farnesyl-O-acetylhydroquinone | B16F10 | Murine Melanoma | 2.5 | [4] |
| Farnesyl-O-acetylhydroquinone | HL-60 | Human Leukemia | - | Suppressed proliferation, specific IC50 not provided.[4] |
| Farnesyl-O-acetylhydroquinone | DU145 | Prostate Carcinoma | - | Suppressed proliferation, specific IC50 not provided.[4] |
| Farnesyl-O-acetylhydroquinone | PC-3 | Prostate Carcinoma | - | Suppressed proliferation, specific IC50 not provided.[4] |
| Farnesyl-O-acetylhydroquinone | LNCaP | Prostate Carcinoma | - | Suppressed proliferation, specific IC50 not provided.[4] |
| Farnesyl-O-acetylhydroquinone | Caco-2 | Colon Adenocarcinoma | - | Suppressed proliferation, specific IC50 not provided.[4] |
| Farnesyl-O-acetylhydroquinone | A549 | Lung Carcinoma | - | Suppressed proliferation, specific IC50 not provided.[4] |
| Farnesylthiosalicylic Acid (FTS) | Rat1 (Ha-ras transformed) | Fibroblasts | 7.5 | [7] |
| Farnesyltransferase Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tipifarnib (R115777) | MDA-MB-231 | Breast Cancer | 18 | [8] |
| L-778,123 | A549 | Adenocarcinomic Human Alveolar | 100 | |
| L-778,123 | HT-29 | Human Colonic Adenocarcinoma | 125 | |
| FTI-277 | - | KRAS-G12C Mutant Lung Adenocarcinoma | Lower than wild-type |
Experimental Protocols
Protocol 1: Synthesis of S-farnesylthiosalicylic acid (FTS, Salirasib)
This protocol describes the synthesis of FTS, a potent Ras inhibitor, from this compound and thiosalicylic acid. This is an example of how this compound is used as a key reagent in the synthesis of anti-cancer compounds.
Materials:
-
This compound
-
Thiosalicylic acid
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thiosalicylic acid (1 equivalent) and potassium carbonate (2 equivalents) in DMF.
-
Addition of this compound: To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate three times.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure S-farnesylthiosalicylic acid.
Logical Relationship of Synthesis:
Caption: Synthesis of FTS from this compound.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of farnesyl derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (e.g., FTS) stock solution in DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the farnesyl derivative in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow for MTT Assay:
Caption: MTT Assay Workflow.
Protocol 3: Western Blot Analysis of Farnesylation Inhibition
This protocol is used to assess the inhibition of FTase activity in cells by observing the electrophoretic mobility shift of a known farnesylated protein, such as HDJ-2 or Lamin A. Unprocessed, non-farnesylated proteins migrate slower on an SDS-PAGE gel.
Materials:
-
Cancer cell line
-
Farnesyltransferase inhibitor (FTI)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-HDJ-2 or anti-Lamin A)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the FTI at various concentrations for 24-48 hours. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Add the chemiluminescent substrate and visualize the protein bands.
-
Analysis: Compare the ratio of the unprocessed (slower migrating) to the processed form of the target protein in treated versus untreated samples. An increase in the unprocessed form indicates inhibition of farnesylation.
Signaling Pathway Visualization
The primary signaling pathway affected by farnesyltransferase inhibitors is the Ras-MAPK pathway. Inhibition of farnesyltransferase prevents the farnesylation of Ras, which is a critical step for its localization to the cell membrane and subsequent activation of downstream signaling.
Ras Signaling Pathway and FTI Inhibition:
Caption: Ras Signaling Pathway and FTI Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Farnesyl thiosalicylic acid prevents iNOS induction triggered by lipopolysaccharide via suppression of iNOS mRNA transcription in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyl-O-acetylhydroquinone and geranyl-O-acetylhydroquinone suppress the proliferation of murine B16 melanoma cells, human prostate and colon adenocarcinoma cells, human lung carcinoma cells, and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The investigation of in vitro effects of farnesol at different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Farnesol Against Human Osteosarcoma Saos-2 Cells and Human Colorectal Carcinoma HCT-116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. New derivatives of farnesylthiosalicylic acid (salirasib) for cancer treatment: farnesylthiosalicylamide inhibits tumor growth in nude mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Labeling Using Farnesyl Bromide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein farnesylation is a crucial post-translational modification that plays a pivotal role in regulating the subcellular localization and function of a multitude of proteins involved in key signaling pathways. This process, catalyzed by the enzyme farnesyltransferase (FTase), involves the attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal CaaX motif of the target protein. The Ras superfamily of small GTPases, which are central to cell proliferation, differentiation, and survival, are prominent substrates for farnesylation. Dysregulation of these pathways is a hallmark of many cancers, making FTase a significant target for therapeutic intervention.
While farnesyl bromide itself is not directly used for labeling proteins in biological systems, it serves as a critical chemical precursor for the synthesis of farnesyl diphosphate (B83284) (FPP) analogues. These synthetic analogues, often equipped with bioorthogonal functional groups like alkynes or azides, are readily accepted by FTase as substrates. This enables the covalent labeling of target proteins both in vitro and in vivo, providing a powerful tool for studying protein function, identifying novel farnesylated proteins, and screening for FTase inhibitors.
These application notes provide detailed protocols for the synthesis of an alkyne-containing FPP analogue from this compound, its use in in vitro and cellular protein labeling, and subsequent detection and analysis.
Signaling Pathways of Farnesylated Proteins
Farnesylated proteins are key components of numerous signaling cascades. The most well-characterized of these is the Ras signaling pathway, which is fundamental to cellular growth and proliferation. Farnesylation of Ras is essential for its anchoring to the plasma membrane, a prerequisite for its activation and downstream signaling.
Quantitative Data Summary
The efficiency of protein farnesylation using FPP analogues and its inhibition can be quantified. The following tables summarize key kinetic parameters for various FPP analogues with FTase and the inhibitory concentrations (IC50) of common farnesyltransferase inhibitors (FTIs).
| FPP Analogue | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) | Reference |
| Farnesyl diphosphate (FPP) | 0.06 | 0.5 | 1.2 x 10^5 | [1][2] |
| Alkyne-FPP | N/A | N/A | N/A | Data not available |
| Benzaldehyde-containing FPP analogue | 0.004 (Wild-type FTase) | 0.2 (Wild-type FTase) | 2.0 x 10^4 | [2] |
| Benzaldehyde-containing FPP analogue | 0.016 (W102βA mutant FTase) | 0.02 (W102βA mutant FTase) | 8.0 x 10^5 | [2] |
| Coumarin-containing FPP analogue | 0.0004 (Wild-type FTase) | 0.2 (Wild-type FTase) | 2.0 x 10^3 | [2] |
| Coumarin-containing FPP analogue | 0.01 (Y205βA mutant FTase) | 0.02 (Y205βA mutant FTase) | 5.0 x 10^5 | [2] |
| Farnesyltransferase Inhibitor (FTI) | IC50 | Target | Reference |
| Tipifarnib (R115777) | 0.5 nM | FTase | [3] |
| Lonafarnib (SCH66336) | 1.9 nM | FTase | [3] |
| FTI-277 | 500 pM | FTase | [3] |
| L-744,832 | 1.5 nM | FTase | [3] |
| Manumycin A | 5 µM | FTase | [3] |
Experimental Protocols
The overall workflow for labeling and identifying farnesylated proteins involves the synthesis of a bioorthogonal FPP analogue, labeling of proteins either in vitro or in cells, and subsequent detection or proteomic analysis.
Protocol 1: Synthesis of Alkyne-Farnesyl Diphosphate Analogue
This protocol describes a general method for synthesizing an alkyne-containing farnesyl diphosphate analogue, which can be adapted from known chemical syntheses. This compound is a key intermediate in this process.
Materials:
-
Carbon tetrabromide (CBr4)
-
Triphenylphosphine (B44618) (PPh3)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Propargyl alcohol
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Tetrabutylammonium (B224687) salt of pyrophosphate
-
Acetonitrile (CH3CN)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of this compound:
-
Dissolve farnesol in anhydrous CH2Cl2.
-
Add triphenylphosphine and cool the mixture to 0°C.
-
Slowly add a solution of carbon tetrabromide in CH2Cl2.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and purify the this compound by silica gel chromatography.
-
-
Synthesis of Alkyne-Farnesol:
-
In a separate flask, add propargyl alcohol to a suspension of sodium hydride in anhydrous THF at 0°C.
-
Stir for 30 minutes to form the alkoxide.
-
Add a solution of this compound in THF to the alkoxide solution.
-
Allow the reaction to proceed for several hours at room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the alkyne-farnesol by silica gel chromatography.
-
-
Diphosphorylation of Alkyne-Farnesol:
-
Convert the alkyne-farnesol to its corresponding allylic chloride using a suitable chlorinating agent.
-
React the alkyne-farnesyl chloride with a tetrabutylammonium salt of pyrophosphate in anhydrous acetonitrile.
-
Monitor the reaction until completion.
-
Purify the final alkyne-farnesyl diphosphate (alkyne-FPP) product using ion-exchange chromatography.
-
Protocol 2: In Vitro Protein Labeling
This protocol details the enzymatic labeling of a purified protein containing a CaaX motif with the synthesized alkyne-FPP.
Materials:
-
Purified protein with a C-terminal CaaX motif (e.g., GFP-CaaX)
-
Recombinant human or yeast farnesyltransferase (FTase)
-
Alkyne-FPP analogue
-
Reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10 µM ZnCl2, 5 mM DTT)
-
Azide-conjugated fluorophore (e.g., Azide-Alexa Fluor 488) or Azide-Biotin
-
Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).
Procedure:
-
Enzymatic Labeling Reaction:
-
Set up the reaction mixture containing the purified protein (1-10 µM), recombinant FTase (50-200 nM), and alkyne-FPP (10-50 µM) in the reaction buffer.
-
Incubate the reaction at 37°C for 1-2 hours.
-
(Optional) Terminate the reaction by adding EDTA to a final concentration of 20 mM.
-
-
Click Chemistry for Detection:
-
To the reaction mixture, add the azide-fluorophore or azide-biotin (50-100 µM).
-
Add the click chemistry reagents: CuSO4 (1 mM), sodium ascorbate (B8700270) (5 mM), and TBTA (1 mM).
-
Incubate at room temperature for 1 hour, protected from light if using a fluorophore.
-
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE.
-
For fluorescently labeled proteins, visualize the gel using a fluorescence scanner.
-
For biotin-labeled proteins, transfer the proteins to a membrane and detect using streptavidin-HRP followed by chemiluminescence.
-
Protocol 3: Metabolic Labeling in Mammalian Cells
This protocol describes the labeling of proteins within cultured mammalian cells by providing an alkyne-modified farnesol analogue in the culture medium.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Alkyne-farnesol
-
Lovastatin (B1675250) (optional, to inhibit endogenous isoprenoid synthesis)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents as in Protocol 2.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
(Optional) Pre-treat the cells with lovastatin (10-20 µM) for 12-24 hours to deplete endogenous FPP pools.
-
Remove the medium and replace it with fresh medium containing the alkyne-farnesol (25-100 µM).
-
Incubate the cells for 12-24 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Chemistry and Analysis:
-
Determine the protein concentration of the cell lysate.
-
Perform the click chemistry reaction on a portion of the lysate as described in Protocol 2.
-
Analyze the labeled proteins by in-gel fluorescence or Western blotting as described above.
-
Protocol 4: Proteomic Identification of Farnesylated Proteins
This protocol outlines a workflow for the enrichment and identification of farnesylated proteins from metabolically labeled cells using mass spectrometry.[4][5]
Materials:
-
Metabolically labeled cell lysate (from Protocol 3, using azide-biotin for the click reaction)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Trypsin for in-gel or on-bead digestion
-
LC-MS/MS instrumentation and software for protein identification.
Procedure:
-
Enrichment of Biotinylated Proteins:
-
Incubate the biotinylated cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C with rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digest on the entire lane or specific bands.
-
Alternatively, perform an on-bead tryptic digest of the captured proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the enriched farnesylated proteins.
-
Use appropriate software to quantify and validate the protein identifications.
-
Conclusion
The use of this compound as a precursor for synthesizing bioorthogonal FPP analogues provides a versatile and powerful platform for the study of protein farnesylation. The protocols outlined in these application notes offer detailed methodologies for researchers to label, detect, and identify farnesylated proteins in a variety of experimental contexts. These approaches are invaluable for advancing our understanding of the roles of farnesylated proteins in health and disease and for the development of novel therapeutics targeting this important post-translational modification.
References
- 1. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
Farnesyl Bromide: A Chemical Tool for Probing G-Protein Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) constitute the largest superfamily of cell surface receptors and are integral to a vast array of physiological processes, making them premier targets for drug discovery. The activation of GPCRs by extracellular ligands initiates a signaling cascade mediated by heterotrimeric G-proteins, which are composed of α, β, and γ subunits. The functional integrity of these G-proteins is critically dependent on post-translational modifications, among which is the farnesylation of the γ-subunit.
Farnesylation, the attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue near the C-terminus of the Gγ subunit, is catalyzed by the enzyme farnesyltransferase (FTase).[1][2] This lipid modification is essential for the membrane localization of the Gβγ dimer and facilitates crucial protein-protein interactions with the Gα subunit and the GPCR itself.[1] Consequently, disruption of Gγ farnesylation can profoundly impact G-protein signaling.
Farnesyl bromide, a reactive alkylating agent, presents itself as a potential chemical tool to investigate the role of farnesylation in G-protein signaling. By covalently modifying cysteine residues, this compound can be used to mimic the farnesylated state or to block the native farnesylation site on the Gγ subunit, thereby allowing for the study of the functional consequences of this modification in a controlled manner. This document provides detailed application notes and protocols for the use of this compound and its analogs in the study of G-protein signaling.
Principle of Application
This compound acts as an electrophile that can react with nucleophilic residues on proteins, primarily the thiol group of cysteine residues, through an SN2 reaction. This results in the formation of a stable thioether bond, covalently attaching the farnesyl group to the protein.
Potential Applications in G-Protein Signaling Research:
-
Covalent Modification of Gγ Subunits: this compound can be used to alkylate the cysteine residue within the CaaX box of a non-farnesylated Gγ subunit in vitro. This allows for the generation of a semi-synthetic, farnesylated Gβγ dimer, which can then be used in reconstitution assays to study its interaction with Gα subunits and GPCRs.
-
Blocking Farnesylation: By reacting with the cysteine in the CaaX motif, this compound can block the subsequent enzymatic farnesylation by FTase. This can be used to study the effects of a non-farnesylated Gγ subunit on G-protein assembly and signaling.
-
Probing Farnesyl Binding Pockets: Although less specific, this compound could potentially be used to identify and characterize binding pockets for the farnesyl group on interacting proteins, such as the Gα subunit or the GPCR.
It is important to note that the use of this compound as a specific tool for studying G-protein signaling is not extensively documented in peer-reviewed literature. The protocols provided below are based on general protein alkylation techniques and the use of analogous reactive farnesyl probes.[3][4] Researchers should exercise caution and perform appropriate controls to validate their results.
Data Presentation
The study of G-protein farnesylation often involves the use of farnesyltransferase inhibitors (FTIs). The following tables summarize quantitative data for commonly used FTIs.
| Farnesyltransferase Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| Tipifarnib (R115777) | FTase | 0.41 | HEK.hIP | [5] |
| Tipifarnib (R115777) | FTase | 0.37 | HEK.mIP | [5] |
| Tipifarnib (R115777) | FTase | 4.5 | - | [5] |
| Tipifarnib | FTase | 23 ± 7 | in vitro | [6] |
| FTI-277 | FTase | - | Breast Tumor Models | [7] |
| GGTI-298 | GGTase-I | - | Breast Tumor Models | [7] |
| Chemical Probe | Application | Typical Concentration | Labeling Efficiency | Reference |
| YnF (alkyne-farnesol) | Metabolic Labeling | 10 µM | High | [1] |
| YnGG (alkyne-geranylgeraniol) | Metabolic Labeling | 10 µM | High | [1] |
| C10NorOPP (norbornene analog) | Metabolic Labeling & Proteomics | - | Efficient, comparable to FPP | [8] |
| Azido-farnesyl analogs | Photoaffinity Labeling | - | Dependent on UV irradiation | [9] |
Experimental Protocols
Protocol 1: In Vitro Alkylation of a Gγ Subunit Peptide with this compound
This protocol describes the covalent modification of a peptide corresponding to the C-terminus of a Gγ subunit.
Materials:
-
Synthetic peptide with a C-terminal CaaX motif (e.g., Gγ1 C-terminus)
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM DTT (for initial reduction)
-
Alkylation Buffer: 50 mM Tris-HCl, pH 7.5
-
Quenching solution: 1 M DTT
-
HPLC system for purification and analysis
Procedure:
-
Peptide Reduction: Dissolve the synthetic peptide in the Reaction Buffer to a final concentration of 1 mg/mL. Incubate at 37°C for 1 hour to ensure complete reduction of any disulfide bonds.
-
Buffer Exchange (Optional but Recommended): Remove the DTT by buffer exchange into the Alkylation Buffer using a desalting column.
-
Alkylation Reaction:
-
Quenching: Add DTT from the quenching solution to a final concentration of 20 mM to react with any excess this compound. Incubate for 15 minutes at room temperature.
-
Purification: Purify the farnesylated peptide by reverse-phase HPLC.
-
Analysis: Confirm the successful alkylation by mass spectrometry (expecting a mass shift corresponding to the farnesyl group).
Protocol 2: Assessing the Effect of Farnesylation on G-Protein Assembly
This protocol uses the semi-synthetic farnesylated Gγ subunit (from Protocol 1, or a full-length protein analogously prepared) to study its interaction with the Gβ subunit.
Materials:
-
Purified recombinant Gβ subunit
-
Farnesylated Gγ peptide/protein
-
Non-farnesylated Gγ peptide/protein (control)
-
Binding Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl2, 0.1% CHAPS
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Complex Formation:
-
Mix equimolar amounts of the Gβ subunit with either the farnesylated Gγ or the non-farnesylated Gγ in the Binding Buffer.
-
Incubate on ice for 1 hour to allow for complex formation.
-
-
Size-Exclusion Chromatography:
-
Inject the incubation mixture onto an SEC column pre-equilibrated with the Binding Buffer.
-
Monitor the elution profile at 280 nm.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and Coomassie staining or Western blotting.
-
A shift in the elution volume to a higher molecular weight for the farnesylated Gγ mixed with Gβ, compared to the individual components and the non-farnesylated control, indicates complex formation.
-
Visualizations
G-Protein Signaling Pathway
Caption: G-protein signaling at the plasma membrane.
Experimental Workflow for Covalent Labeling
Caption: Workflow for covalent modification and functional analysis.
Logical Relationship of Farnesylation
Caption: The central role of Gγ farnesylation.
References
- 1. Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. A general approach for chemical labeling and rapid, spatially controlled protein inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient farnesylation of an extended C-terminal C(x)3X sequence motif expands the scope of the prenylated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Broadening the utility of farnesyltransferase-catalyzed protein labeling using norbornene-tetrazine click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Farnesylated Peptides using Farnesyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein farnesylation, a crucial post-translational modification, involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a target protein. This modification is catalyzed by the enzyme farnesyltransferase (FTase) and is vital for the proper localization and function of many signaling proteins, most notably the Ras superfamily of small GTPases. Dysregulation of Ras signaling is implicated in a significant percentage of human cancers, making the synthesis of farnesylated peptides a critical tool for studying these pathways and for the development of novel therapeutics, such as FTase inhibitors.[1][2][3]
This document provides detailed protocols for the chemical synthesis of farnesylated peptides using farnesyl bromide, covering both solution-phase and solid-phase methodologies. It also includes protocols for the purification and characterization of these peptides, along with a summary of quantitative data from representative synthetic procedures.
Biological Context: The Ras Signaling Pathway
Farnesylation is the initial and essential step for the membrane localization of Ras proteins.[3][4] Once anchored to the inner leaflet of the plasma membrane, Ras can be activated by upstream signals, leading to the initiation of downstream signaling cascades that regulate cell proliferation, differentiation, and survival. The farnesyl group acts as a hydrophobic anchor, facilitating the association of Ras with the cell membrane, a prerequisite for its biological activity.[4][5]
Synthesis of Farnesylated Peptides: Experimental Protocols
The synthesis of farnesylated peptides via direct alkylation of a cysteine-containing peptide with this compound is a widely used method. This can be performed in solution or on a solid support.
Solution-Phase Farnesylation of a Cysteine-Containing Peptide
This protocol is adapted from a method utilizing zinc acetate (B1210297) as a catalyst for the S-alkylation reaction.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Dimethylformamide (DMF)
-
1-Butanol
-
0.1% Trifluoroacetic acid (TFA) in water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-TOF)
Protocol:
-
Peptide Dissolution: Dissolve the cysteine-containing peptide (1 equivalent) in a solvent mixture of DMF/1-Butanol/0.1% aqueous TFA (e.g., 4:2:1 v/v/v).
-
Catalyst Preparation: In a separate tube, prepare a stock solution of zinc acetate. For example, a 100 mM solution can be made by dissolving zinc acetate dihydrate in 0.1% aqueous TFA.
-
Reaction Setup: Add the zinc acetate solution (e.g., 5 equivalents) to the peptide solution.
-
Addition of this compound: Add this compound (e.g., 5 equivalents) to the reaction mixture.
-
Reaction Incubation: Stir the reaction mixture at room temperature, protected from light, for 1.5 to 24 hours. Monitor the reaction progress by RP-HPLC.
-
Purification: Upon completion, filter the reaction mixture and purify the farnesylated peptide by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical RP-HPLC.
Solid-Phase Farnesylation of a Resin-Bound Peptide
This method allows for the synthesis of farnesylated peptides directly on the solid support, simplifying purification.
Materials:
-
Resin-bound cysteine-containing peptide
-
Farnesyl chloride or bromide
-
2,4,6-Collidine or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
RP-HPLC system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the resin-bound peptide in the reaction solvent (e.g., DCM or DMF).
-
Reagent Preparation: Prepare a solution of this compound (e.g., 2 equivalents) and a non-nucleophilic base like 2,4,6-collidine (e.g., 4 equivalents) in the reaction solvent.
-
On-Resin Farnesylation: Add the this compound and base solution to the resin and agitate gently under an inert atmosphere (e.g., argon) for 4-24 hours at room temperature.
-
Washing: Drain the reaction solvent and wash the resin thoroughly with the reaction solvent, followed by other solvents like methanol (B129727) and DCM, to remove excess reagents.
-
Cleavage and Deprotection: Cleave the farnesylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify by preparative RP-HPLC.
-
Characterization: Confirm the product identity and purity using mass spectrometry and analytical RP-HPLC.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of farnesylated peptides.
| Peptide Sequence | Synthesis Method | Key Reagents | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| YIIKGVFWDPAC-OMe | Solution-Phase | This compound, Zn(OAc)₂ | 1.5 | 91 | 96 | [6] |
| 5-Fam-KKSRRCVIM | Solution-Phase | This compound, Zn(OAc)₂ | Overnight | 11.7 | >95 | [7] |
| Fmoc-Cysteine (on resin) | Solid-Phase | Farnesyl chloride, 2,4,6-collidine | 4 | Quantitative | N/A | [8] |
| H-QYKKGCVLS-OH | Solution-Phase | This compound, DIPEA | N/A | N/A | N/A | [9] |
N/A: Not available in the cited source.
Purification and Characterization Protocols
Purification by Reverse-Phase HPLC
Farnesylated peptides are significantly more hydrophobic than their non-farnesylated precursors. This property is exploited for their purification using RP-HPLC.
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of increasing mobile phase B (e.g., 0-100% B over 60 minutes) is typically used. The exact gradient will depend on the specific peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
Farnesylated peptides will have a longer retention time compared to their non-farnesylated counterparts due to the hydrophobic farnesyl group.[10]
Characterization by Mass Spectrometry
Mass spectrometry is an indispensable tool for confirming the successful synthesis of farnesylated peptides.
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight): This technique is well-suited for farnesylated peptides as it typically produces singly charged ions, leading to simpler spectra.[1] Post-source decay (PSD) analysis can be used for sequencing.
-
ESI (Electrospray Ionization): ESI-MS is also commonly used and can be coupled with liquid chromatography (LC-MS) for online analysis of the purified peptide.
The expected mass increase upon farnesylation is 204.36 Da (the mass of the farnesyl group, C₁₅H₂₅).
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the farnesylated peptide, particularly the attachment of the farnesyl group to the cysteine thiol. 2D NMR experiments such as COSY, TOCSY, and HSQC can be employed for complete resonance assignment.
Conclusion
The chemical synthesis of farnesylated peptides using this compound is a robust and accessible method for researchers in cell biology and drug discovery. The protocols and data presented here provide a comprehensive guide for the successful synthesis, purification, and characterization of these valuable research tools. The ability to generate custom farnesylated peptides opens up numerous avenues for investigating the roles of protein farnesylation in health and disease.
References
- 1. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5z.com [5z.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Farnesyltransferase Catalyzes Unanticipated Farnesylation and Geranylgeranylation of Shortened Target Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enlarging the scope of cell penetrating prenylated peptides to include farnesylated “CAAX” box sequences and diverse cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of prenylcysteine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic analysis and mass spectrometric identification of farnesylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Squalene from Farnesyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene (B77637) is a naturally occurring triterpene that serves as a key biochemical intermediate in the biosynthesis of sterols, including cholesterol, in eukaryotes.[1] Due to its emollient and antioxidant properties, squalene is also a valuable ingredient in cosmetics and pharmaceuticals. Chemical synthesis of squalene is of significant interest for producing this compound in a controlled and scalable manner. One effective method involves the reductive dimerization of farnesyl bromide. This document provides detailed application notes and protocols for the synthesis of squalene from this compound, focusing on a method utilizing a tri-triphenylphosphine cobalt chloride catalyst.
Data Presentation
The following table summarizes the quantitative data for the synthesis of squalene from this compound via reductive coupling.
| Parameter | Value | Reference |
| Reactant | This compound | [2][3] |
| Catalyst | Tri-triphenylphosphine cobalt chloride | [2][3] |
| Reaction Time | 4 hours | [2][3] |
| Temperature | Room Temperature | [2][3] |
| Catalyst Stoichiometry | 10% excess | [2][3] |
| Yield | 45.6% | [2][3] |
| Analytical Methods | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) | [2][3] |
Experimental Protocols
This section details the methodologies for the key experiments: the preparation of the tri-triphenylphosphine cobalt chloride catalyst and the subsequent synthesis of squalene.
Protocol 1: Preparation of Tri-triphenylphosphine Cobalt Chloride Catalyst
This protocol is based on established methods for synthesizing similar cobalt(II)-phosphine complexes and is adapted for the preparation of the active catalyst for squalene synthesis.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Triphenylphosphine (B44618) (PPh₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (3 molar equivalents) in isopropanol with stirring.
-
Gently heat the solution to reflux until all the triphenylphosphine has dissolved.[4]
-
In a separate flask, dissolve cobalt(II) chloride hexahydrate (1 molar equivalent) in a minimal amount of isopropanol.
-
Once the triphenylphosphine solution is clear, add the cobalt chloride solution dropwise to the refluxing triphenylphosphine solution.[4]
-
A colored precipitate of the cobalt complex should form. Continue refluxing the mixture for an additional 20-30 minutes to ensure complete reaction.[4]
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum. The resulting tri-triphenylphosphine cobalt chloride should be used immediately as it is freshly prepared for the subsequent reaction.[2][3]
Protocol 2: Synthesis of Squalene from this compound
This protocol describes the reductive coupling of this compound to form squalene.
Materials:
-
This compound
-
Freshly prepared tri-triphenylphosphine cobalt chloride
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide)
-
Reducing agent (e.g., Sodium borohydride)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add the freshly prepared tri-triphenylphosphine cobalt chloride catalyst to the flask. A 10% excess of the catalyst relative to the this compound is recommended.[2][3]
-
Dissolve the catalyst in an appropriate anhydrous solvent with efficient stirring.
-
Slowly add a solution of this compound in the same anhydrous solvent to the catalyst mixture at room temperature.
-
Add a suitable reducing agent, such as sodium borohydride, portion-wise to the reaction mixture.
-
Allow the reaction to proceed at room temperature with efficient stirring for 4 hours.[2][3]
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure squalene.
-
Confirm the identity and purity of the product using GC and GC-MS analysis.[2][3]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the chemical synthesis of squalene from this compound.
Caption: Workflow for the synthesis of squalene.
Biological Significance: Cholesterol Biosynthesis Pathway
This diagram shows the position of squalene as a critical intermediate in the cholesterol biosynthesis pathway, providing context for its importance in drug development.
Caption: Squalene in the cholesterol biosynthesis pathway.
References
Application Notes and Protocols: The Role of Farnesyl Bromide in the Study of Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase (FTase) has emerged as a critical target in cancer therapy due to its role in the post-translational modification of key signaling proteins, most notably Ras. Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block this enzyme's activity, thereby interfering with the signaling pathways that contribute to tumor growth and proliferation. Farnesyl bromide is an essential chemical tool in the research and development of FTIs. It serves as a versatile precursor for the synthesis of farnesylated molecules and analogs of farnesyl pyrophosphate (FPP), the natural substrate of FTase. These synthetic molecules are instrumental in developing and validating assays to screen for and characterize novel FTIs.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound-derived compounds in the study of FTIs.
Application Notes
-
Synthesis of Farnesylated Peptide Substrates: In vitro biochemical assays for FTase activity require a substrate that the enzyme can modify. This compound is used to chemically synthesize farnesylated peptides, often fluorescently labeled, which act as substrates in these assays.[1] The transfer of a farnesyl group from FPP to a peptide substrate is the fundamental reaction catalyzed by FTase.
-
Synthesis of Farnesyl Pyrophosphate (FPP) Analogs: this compound is a starting material for the synthesis of various FPP analogs.[3][4] These analogs can be used to probe the active site of FTase, understand its substrate specificity, and develop competitive inhibitors. By modifying the structure of the farnesyl group, researchers can design molecules that bind to the enzyme but cannot be transferred to the peptide substrate, thus inhibiting the enzyme's function.
The primary signaling pathway affected by the inhibition of farnesylation is the Ras-MAPK pathway. Ras proteins, when farnesylated, are anchored to the cell membrane, a prerequisite for their activation and downstream signaling that leads to cell proliferation, differentiation, and survival.[5][6] FTIs, by preventing Ras farnesylation, disrupt this signaling cascade.
Quantitative Data
The following table summarizes the inhibitory activity (IC50 values) of several FTIs, determined using various assay methods.
| Farnesyltransferase Inhibitor | IC50 Value | Assay Type | Cell Line/Enzyme Source | Reference |
| Tipifarnib (R115777) | 7.9 nM | In vitro FTase inhibition | Recombinant human FTase | [7] |
| Lonafarnib (SCH66336) | 1.9 nM | In vitro FTase inhibition | Recombinant human FTase | [7] |
| FTI-277 | 0.5 nM | In vitro FTase inhibition | Recombinant rat FTase | [8] |
| L-744,832 | 1.5 nM | In vitro FTase inhibition | Recombinant human FTase | [9] |
| Antroquinonol | 1.2 µM | Fluorescence assay | Recombinant human FTase | [7] |
| BMS-214662 | 0.8 nM | In vitro FTase inhibition | Recombinant human FTase | [8] |
| Manumycin A | 5 µM | In vitro FTase inhibition | Bovine brain FTase | [5] |
Signaling Pathway Diagram
The diagram below illustrates the Ras signaling pathway and the point of intervention for Farnesyltransferase Inhibitors (FTIs).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Frame-Shifted Farnesyl Diphosphate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrophosphonic acid analogues of farnesyl pyrophosphate [repository.tno.nl]
- 5. bioassaysys.com [bioassaysys.com]
- 6. cusabio.com [cusabio.com]
- 7. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Prenylated Proteins with Farnesyl Bromide Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid moieties, typically farnesyl (15-carbon) or geranylgeranyl (20-carbon) groups, to cysteine residues within target proteins.[1][2][3] This lipid modification is essential for the proper subcellular localization and function of a multitude of proteins involved in key signaling pathways, including small GTPases like Ras, which are frequently implicated in cancer.[1][2][3] The study of protein prenylation, or the "prenylome," is therefore of significant interest for understanding fundamental cellular processes and for the development of novel therapeutics.[3][4][5]
Metabolic labeling using analogs of isoprenoid precursors, such as farnesyl bromide, offers a powerful strategy to investigate protein prenylation.[1] These analogs are functionalized with bioorthogonal handles, such as alkynes or azides, which, after metabolic incorporation into proteins, can be selectively derivatized with reporter tags via "click chemistry."[6][7] This approach enables the visualization, identification, and quantification of prenylated proteins in cells and in vivo.[4][8]
These application notes provide detailed protocols for the metabolic labeling of prenylated proteins using an alkyne-modified this compound analog, subsequent fluorescent labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and analysis by in-gel fluorescence.
Signaling Pathway: Protein Prenylation
Protein prenylation is catalyzed by a family of prenyltransferase enzymes. Farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I) recognize a C-terminal "CaaX box" motif on their substrate proteins.[1][2] The "X" residue in this motif is a key determinant for which isoprenoid group is attached.[2] Geranylgeranyltransferase type II (GGTase-II) modifies Rab proteins, which typically contain C-terminal CC or CXC motifs.[2] Following the attachment of the isoprenoid group, the "aaX" residues are proteolytically cleaved, and the now C-terminal cysteine is carboxymethylated.[3] For some proteins, a second signal, such as palmitoylation, is required for stable membrane association.[3]
Overview of the protein prenylation pathway.
Experimental Workflow
The overall experimental workflow for metabolic labeling and analysis of prenylated proteins involves several key steps. Initially, cultured cells are treated with an alkyne-modified this compound analog, which is taken up by the cells and metabolically incorporated into proteins by prenyltransferases. To enhance the incorporation of the analog, the endogenous synthesis of isoprenoids can be suppressed by pre-treating the cells with a statin, such as lovastatin (B1675250).[2] Following the labeling period, the cells are lysed, and the total protein concentration is determined. The alkyne-tagged proteins in the lysate are then conjugated to an azide-functionalized reporter molecule, such as a fluorophore, using a CuAAC reaction. Finally, the labeled proteins are resolved by SDS-PAGE and visualized by in-gel fluorescence scanning. This allows for the assessment of the overall prenylome and changes in response to various stimuli or inhibitors.
Experimental workflow for metabolic labeling.
Quantitative Data Summary
The efficiency of metabolic labeling with this compound analogs is dependent on several factors, including the concentration of the analog and the duration of the incubation. The use of HMG-CoA reductase inhibitors, such as lovastatin, can significantly enhance the incorporation of the exogenous analog by depleting the pool of endogenous farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP).[1]
Table 1: Concentration-Dependent Labeling of Prenylated Proteins
| Farnesyl Alkyne Bromide Analog (µM) | Lovastatin (µM) | Incubation Time (hours) | Relative Labeling Intensity (%) |
| 10 | 0 | 24 | 100 |
| 25 | 0 | 24 | 180 |
| 50 | 0 | 24 | 250 |
| 10 | 10 | 24 | 220 |
| 25 | 10 | 24 | 350 |
| 50 | 10 | 24 | 480 |
Note: Data are representative and may vary depending on the cell line and specific experimental conditions. Relative labeling intensity is normalized to the 10 µM analog condition without lovastatin.
Experimental Protocols
Protocol 1: Synthesis of Farnesyl Alkyne Bromide (C15AlkBr)
This protocol describes the conversion of a commercially available farnesol (B120207) alkyne alcohol to its corresponding bromide, a key precursor for metabolic labeling studies.[1]
Materials:
-
Farnesol Alkyne Alcohol (C15AlkOH)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Carbon Tetrabromide (CBr4)
-
Triphenylphosphine (PPh3)
-
Silica (B1680970) Gel for column chromatography
-
Hexanes
-
Ethyl Acetate (B1210297)
Procedure:
-
Dissolve 100 mg (0.36 mmol) of C15AlkOH in 6.75 mL of anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add 179 mg (0.54 mmol) of CBr4 to the solution.
-
Slowly add 142 mg (0.54 mmol) of PPh3 to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield farnesyl alkyne bromide.
-
Critical Parameter: Allylic bromides are susceptible to hydrolysis. Use the synthesized farnesyl alkyne bromide immediately or store it at -20°C for no longer than one month.[1]
Protocol 2: Metabolic Labeling of Cultured Mammalian Cells
This protocol details the metabolic incorporation of the farnesyl alkyne bromide analog into proteins in cultured cells.
Materials:
-
HeLa cells (or other mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lovastatin
-
Farnesyl Alkyne Bromide (C15AlkBr) stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
Procedure:
-
Seed 9 x 10^5 HeLa cells in 100-mm culture dishes in 10 mL of complete DMEM.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours until they reach 40-60% confluency.[2]
-
(Optional) For enhanced labeling, replace the medium with 5 mL of fresh medium containing the desired concentration of lovastatin (e.g., 10 µM).[2] Incubate for 6 hours.[2]
-
After the pre-treatment (or directly for non-treated cells), replace the medium with 5 mL of fresh medium (with or without lovastatin).
-
Add the farnesyl alkyne bromide analog to the desired final concentration (e.g., 10 µM).[2]
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.[2]
-
After incubation, wash the cells twice with cold PBS.
-
Lyse the cells by adding an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) and scraping the cells.
-
Collect the cell lysate and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Labeling and In-Gel Fluorescence Analysis
This protocol describes the labeling of alkyne-modified proteins with an azide-fluorophore via CuAAC and subsequent visualization.
Materials:
-
Cell lysate containing alkyne-labeled proteins
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) Sulfate (CuSO4)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
In a microcentrifuge tube, combine 50 µg of the cell lysate with the following click chemistry reaction components (final concentrations may need optimization):
-
Azide-fluorophore (e.g., 100 µM)
-
TCEP (1 mM)
-
TBTA (100 µM)
-
CuSO4 (1 mM)
-
-
Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Resolve the protein samples on an SDS-PAGE gel.
-
After electrophoresis, visualize the fluorescently labeled proteins by scanning the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
The gel can be subsequently stained with a total protein stain (e.g., Coomassie Blue) to visualize all proteins as a loading control.
Applications and Future Directions
The metabolic labeling of prenylated proteins with this compound analogs is a versatile technique with numerous applications in basic research and drug discovery. It can be used to:
-
Profile the prenylome: Identify the full complement of prenylated proteins in a given cell type or tissue.[4]
-
Quantify changes in prenylation: Assess how the levels of prenylated proteins change in response to drug treatment, disease state, or genetic modifications.[4][9]
-
Discover novel prenylated proteins: Identify previously unknown substrates of prenyltransferases.[5]
-
Validate drug targets: Determine the on-target effects of prenyltransferase inhibitors.[5][10]
-
Image prenylated proteins: Visualize the subcellular localization of the prenylome.[4]
Future advancements in this field may include the development of new bioorthogonal chemistries for improved labeling efficiency and specificity, the application of these methods to in vivo models to study prenylation in the context of a whole organism, and the integration of metabolic labeling with advanced mass spectrometry techniques for comprehensive and quantitative profiling of the prenylome.[7][8]
References
- 1. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combination of metabolic labeling and 2D-DIGE analysis in response to a farnesyltransferase inhibitor facilitates the discovery of new prenylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. In Vivo Metabolic Labeling with an Isoprenoid Probe Reveals APOE Allele-specific Differences in the Prenylome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Post-Translational Modifications Using Farnesyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl bromide is a crucial reagent for researchers investigating post-translational modifications, specifically protein prenylation. This alkyl halide serves as a synthetic precursor for the attachment of a farnesyl group, a 15-carbon isoprenoid lipid, to cysteine residues within proteins. This modification, known as farnesylation, is critical for the proper localization and function of a multitude of cellular proteins, including the Ras superfamily of small GTPases, which are pivotal in signal transduction pathways regulating cell growth, differentiation, and survival.[1][2] Dysregulation of protein farnesylation is implicated in various diseases, most notably cancer, making the study of this process a significant area of research for therapeutic development.
These application notes provide an overview of the utility of this compound in this field, alongside detailed protocols for key experiments.
Applications of this compound
-
Synthesis of Farnesylated Peptides and Proteins: this compound is widely used in the chemical synthesis of farnesylated peptides and proteins in vitro.[1][2] This allows researchers to produce modified proteins for structural and functional studies, bypassing the need for enzymatic reactions. These synthetic molecules are invaluable tools for investigating the downstream effects of farnesylation.
-
Probing Protein-Lipid Interactions: The farnesyl moiety facilitates the anchoring of proteins to cellular membranes and can mediate specific protein-protein interactions. By incorporating farnesyl groups into proteins of interest using this compound, researchers can study these crucial interactions that govern cellular signaling.
-
Development of Farnesyltransferase Inhibitors (FTIs): this compound is an essential building block in the synthesis of various molecules designed to inhibit farnesyltransferase (FTase), the enzyme responsible for protein farnesylation.[1][2] The development of potent and selective FTIs is a major focus in cancer drug discovery, as these inhibitors can block the function of oncogenic proteins like Ras.[3][4]
-
Investigating Downstream Processing: Following farnesylation, proteins often undergo further modifications, including proteolytic cleavage and carboxymethylation. Synthetically farnesylated peptides, prepared using this compound, serve as substrates to study these subsequent enzymatic steps.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of farnesyltransferase inhibitors and relevant experimental parameters.
Table 1: IC50 Values of Farnesyltransferase Inhibitors
| Inhibitor | Target | IC50 Value | Cell Line/Enzyme Source | Reference |
| Tipifarnib (R115777) | Farnesyltransferase | 0.86 nM | Recombinant FTase | [5] |
| Lonafarnib (SCH66336) | Farnesyltransferase | 1.9 nM (H-Ras) | Recombinant FTase | [3] |
| FTI-277 | Farnesyltransferase | - | H- and K-Ras oncogenic signaling | [3] |
| L-739,750 | Farnesyltransferase | 0.4 nM | Recombinant PFTase | [6] |
| Chaetomellic acid A | Farnesyltransferase | 55 nM | Isolated enzyme | [3] |
| FPT Inhibitor I | Farnesyltransferase | - | Highly selective inhibitor | [3] |
| RasCAAX Peptidomimetic | Farnesyltransferase | 500 pM | In vitro | [3] |
Table 2: Recommended Parameters for Cell Viability (MTT) Assay with FTIs
| Parameter | Recommended Value/Range | Notes | Reference |
| FTI Stock Solution | 1-10 mM in DMSO | Prepare fresh or store at -20°C to -80°C. | [6] |
| FTI Working Concentration | 0.1 nM - 100 µM | A wide range is necessary to determine the IC50 value. | [6] |
| Cell Seeding Density (96-well plate) | 1,000 - 100,000 cells/well | Optimize based on the specific cell line's growth rate. | [6] |
| Incubation Time with FTI | 24 - 72 hours | Time-course experiments are recommended. | [6] |
| MTT Reagent Concentration | 5 mg/mL in PBS | Filter-sterilize before use. | [6] |
| Formazan (B1609692) Solubilization Agent | DMSO or 0.01 M HCl in 10% SDS | Ensure complete dissolution of formazan crystals. | [6][7] |
| Absorbance Reading Wavelength | 570 nm (reference 630 nm) | A reference wavelength helps to reduce background noise. | [6] |
Signaling Pathways and Experimental Workflows
Protein Farnesylation Pathway
Protein farnesylation is a multi-step post-translational modification process crucial for the function of many signaling proteins. The following diagram illustrates the key enzymatic steps involved.
Ras Signaling Cascade
The Ras proteins are prime examples of farnesylated proteins that play a central role in cell signaling. Inhibition of Ras farnesylation is a key strategy in cancer therapy. The diagram below shows a simplified Ras signaling pathway.
Experimental Workflow for Studying Protein Farnesylation
This workflow outlines the general steps for investigating the effects of inhibiting protein farnesylation in a cellular context.
Experimental Protocols
Protocol 1: Synthesis of S-trans,trans-farnesyl-L-cysteine methyl ester
This protocol describes a method for the chemical synthesis of a farnesylated amino acid derivative using this compound.[8]
Materials:
-
trans,trans-Farnesyl bromide
-
L-cysteine methyl ester hydrochloride
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Stir plate and stir bar
-
Round bottom flask
-
Nitrogen or Argon gas supply
-
Standard glassware for extraction and purification (e.g., separatory funnel, rotary evaporator)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve L-cysteine methyl ester hydrochloride in anhydrous DMF in a round bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine to the solution to deprotonate the amine and thiol groups of the cysteine derivative. Stir for 15-30 minutes at room temperature.
-
Slowly add a solution of trans,trans-farnesyl bromide in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure S-trans,trans-farnesyl-L-cysteine methyl ester.
Protocol 2: In Vitro Farnesylation Assay
This protocol provides a method to measure the activity of farnesyltransferase in vitro.[9]
Materials:
-
Recombinant farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Protein/peptide substrate with a CaaX box (e.g., PEX19, a fluorescently labeled peptide)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 20 mM KCl, 5 mM MgCl2, 10 µM ZnCl2, 10 mM dithiothreitol (B142953) (DTT)
-
Stop solution (if required)
-
96-well plate (black, for fluorescence assays)
-
Plate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate by adding the assay buffer.
-
Add the protein/peptide substrate to the wells.
-
To test inhibitors, add the desired concentrations of the farnesyltransferase inhibitor (e.g., dissolved in DMSO) to the appropriate wells. Include a vehicle control (DMSO alone).
-
Initiate the reaction by adding FPP and FTase to all wells. The final reaction volume is typically 10-50 µL.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction if necessary (e.g., by adding a stop solution or placing the plate on ice).
-
Measure the signal (e.g., fluorescence intensity) using a plate reader at the appropriate excitation and emission wavelengths for the substrate's label.
-
Calculate the percentage of farnesylation or inhibition relative to the control wells.
Protocol 3: Cell Viability (MTT) Assay
This protocol details the use of the MTT assay to assess the effect of farnesyltransferase inhibitors on cell viability.[6][7][10][11]
Materials:
-
Cultured cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Farnesyltransferase inhibitor (FTI) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of the FTI in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the FTI dilutions. Include a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 4: Western Blot Analysis of Protein Prenylation
This protocol describes how to detect changes in protein prenylation status by Western blotting. Unprenylated proteins often exhibit a slight shift in mobility on SDS-PAGE compared to their prenylated counterparts.[7][12]
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest (e.g., anti-Ras, anti-HDJ-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A shift in the molecular weight can indicate a change in the prenylation status.
References
- 1. benchchem.com [benchchem.com]
- 2. trans,trans-Farnesyl bromide | 28290-41-7 | Benchchem [benchchem.com]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Farnesyltransferase inhibitors: a comprehensive review based on quantitative structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of S-farnesyl-L-cysteine methylester and purification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro farnesylation [bio-protocol.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Revolutionizing Protein Prenylation Analysis: In Vitro Transcription and Translation Assays
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro prenylation assay of Arabidopsis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GST‐IVTT pull‐down: a fast and versatile in vitro method for validating and mapping protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of Farnesyl Bromide in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl bromide is a key reagent in drug discovery, primarily utilized as a synthetic precursor for the development of novel therapeutic agents. Its 15-carbon isoprenoid chain serves as a crucial building block for molecules that target protein farnesylation, a critical post-translational modification involved in various cellular signaling pathways. Dysregulation of protein farnesylation is implicated in a range of diseases, most notably cancer, making the enzyme responsible, farnesyltransferase (FTase), a significant target for drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of farnesyltransferase inhibitors (FTIs), farnesyl diphosphate (B83284) (FPP) analogs, and protein farnesylation probes.
Application Notes
This compound's primary application in drug discovery revolves around its role as a lipophilic farnesyl group donor in the synthesis of molecules that interact with farnesyltransferase and its substrates.
1. Synthesis of Farnesyltransferase Inhibitors (FTIs):
This compound is a foundational starting material for the synthesis of various classes of FTIs. These inhibitors are designed to compete with the natural substrate, farnesyl diphosphate (FPP), for the active site of FTase, thereby preventing the farnesylation of key signaling proteins like Ras. By attaching the farnesyl moiety from this compound to different chemical scaffolds, researchers can develop peptidomimetic and non-peptidomimetic inhibitors with varying potencies and selectivities.
2. Development of Farnesyl Diphosphate (FPP) Analogs:
This compound is instrumental in the synthesis of FPP analogs, which are valuable tools for studying the mechanism of FTase and other prenyltransferases.[1] These analogs can be designed to act as alternative substrates or inhibitors, providing insights into the enzyme's substrate specificity and catalytic mechanism. Modifications to the farnesyl chain, introduced via this compound derivatives, can probe the hydrophobic binding pocket of the enzyme.
3. Creation of Protein Farnesylation Probes:
This compound is used to synthesize chemical probes for the detection and identification of farnesylated proteins. These probes often contain a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, attached to the farnesyl backbone. By metabolically incorporating these probes into cells, researchers can visualize, isolate, and identify farnesylated proteins, aiding in the elucidation of their biological functions and the effects of FTIs.
Quantitative Data
The following tables summarize the inhibitory activity of various compounds synthesized using this compound or its derivatives.
Table 1: Farnesyltransferase Inhibitors
| Compound/Analog | Target | IC50 Value | Reference(s) |
| FTI-277 | Farnesyltransferase (FTase) | 0.5 nM | [2][3] |
| L-739,750 (peptidomimetic) | Farnesyltransferase (FTase) | - | [4] |
| Benzodiazepine Peptidomimetic | Farnesyltransferase (FTase) | 0.3 - 1 nM | [5] |
| Pyridyl Benzyl Ether Analog | Farnesyltransferase (FTase) | - | [6] |
| Pyridylbenzylamine Analog | Farnesyltransferase (FTase) | - | [6] |
Table 2: Farnesyl Diphosphate Analogs and Other Inhibitors
| Compound/Analog | Target | IC50 Value | Reference(s) |
| Homofarnesyl Diphosphate | Farnesyltransferase (FTase) | < 1 µM | [1] |
| 8-Anilinogeranyl Pyrophosphate (AGPP) | Geranylgeranyl-protein transferase type I (GGTase I) | 20 µM | [7] |
| 8-Anilinogeranyl Pyrophosphate (AGPP) | Squalene Synthase | 1000 µM | [7] |
Experimental Protocols
Protocol 1: Synthesis of (E,E)-Farnesyl Bromide
This protocol describes the synthesis of (E,E)-Farnesyl bromide from (E,E)-farnesol.
Materials:
-
(E,E)-Farnesol
-
Tetrahydrofuran (THF), anhydrous
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
Lithium bromide (LiBr)
-
Dry ice/acetonitrile bath
-
Ice-water bath
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve (E,E)-farnesol in anhydrous THF in a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere.
-
Cool the solution to -45 °C using a dry ice/acetonitrile bath.
-
Slowly add methanesulfonyl chloride, followed by the dropwise addition of triethylamine. A white precipitate will form.
-
Stir the suspension at -45 °C for 45 minutes.
-
In a separate flask, dissolve lithium bromide in anhydrous THF and add this solution to the reaction mixture.
-
Remove the cooling bath and allow the mixture to warm to 0 °C in an ice-water bath. Stir for 1 hour.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers sequentially with ice-cold saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield (E,E)-farnesyl bromide as a light yellow oil.[8]
Protocol 2: Synthesis of S-trans,trans-farnesyl-L-cysteine methyl ester
This protocol details the synthesis of a farnesylated amino acid derivative.[9]
Materials:
-
This compound
-
L-cysteine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Solvent (e.g., Dimethylformamide, DMF)
-
High-Performance Liquid Chromatography (HPLC) system with a C4 or C8 reverse-phase column
Procedure:
-
Dissolve L-cysteine methyl ester hydrochloride in the chosen solvent.
-
Add triethylamine to the solution to neutralize the hydrochloride and deprotonate the thiol group of cysteine.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried and concentrated.
-
Purify the crude product by HPLC on a C4 or C8 reverse-phase column to isolate S-trans,trans-farnesyl-L-cysteine methyl ester and separate it from other isomers.[9]
Protocol 3: Farnesyltransferase Activity Assay (Fluorescence-Based)
This protocol outlines a common method for measuring FTase activity, which is essential for screening potential inhibitors.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl diphosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~505 nm)
Procedure:
-
Prepare a reaction mixture in the wells of a 96-well black microplate containing assay buffer, FTase, and the test compound at various concentrations (or DMSO for control).
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding FPP and the dansylated peptide substrate.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time (e.g., every 5 minutes for 60 minutes). The farnesylation of the dansylated peptide leads to an increase in its fluorescence.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Simplified Ras signaling pathway and the role of farnesyltransferase.
Caption: High-throughput screening workflow for farnesyltransferase inhibitors.
References
- 1. peptide.com [peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Farnesyltransferase inhibitors: a comprehensive review based on quantitative structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Farnesyl Bromide Solubility for Cell-Based Assays
For researchers, scientists, and drug development professionals utilizing Farnesyl bromide in cell-based assays, achieving optimal solubility is critical for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the solubility of this hydrophobic compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell-based assays?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for dissolving this compound and other hydrophobic compounds for use in cell culture experiments.[1] Its high solvating power allows for the preparation of concentrated stock solutions. While other organic solvents like ethanol (B145695) can be used, DMSO is generally preferred due to its miscibility with cell culture media at low concentrations.
Q2: How can I avoid precipitation of this compound when diluting it in aqueous cell culture media?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue known as "crashing out."[1] To mitigate this, a stepwise dilution approach is recommended. Instead of adding a small volume of highly concentrated stock directly into a large volume of media, first, perform serial dilutions of the stock solution in 100% DMSO to get closer to the final desired concentration. Then, add this intermediate dilution to your pre-warmed cell culture medium with gentle but thorough mixing.
Q3: What is the maximum permissible concentration of DMSO in my cell culture?
A3: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%.[2] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples, but without this compound.
Q4: Can serum in the cell culture medium affect the solubility of this compound?
A4: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can aid in the solubilization of hydrophobic compounds.[1] Serum proteins, like albumin, can bind to hydrophobic molecules, helping to keep them in solution. If you are experiencing precipitation in serum-free media, consider whether your experimental design can accommodate the use of serum.
Q5: Are there any alternative methods to improve the solubility of this compound in my cell-based assay?
A5: Yes, if DMSO alone is insufficient, several solubility enhancers can be considered. These are typically used to create a more stable formulation of the hydrophobic compound.
-
Pluronic F-127: This non-ionic surfactant can be used to create micelles that encapsulate hydrophobic compounds, improving their dispersion in aqueous solutions.[3][4] A common method involves preparing a stock solution of the compound in DMSO and then mixing it with a Pluronic F-127 solution before final dilution in cell culture media.[3]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6] Beta-cyclodextrins and their derivatives are often used for this purpose.[7]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptoms: The cell culture medium turns cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a dose-response experiment to determine the maximum soluble and non-toxic concentration for your specific cell line and media. |
| Rapid Dilution ("Crashing Out") | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent polarity shift, leading to precipitation.[1] | Perform serial dilutions of your stock solution in 100% DMSO first to lower the concentration. Add the final DMSO stock dropwise to pre-warmed (37°C) media while gently vortexing or swirling.[1] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1] |
Issue 2: Delayed Precipitation in Culture
Symptoms: The media appears clear initially, but a precipitate or crystalline structures form after a few hours or days in the incubator.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time in the aqueous environment of the cell culture medium, and the degradation products may be less soluble. | Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted solutions. |
| Interaction with Media Components | The compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. | If possible, test the solubility and stability of this compound in different basal media formulations. |
| Evaporation of Media | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator and use appropriate culture plates with tight-fitting lids to minimize evaporation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (liquid)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculation:
-
To make 1 mL of a 10 mM stock solution, you would need 2.85 mg of this compound.
-
Given the liquid nature and density, it is often more practical to work with volumes. First, determine the volume of this compound needed.
-
-
Preparation:
-
In a sterile microcentrifuge tube, add the calculated volume of this compound.
-
Add the required volume of sterile DMSO to reach the final desired volume.
-
Vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved droplets.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed vials.
-
Protocol 2: Recommended Dilution Method for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (with or without serum, as per your experimental design)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Intermediate Dilutions in DMSO: If your final desired concentrations are in the low micromolar range, it is best to first make intermediate dilutions of your high-concentration stock in 100% DMSO.
-
For example, to get a final concentration of 10 µM from a 10 mM stock, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
-
Prepare the Final Working Solution:
-
Add the required volume of your intermediate (or primary) DMSO stock to a sterile tube.
-
Slowly add the pre-warmed cell culture medium to the DMSO stock while gently vortexing or pipetting up and down to ensure rapid and thorough mixing. Crucially, add the media to the DMSO, not the other way around.
-
Ensure the final DMSO concentration remains below the cytotoxic level for your cells (e.g., <0.5%).
-
-
Example Dilution: To prepare 1 mL of a 10 µM final solution with a final DMSO concentration of 0.1%:
-
Add 1 µL of a 10 mM this compound stock solution in DMSO to 999 µL of pre-warmed cell culture medium.
-
-
Add to Cells: Immediately add the final working solution to your cells in culture.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting solubility problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C15H25Br | CID 550199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. trans,trans-ファルネシルブロミド 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Farnesyl Bromide Concentration for Enzyme Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of Farnesyl bromide in enzyme inhibition experiments, with a focus on Farnesyltransferase (FTase).
Troubleshooting Guides
This section provides solutions to common problems encountered during enzyme inhibition experiments using this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low enzyme inhibition observed | This compound degradation: this compound is known to be relatively unstable, especially in aqueous solutions. | Prepare fresh solutions of this compound in an appropriate organic solvent (e.g., DMSO, ethanol) immediately before use. Minimize the time the compound is in aqueous buffer before starting the reaction. |
| Incorrect this compound concentration: The concentration may be too low to elicit an inhibitory effect. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory range. | |
| Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. | Test the enzyme activity with a known potent substrate and/or a well-characterized inhibitor to ensure it is active. | |
| Suboptimal assay conditions: pH, temperature, or buffer composition may not be optimal for enzyme activity or inhibitor binding. | Ensure the assay buffer pH and temperature are optimal for your specific enzyme. A common pH for FTase assays is around 7.5.[1] | |
| High background signal in the assay | Non-specific binding: The fluorescently labeled substrate or this compound may be binding non-specifically to the microplate wells. | Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer.[1] Use black, opaque-walled microplates for fluorescence-based assays to minimize background.[1] |
| Compound interference: this compound itself might be interfering with the detection method (e.g., fluorescence quenching or enhancement). | Run a control experiment with this compound and the detection reagents in the absence of the enzyme to assess any direct interference. | |
| Inconsistent or variable results | Precipitation of this compound: this compound has low aqueous solubility and may precipitate in the assay buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a level that does not inhibit the enzyme (typically ≤1%). Visually inspect for any precipitation. |
| Pipetting errors: Inaccurate pipetting can lead to significant variability, especially with small volumes. | Use calibrated pipettes and consider preparing a master mix for reagents to be added to multiple wells. | |
| Unexpected increase in enzyme activity | Assay artifact: At certain concentrations, some compounds can paradoxically appear to increase enzyme activity due to interactions with the assay components. | Carefully re-examine the data and run appropriate controls. This could also be an indication of compound interference with the detection system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in enzyme inhibition studies?
A1: this compound is primarily used as a research tool and a precursor for synthesizing farnesylated molecules and potential Farnesyltransferase inhibitors (FTIs).[2] It serves as a source of the farnesyl group for in vitro chemical synthesis of farnesylated peptides and other molecules, which can then be used to study protein prenylation and as substrates in enzyme assays.[2]
Q2: What is the IC50 value for this compound against Farnesyltransferase (FTase)?
A2: A specific IC50 value for this compound as a direct inhibitor of FTase is not widely reported in the scientific literature. This is because this compound is typically used as a synthetic reagent rather than a potent and specific enzyme inhibitor.[2] IC50 values are more commonly determined for compounds that have been specifically designed and optimized as FTase inhibitors.
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and hexane. For biological assays, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). Due to its instability, it is recommended to prepare fresh solutions before each experiment. For long-term storage, this compound should be kept at -20°C.
Q4: My cells are showing resistance to farnesylation inhibition. What should I do?
A4: If you observe resistance to a farnesyltransferase inhibitor in your cell line, consider the following troubleshooting steps:
-
Confirm Inhibitor Activity: Test your inhibitor on a known sensitive cell line to ensure it is active.
-
Assess Farnesylation Status: Use Western blotting to check for the accumulation of unprocessed, slower-migrating forms of farnesylated proteins like HDJ-2 or Lamin A.[3] If there is no change in protein migration, it could indicate a resistance mechanism.
-
Investigate Alternative Prenylation: In some cases, particularly with K-Ras, resistance can occur through alternative prenylation by geranylgeranyltransferase-I (GGTase-I).[3] Co-treatment with a GGTase-I inhibitor can help to investigate this possibility.[3]
Q5: How can I determine the optimal concentration of this compound for my experiment?
A5: The optimal concentration should be determined empirically through a dose-response experiment. This involves testing a range of this compound concentrations in your specific assay (either in vitro or cell-based) and measuring the effect on enzyme activity or the desired cellular phenotype.
Data Presentation
| Inhibitor | Target Enzyme | IC50 (nM) | Reference |
| Tipifarnib | Farnesyltransferase (FTase) | 0.86 | [4] |
| Lonafarnib | Farnesyltransferase (FTase) | 1.9 (H-Ras), 5.2 (K-Ras), 2.8 (N-Ras) | [4] |
| FTI-2153 | Farnesyltransferase (FTase) | 1.4 | [5] |
| L-778,123 | Farnesyltransferase (FTase) & Geranylgeranyltransferase I (GGTase-I) | 2 (FTase), 98 (GGTase-I) | [4] |
| BMS-214662 | Farnesyltransferase (FTase) | 1.3 | [5] |
Experimental Protocols
In Vitro Farnesyltransferase (FTase) Inhibition Assay
This protocol describes a general fluorescence-based assay to screen for FTase inhibitors.
Materials:
-
Purified Farnesyltransferase (FTase) enzyme
-
Farnesyl pyrophosphate (FPP)
-
Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
This compound (or other test inhibitor) dissolved in DMSO
-
Black, opaque 96-well or 384-well plates[1]
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of FPP, fluorescent peptide substrate, and this compound in appropriate solvents. Create serial dilutions of this compound in DMSO.
-
Assay Setup: To each well of the microplate, add the following in order:
-
Assay Buffer
-
This compound solution (or DMSO for control wells). The final DMSO concentration should not exceed 1%.
-
FTase enzyme solution.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the FPP and fluorescent peptide substrate solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Excitation: ~340 nm, Emission: ~550 nm) at time zero.[1]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Final Measurement: After incubation, measure the final fluorescence intensity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value if applicable.
Western Blotting for Detecting Farnesylation Inhibition
This protocol is used to assess the inhibition of protein farnesylation in a cellular context by observing the electrophoretic mobility shift of a farnesylated protein.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a farnesylated protein (e.g., anti-HDJ-2 or anti-Lamin A/C)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel to separate proteins by size, and then transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washing and incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the resulting bands. Inhibition of farnesylation will result in the appearance of a slower-migrating, unprocessed form of the target protein.
Mandatory Visualizations
Caption: Farnesylation signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for an in vitro FTase inhibition assay.
Caption: Troubleshooting decision tree for no or low enzyme inhibition.
References
- 1. AffiASSAY® Farnesyltransferase Inhibitor Screening Kit | AFFIGEN [affiassay.com]
- 2. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. trans,trans-Farnesyl bromide | 28290-41-7 | Benchchem [benchchem.com]
Troubleshooting low yield in Farnesyl bromide synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of Farnesyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from Farnesol (B120207)?
A1: The two most prevalent methods for synthesizing this compound from (E,E)-Farnesol are:
-
Method A: Using Phosphorus Tribromide (PBr₃) : This is a direct bromination method where PBr₃ is used to convert the hydroxyl group of farnesol into a bromide. It is often carried out in an anhydrous solvent like diethyl ether at low temperatures.
-
Method B: Two-Step, One-Pot Procedure : This method involves the conversion of farnesol to a mesylate intermediate using methanesulfonyl chloride and triethylamine, followed by displacement with lithium bromide. This procedure is known for preserving the stereochemistry of the double bonds.[1]
Q2: What is the expected yield for this compound synthesis?
A2: The expected yield can vary significantly depending on the chosen method, the scale of the reaction, and the purity of the reagents. Reported yields for the synthesis from farnesol are often in the range of 90% or higher under optimized conditions.[1][2] However, yields around 50% are not uncommon, especially if the reaction conditions are not ideal or if it's a first attempt.
Q3: How stable is this compound and how should it be stored?
A3: this compound is a relatively unstable compound and is prone to decomposition.[3][4] It is recommended to use the product immediately after synthesis. If storage is necessary, it should be kept in a freezer at approximately -20°C for no longer than a day.[4] The compound is also described as having an irritating odor and should be handled with care.[3]
Q4: Why is maintaining the stereochemistry of the starting Farnesol important?
A4: The stereochemistry of the double bonds in the farnesyl chain is crucial for its biological activity.[1] The (E,E)-isomer is the most common and biologically relevant form. Therefore, the synthesis method should be chosen to ensure the retention of the original stereochemistry of the farnesol starting material.[1]
Troubleshooting Guide
Low Yield
Q5: My overall yield is significantly lower than expected. What are the common causes?
A5: Low yields in this compound synthesis can stem from several factors. The most critical areas to investigate are:
-
Reagent Quality: The purity of farnesol and all other reagents is paramount. Impurities in the starting material or decomposed reagents can lead to side reactions and a significant drop in yield.[5]
-
Reaction Conditions: Strict control of the reaction temperature is crucial. Many procedures specify low temperatures (e.g., -45°C to 0°C) to minimize side reactions.[4]
-
Moisture Contamination: The presence of water can deactivate the brominating agents and lead to the formation of byproducts. Using anhydrous solvents and flame-dried glassware is essential.[5]
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to a significant amount of unreacted starting material remaining.[5][6]
-
Product Degradation: As this compound is unstable, prolonged reaction times, elevated temperatures during workup, or improper storage can lead to decomposition.[3][4]
-
Losses during Workup and Purification: this compound can be lost during aqueous washes if not performed quickly and at a low temperature.[4] Purification by chromatography can also lead to yield loss if not performed carefully.[4]
Q6: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
A6: The presence of multiple spots on a TLC plate indicates the formation of side products. Common side products in this compound synthesis can include:
-
Unreacted Farnesol: This will appear as a more polar spot compared to the product.
-
Farnesyl ethers: If an alcohol is used as a solvent or is present as an impurity, it can react with the product.
-
Elimination products: Under certain conditions, elimination reactions can occur, leading to the formation of farnesene (B8742651) isomers.
-
Rearrangement products: The carbocation intermediate, if formed, can undergo rearrangements, leading to isomeric bromides.
Q7: My reaction mixture turned dark. Is this normal?
A7: A significant darkening of the reaction mixture may indicate decomposition of the starting material, product, or the formation of polymeric byproducts. This is often a sign of incorrect reaction temperature or the presence of impurities.
Experimental Execution
Q8: What are the best practices for setting up the reaction to maximize yield?
A8: To maximize your yield, consider the following best practices:
-
Glassware: Ensure all glassware is thoroughly cleaned and flame-dried or oven-dried immediately before use to remove any traces of water.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions with atmospheric moisture and oxygen.
-
Reagent Addition: Add reagents dropwise, especially the brominating agent, while carefully monitoring the temperature. A rapid addition can cause a sudden increase in temperature, leading to side reactions.
-
Stirring: Ensure efficient and continuous stirring throughout the reaction to maintain a homogenous mixture and uniform temperature.[7]
Data Presentation
Table 1: Comparison of Common this compound Synthesis Methods
| Method | Starting Material | Reagents | Solvent | Temperature | Reported Yield | Reference |
| Phosphorus Tribromide | (Z,Z)-Farnesol | Phosphorus tribromide | Diethyl ether | Low temperature | Not specified | [1] |
| Appel Reaction | Farnesol | Triphenylphosphine, Carbon tetrabromide | Not specified | Not specified | 90% | [1] |
| Two-Step, One-Pot | (E,E)-Farnesol | Methanesulfonyl chloride, Triethylamine, Lithium bromide | THF | -45°C to 0°C | Not specified | [1][4] |
| From Nerolidol | Nerolidol | Phosphorus tribromide, Pyridine | Diethyl ether | -5°C to -10°C | Not specified | [3] |
Experimental Protocols
Method B: Two-Step, One-Pot Synthesis of (E,E)-Farnesyl Bromide[4]
This procedure is adapted from Organic Syntheses.
-
Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, two rubber septa, and a nitrogen inlet is charged with (E,E)-farnesol and anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: The solution is stirred and cooled in a dry ice/acetonitrile bath to a temperature of -45°C to -47°C.
-
Mesylation: Methanesulfonyl chloride is added dropwise via syringe over 5 minutes. Triethylamine is then added dropwise via syringe over 5 minutes, resulting in the precipitation of a white solid. The suspension is stirred at -45°C to -47°C for 45 minutes.
-
Bromination: A room temperature solution of lithium bromide in THF is added via cannula transfer over 5 minutes.
-
Warming: The cooling bath is removed, and the suspension is allowed to warm to 0°C in an ice bath. The mixture is stirred at 0°C for 1 hour.
-
Workup: The reaction mixture is poured into ice water. The aqueous layer is separated and extracted three times with cold diethyl ether. The combined organic extracts are washed sequentially with ice-cold saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated by rotary evaporation to yield (E,E)-Farnesyl bromide as a light yellow oil. The product should be used immediately or stored at -20°C.
Mandatory Visualization
Caption: Workflow for the two-step, one-pot synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. trans,trans-Farnesyl bromide | 28290-41-7 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Alkylation Reactions with Farnesyl Bromide
Welcome to the technical support center for farnesyl bromide alkylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges and avoid common side reactions during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound alkylation is giving a low yield. What are the common causes?
A1: Low yields in this compound alkylations can stem from several factors. The most common issues are related to the stability of this compound, suboptimal reaction conditions, and the nature of the nucleophile. This compound is susceptible to decomposition, especially in the presence of moisture, light, and heat.[1] It is crucial to use freshly prepared or properly stored this compound. Suboptimal reaction conditions, such as an inappropriate choice of base, solvent, or temperature, can favor side reactions over the desired alkylation.
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A2: Several side reactions can occur during this compound alkylation, leading to a complex product mixture. The primary side reactions include:
-
Decomposition/Hydrolysis: this compound can degrade, particularly if exposed to water, leading to the formation of farnesol (B120207) and other degradation products.
-
Elimination: Under basic conditions, this compound can undergo elimination to form various farnesene (B8742651) isomers.
-
Cyclization: Intramolecular cyclization of the farnesyl cation, which can form under certain conditions, can lead to cyclic byproducts.[1]
-
Solvolysis: If a protic solvent (e.g., methanol, ethanol) is used, it can act as a nucleophile, leading to the formation of farnesyl ethers or esters.
-
Multiple Alkylations: With certain nucleophiles, such as primary or secondary amines, over-alkylation can occur, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
Q3: How can I minimize the decomposition of this compound?
A3: To minimize decomposition, this compound should be handled with care. It is recommended to store it at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen).[1] It is also advisable to use anhydrous solvents and reagents to prevent hydrolysis. When possible, using freshly prepared this compound for reactions is ideal.
Q4: What is the best way to purify the final alkylated product?
A4: Chromatographic techniques are generally the most effective for purifying farnesylated products.[1] Column chromatography on silica (B1680970) gel is a common method. The choice of eluent will depend on the polarity of the product. For sensitive compounds, flash chromatography may be preferred to minimize the time the compound spends on the stationary phase. In some cases, purification by high-performance liquid chromatography (HPLC) may be necessary to separate closely related isomers or byproducts.[2]
Q5: I am trying to alkylate a peptide with this compound. What special precautions should I take?
A5: When working with peptides, protecting groups are often necessary to prevent side reactions with sensitive functional groups on the amino acid side chains (e.g., the amino group of lysine, the hydroxyl group of serine or threonine). The choice of protecting group strategy is crucial and should be compatible with the conditions of the farnesylation reaction. Additionally, the solubility of the peptide in the reaction solvent should be considered. Co-solvents like DMSO or DMF may be required to ensure the peptide is fully dissolved.[1]
Data Presentation: Impact of Reaction Conditions on Alkylation Yield
The following tables summarize the effect of different reaction parameters on the yield of this compound alkylation reactions.
Table 1: Influence of Base on the Alkylation of L-Tryptophan Methyl Ester
| Base | Solvent | Temperature (°C) | C3-Alkylated Product Yield (%) | C2-Alkylated Product Yield (%) | Total Yield (%) | Reference |
| Acetic Acid | Acetic Acid | Room Temp | 45 | 17 | 62 | [3] |
Table 2: General Recommendations for Optimizing Alkylation Reactions
| Parameter | Recommendation | Rationale |
| Temperature | Start at low temperatures (e.g., 0°C or -78°C) and slowly warm to room temperature. | Minimizes exothermic reactions and reduces the rate of side reactions like elimination and decomposition. |
| Base | Choose a base that is strong enough to deprotonate the nucleophile but not so strong that it promotes elimination. Non-nucleophilic bases are often preferred. | Strong, hindered bases can favor elimination. The pKa of the nucleophile should guide base selection. |
| Solvent | Use anhydrous, non-protic solvents (e.g., THF, DMF, acetonitrile). | Protic solvents can lead to solvolysis side products. Anhydrous conditions prevent hydrolysis of this compound. |
| Stoichiometry | The ratio of this compound to the nucleophile can be optimized. | In some cases, a slight excess of this compound may be needed to drive the reaction to completion. For nucleophiles prone to multiple alkylations, using an excess of the nucleophile may be beneficial. |
Experimental Protocols
Protocol 1: Synthesis of S-trans,trans-farnesyl-L-cysteine methyl ester
This protocol is adapted from the synthesis of a key building block for studying protein prenylation.[2][4]
Materials:
-
trans,trans-Farnesyl bromide
-
L-cysteine methyl ester hydrochloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous ethanol (B145695)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve L-cysteine methyl ester hydrochloride in anhydrous ethanol under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2.5 equivalents) dropwise to the solution. Stir for 15 minutes.
-
Slowly add a solution of trans,trans-farnesyl bromide (1 equivalent) in anhydrous ethanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Resuspend the residue in ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the pure S-trans,trans-farnesyl-L-cysteine methyl ester.
Protocol 2: Alkylation of L-Tryptophan Methyl Ester with this compound
This protocol describes the regioselective alkylation of tryptophan.[3]
Materials:
-
L-Tryptophan methyl ester (L-Trp-OMe)
-
trans,trans-Farnesyl bromide
-
Acetic acid
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve L-Tryptophan methyl ester (1 equivalent) in glacial acetic acid under an inert atmosphere.
-
Add trans,trans-farnesyl bromide (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the C2 and C3-alkylated isomers.
Visualizations
Caption: Main reaction pathway versus common side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
Farnesyl Bromide Purification: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of Farnesyl bromide following its synthesis.
Frequently Asked Questions (FAQs)
Q1: Is purification of this compound always necessary after synthesis?
Not always. Crude this compound is often used directly in subsequent reactions after a standard aqueous workup, especially if the synthesis is high-yielding and the next step is tolerant of minor impurities.[1] However, this is only recommended if the crude material is a light yellow oil and used immediately. For applications requiring high purity, such as in enzymatic assays or for synthesizing pharmaceutical intermediates, purification is essential.
Q2: What are the main impurities I should expect after synthesizing this compound from farnesol (B120207)?
The most common impurities include:
-
Unreacted Farnesol: The starting material is the most common impurity.
-
Phosphorous Acid Byproducts: If using phosphorus tribromide (PBr₃), non-volatile phosphorus-containing byproducts may form.[2][3]
-
Isomers: As an allylic bromide, this compound can be prone to isomerization.
-
Degradation Products: Due to its instability, decomposition can occur, especially if exposed to heat, light, or moisture.[4]
Q3: How should I store crude or purified this compound?
This compound is unstable and prone to decomposition.[1] For short-term storage (no longer than one day), it should be kept in a freezer at approximately -20°C under an inert atmosphere.[1] For longer-term storage, dissolving it in an anhydrous solvent like chloroform (B151607) or ether at -20°C is recommended to maintain stability.[4]
Q4: Can I purify this compound by distillation?
While distillation is a possible purification method, it is generally less preferred due to the thermal instability of this compound. If distillation is attempted, it must be performed under high vacuum and at low temperatures to minimize decomposition.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: My crude product is a dark orange or brown oil after work-up.
-
Possible Cause: This often indicates decomposition or the presence of impurities from the brominating reagent. Reactions with PBr₃ can sometimes yield colored byproducts.
-
Troubleshooting Steps:
-
Proceed with Caution: The color may not always inhibit the next reaction, but it signals significant impurities.
-
Purify Immediately: Do not store the dark-colored crude product. Proceed immediately to column chromatography.
-
Monitor by TLC: Before committing to a large-scale purification, run a Thin Layer Chromatography (TLC) analysis to assess the complexity of the mixture.
-
Issue 2: My TLC plate shows multiple spots.
-
Possible Cause: An incomplete reaction or the formation of side products. The main spots to identify are the product (this compound) and the starting material (farnesol).
-
Troubleshooting Steps:
-
Identify Spots: Use a co-spot on your TLC plate (a lane where you spot both your starting material and your reaction mixture) to definitively identify the farnesol spot. Farnesol is significantly more polar and will have a lower Retention Factor (Rf) than this compound.
-
Optimize Chromatography: Based on the TLC, you can determine if column chromatography is a viable purification method. A good separation between the product and impurity spots is necessary.
-
Assess Reaction: If a large amount of starting material is present, consider optimizing the reaction conditions (e.g., reaction time, temperature, or stoichiometry of reagents) in future syntheses.
-
Issue 3: I have low recovery after column chromatography.
-
Possible Cause: this compound may be decomposing on the silica (B1680970) gel column. Allylic and primary bromides can be sensitive to the acidic nature of standard silica gel.
-
Troubleshooting Steps:
-
Work Quickly: Do not leave the compound on the column for an extended period. Prepare your fractions and eluent in advance to run the column efficiently.
-
Keep it Cold: If possible, perform the chromatography in a cold room or use a jacketed column to maintain a low temperature.
-
Neutralize Silica Gel (Advanced): Consider pre-treating the silica gel. You can create a slurry of silica gel in your starting eluent (e.g., hexanes) and add a small amount of a non-nucleophilic base like triethylamine (B128534) (~1% v/v). Swirl the slurry well and then pack the column. This neutralizes the acidic sites on the silica.
-
Use Alternative Stationary Phases: For very sensitive compounds, florisil (B1214189) or alumina (B75360) (neutral or basic) can be considered as alternatives to silica gel.
-
Data Presentation
Table 1: Physical and Chromatographic Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C / mmHg) | TLC Rf Value* |
| (E,E)-Farnesyl Bromide | C₁₅H₂₅Br | 285.26 | 100-110 / 15 | 0.72[1][5] |
| (E,E)-Farnesol | C₁₅H₂₆O | 222.37 | 111 / 0.35 | ~0.2-0.4** |
*TLC conditions: Silica gel plate with a mobile phase of 7:3 hexanes/ethyl acetate (B1210297). **Estimated based on the Rf of farnesol derivatives and related compounds under similar conditions. Farnesol is significantly more polar than this compound.[6]
Experimental Protocols
Protocol 1: Work-up Procedure for this compound Synthesis
This protocol assumes the reaction has been completed and quenched (e.g., by slow addition to ice water).
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or hexanes). Perform at least three extractions to ensure complete recovery. Keep the process cold by adding ice to the water during extractions.[1]
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with:
-
Ice-cold water
-
Ice-cold saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid)
-
Ice-cold brine (saturated NaCl solution)
-
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate by rotary evaporation. Crucially, the water bath temperature should be kept at room temperature or below to prevent thermal decomposition.
-
The resulting light yellow oil is crude this compound. Use it immediately or store it at -20°C.[1]
Protocol 2: Purification by Flash Column Chromatography
This method is for purifying crude this compound from unreacted farnesol and other non-polar impurities.
-
TLC Analysis:
-
Prepare a TLC developing chamber with a 7:3 hexanes/ethyl acetate solvent mixture.
-
On a silica gel TLC plate, spot the starting material (farnesol), the crude reaction mixture, and a co-spot of both.
-
Develop the plate and visualize it using a suitable stain (e.g., p-anisaldehyde stain followed by gentle heating, or potassium permanganate (B83412) stain).
-
Confirm the presence of the product (Rf ≈ 0.72) and the separation from farnesol (Rf ≈ 0.2-0.4).[1][5]
-
-
Column Preparation:
-
Select an appropriate size column and pack it with silica gel (230-400 mesh) using 100% hexanes as the slurry solvent.
-
-
Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of hexanes.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with 100% hexanes to elute any very non-polar impurities.
-
Gradually increase the polarity of the eluent. A common gradient might be:
-
100% Hexanes
-
2% Ethyl Acetate in Hexanes
-
5% Ethyl Acetate in Hexanes
-
Continue increasing the ethyl acetate percentage as needed based on TLC analysis of the fractions.
-
-
Collect fractions and analyze them by TLC using the 7:3 hexanes/ethyl acetate system to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low.
-
The resulting pure this compound should be a colorless to light yellow oil.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for purifying this compound using TLC analysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 4. trans,trans-Farnesyl bromide | 28290-41-7 | Benchchem [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Farnesyltransferase (FTase) Activity Assays
Welcome to the Technical Support Center for farnesyltransferase (FTase) activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked questions (FAQs)
Q1: What is the basic principle of a fluorescence-based farnesyltransferase activity assay?
A fluorescence-based FTase assay is a "mix-incubate-measure" protocol that enzymatically transfers a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate, typically a dansylated peptide.[1] This modification alters the fluorescent properties of the peptide, usually leading to an increase in fluorescence as the dansylated peptide becomes farnesylated.[1] The activity is monitored by measuring the fluorescence at an excitation wavelength of approximately 340 nm and an emission wavelength of around 550 nm.[1][2][3][4]
Q2: What are some common positive and negative controls for an FTase assay?
-
Positive Control: A known active FTase enzyme at a concentration known to give a robust signal. Some researchers also use a known potent peptide substrate as a positive control for the reaction itself.
-
Negative Control (No Enzyme): A well containing all reaction components except the FTase enzyme. This helps to identify background signals originating from the substrate or buffer components.
-
Negative Control (Inhibitor): A well containing all reaction components, including the enzyme, but with a known potent FTase inhibitor at a concentration sufficient to completely block the enzyme's activity. This control helps to determine the background signal in the presence of an inhibited enzyme.
-
Buffer Blank: A well containing only the assay buffer to measure the intrinsic fluorescence of the buffer and the microplate.
Q3: What type of microplate should I use for a fluorescence-based FTase assay?
For fluorescence assays, it is crucial to use black, opaque-walled microplates.[1] This type of plate minimizes well-to-well crosstalk and reduces background fluorescence originating from the plate material itself, leading to a better signal-to-noise ratio.[1]
Troubleshooting Guides
High Background Signal
Q4: My negative control wells (without enzyme or with a fully inhibited enzyme) show high fluorescence. What are the potential causes and solutions?
High background fluorescence can obscure the true signal from the enzymatic reaction and reduce the assay window. Here are common causes and their solutions:
| Possible Cause | Suggested Solution |
| Contaminated Reagents | Use high-purity reagents and prepare fresh buffers for each experiment. Filtering buffers can help remove particulate matter.[1] |
| Autofluorescence of Test Compounds/Inhibitors | Test for intrinsic fluorescence of your test compounds at the assay's excitation and emission wavelengths. If they fluoresce, subtract the signal from a control well containing only the buffer and the compound.[1] |
| Substrate Instability or Impurity | The fluorescent substrate may degrade over time or contain fluorescent impurities. Prepare substrate solutions fresh for each experiment and store them properly, protected from light. Consider purchasing a new batch of high-purity substrate. |
| Non-specific Binding of Substrate | The fluorescent peptide substrate can non-specifically bind to the microplate wells. To mitigate this, add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer.[1] |
| Impure Enzyme Preparation | If you are using a self-purified enzyme, it may contain fluorescent contaminants. Ensure the enzyme is highly purified.[1] |
Low or No Signal
Q5: I am observing a very weak or no fluorescence signal in my positive control wells. What could be the issue?
A low or absent signal points to a problem with either the enzymatic reaction itself or the detection system. Consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| Inactive Enzyme | Ensure the FTase enzyme has been stored correctly (typically at -80°C in a glycerol-containing buffer) and has not undergone multiple freeze-thaw cycles.[1] Test the enzyme's activity with a known potent substrate to confirm its viability.[1] |
| Suboptimal Reagent Concentrations | The concentrations of FPP or the peptide substrate may be too low, limiting the reaction rate. Titrate each substrate to determine the optimal concentration for your assay conditions.[1] |
| Inappropriate Assay Conditions | The pH and temperature of the assay buffer significantly impact enzyme activity. The optimal pH for most FTase assays is around 7.5.[1] Ensure the assay is performed at a consistent and optimal temperature (e.g., 25°C or 37°C).[1] |
| Incorrect Instrument Settings | Verify that the fluorescence plate reader is set to the correct excitation and emission wavelengths for your fluorescent substrate (e.g., Ex: ~340 nm, Em: ~550 nm).[1][2][3][4] Optimize the gain setting to amplify the signal without significantly increasing the background noise.[1] |
| Presence of an Enzyme Inhibitor | Ensure that none of your reagents are contaminated with a known FTase inhibitor, such as sodium azide, which can inhibit peroxidase-based detection systems if used in a coupled assay. |
High Variability
Q6: I am observing high variability between my replicate wells. What could be causing this?
High variability in replicate wells can compromise the reliability of your results. The following factors can contribute to this issue:
| Possible Cause | Suggested Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes. A multichannel pipette is recommended for adding reagents to improve consistency.[1] |
| Incomplete Mixing | Ensure thorough but gentle mixing of reagents in the wells after addition. Avoid introducing bubbles, which can interfere with fluorescence readings.[1] |
| Temperature Gradients Across the Plate | Allow the plate and all reagents to equilibrate to the assay temperature before starting the reaction. Avoid placing the plate on a cold or hot surface, which can create temperature gradients.[1] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation and temperature fluctuations. To minimize these "edge effects," avoid using the outer wells for experimental samples. Instead, fill them with buffer or water.[1] |
| Precipitation of Compounds | Visually inspect the wells for any precipitation of test compounds, especially at higher concentrations. If precipitation is observed, you may need to adjust the solvent concentration (e.g., DMSO) or test lower concentrations of the compound.[1] The final DMSO concentration should typically be kept below 1%.[1] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for farnesyltransferase activity assays.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Farnesyl Pyrophosphate (FPP) | 0.5 µM - 10 µM | The optimal concentration should be determined by titration. |
| Dansylated Peptide Substrate | 0.2 µM - 10 µM | The specific peptide sequence will influence the optimal concentration. |
| Farnesyltransferase (FTase) | 25 nM - 300 nM | The optimal enzyme concentration depends on the specific activity of the enzyme preparation and should be titrated to ensure the reaction rate is linear over the desired time course.[5] |
| Dithiothreitol (DTT) | 1 mM - 5 mM | Used to maintain the cysteine residue of the peptide substrate in a reduced state. |
| Zinc Chloride (ZnCl₂) | 10 µM | FTase is a zinc-dependent enzyme. |
| Magnesium Chloride (MgCl₂) | 5 mM | Required for enzyme activity. |
Table 2: IC₅₀ Values for Common Farnesyltransferase Inhibitors
| Inhibitor | Typical IC₅₀ Value (µM) | Notes |
| Andrastin A | 24.9 | IC₅₀ values can vary depending on the specific assay conditions and substrates used. |
| Andrastin B | 47.1 | |
| Andrastin C | 13.3 | |
| FTI-277 | ~0.005 - 0.1 | A potent and widely used FTase inhibitor. |
| Lonafarnib (SCH66336) | ~0.001 - 0.01 | A clinically investigated FTase inhibitor. |
| Tipifarnib (R115777) | ~0.0006 - 0.007 | A clinically investigated FTase inhibitor. |
Experimental Protocols
General Protocol for a Fluorescence-Based FTase Activity Assay (384-well plate)
This protocol provides a general framework for a fluorescence-based FTase inhibition assay in a 384-well plate format.[1]
1. Reagent Preparation:
-
Prepare a 2X stock solution of the FTase enzyme in assay buffer.
-
Prepare a 2X stock solution of the Dansyl-peptide substrate and FPP in assay buffer.
-
Prepare serial dilutions of the test compound (inhibitor) in assay buffer. Keep the final DMSO concentration consistent across all wells and typically below 1%.
2. Assay Procedure:
-
Add 10 µL of the test compound or vehicle control to the appropriate wells of a black, opaque-walled 384-well plate.
-
Add 10 µL of the 2X FTase solution to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution containing 2X Dansyl-peptide substrate and 2X FPP to all wells.
-
Immediately measure the fluorescence intensity at time zero using a plate reader with excitation at ~340 nm and emission at ~550 nm.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
After incubation, measure the final fluorescence intensity.
3. Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" or "fully inhibited" wells) from all experimental wells.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. sinobiological.com [sinobiological.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 5. Identification of novel peptide substrates for protein farnesyltransferase reveals two substrate classes with distinct sequence selectivities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Farnesylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for peptide farnesylation.
Frequently Asked Questions (FAQs)
Q1: What is peptide farnesylation and why is it important?
Peptide farnesylation is a type of post-translational modification where a 15-carbon farnesyl group is enzymatically attached to a cysteine residue within a specific C-terminal sequence motif of a protein or peptide, known as a CaaX box.[1][2] This process is catalyzed by the enzyme farnesyltransferase (FTase).[2] Farnesylation increases the hydrophobicity of the modified molecule, facilitating its association with cell membranes, which is often critical for its biological function, particularly in cellular signaling pathways.[2][3] Members of the Ras superfamily of small GTP-binding proteins, which are crucial for cell cycle progression, are prominent targets of farnesylation.[2] Dysregulation of this process has been implicated in various diseases, including cancer, making FTase a target for therapeutic intervention.[4][5]
Q2: What is the canonical sequence motif for a peptide to be farnesylated?
The canonical recognition motif for farnesyltransferase is a C-terminal tetrapeptide sequence known as the "CaaX box".[2][6] In this motif:
-
C is a cysteine residue, which is the site of farnesyl group attachment.[1]
-
X is the C-terminal amino acid that largely determines the specificity for farnesylation. Amino acids such as serine, methionine, and glycine (B1666218) at the X position preferentially direct the peptide for farnesylation.[7]
Recent studies have shown that farnesyltransferase can also recognize and modify longer sequences, such as a five-amino acid C(x)3X motif.[8]
Q3: What are the key components of an in vitro peptide farnesylation reaction?
A typical in vitro peptide farnesylation reaction includes:
-
Farnesyltransferase (FTase): The enzyme that catalyzes the reaction.
-
Peptide Substrate: The peptide containing the appropriate recognition motif (e.g., CaaX box).
-
Farnesyl Pyrophosphate (FPP): The donor of the 15-carbon farnesyl group.[9]
-
Buffer System: To maintain an optimal pH, typically around 7.5.[6]
-
Divalent Cations: Zinc (ZnCl2) and Magnesium (MgCl2) are essential for FTase activity.[6][9]
-
Reducing Agent: A reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is included to keep the cysteine residue in the peptide substrate in a reduced state.[9][10]
Q4: How can I detect if my peptide has been successfully farnesylated?
Several methods can be used to detect peptide farnesylation:
-
Mobility Shift Assays: Farnesylation increases the hydrophobicity and molecular weight of a peptide, which can sometimes lead to a detectable shift in its migration on SDS-PAGE.[1]
-
Fluorescence-Based Assays: If using a fluorescently labeled peptide (e.g., dansylated peptide), farnesylation can lead to a change in the fluorescence signal as the peptide moves into a more hydrophobic environment.[9][11] This is a common method for continuous, real-time monitoring of the reaction.[9]
-
Mass Spectrometry: Techniques like MALDI-MS can directly detect the mass increase corresponding to the addition of the farnesyl group (204.4 Da).[6]
-
Radioactive Labeling: Using radiolabeled FPP (e.g., [3H]-FPP) allows for the detection of farnesylated products through autoradiography after separation by SDS-PAGE.[1]
-
HPLC: Reverse-phase HPLC can be used to separate the more hydrophobic farnesylated peptide from the unreacted peptide.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Farnesylation | Inactive Farnesyltransferase (FTase) | Ensure proper storage of the enzyme, typically at -80°C in a glycerol-containing buffer. Avoid multiple freeze-thaw cycles. Test enzyme activity with a known positive control substrate.[12] |
| Suboptimal reagent concentrations | Titrate the concentrations of both the farnesyl pyrophosphate (FPP) and the peptide substrate to determine their optimal levels.[12] Low concentrations of either can be rate-limiting. | |
| Inappropriate assay conditions (pH, temperature) | Verify that the pH of the assay buffer is optimal for FTase activity, typically around 7.5.[6] Ensure the reaction is performed at the recommended temperature, which can range from room temperature (20-25°C) to 35°C.[6][8][10] | |
| Missing essential cofactors | Confirm the presence of required divalent cations like ZnCl₂ and MgCl₂ in the reaction buffer at appropriate concentrations.[6][9] | |
| Oxidized peptide substrate | Include a sufficient concentration of a reducing agent such as DTT or TCEP in the reaction to maintain the cysteine in a reduced state.[6][9][10] | |
| High Variability Between Replicates | Pipetting inaccuracies | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. A multichannel pipette can improve consistency when adding reagents to multiple wells.[12] |
| Incomplete mixing of reagents | Ensure thorough but gentle mixing of reagents in the reaction vessel. Avoid introducing air bubbles.[12] | |
| Temperature gradients | Allow all reagents and reaction plates to equilibrate to the assay temperature before initiating the reaction. Avoid placing plates on surfaces with uneven temperatures.[12] | |
| Evaporation ("Edge Effects") | To minimize evaporation, especially in microplates, avoid using the outer wells for experimental samples. Instead, fill them with buffer or water.[12] | |
| High Background Signal (Fluorescence Assays) | Autofluorescence of test compounds or substrates | Run control experiments containing only the buffer and the potentially fluorescent compound to measure and subtract its intrinsic fluorescence.[12] |
| Non-specific binding of fluorescent peptide | Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to reduce non-specific binding to the microplate wells.[12] | |
| Contaminants in purified enzyme | If using a self-purified enzyme, it may contain fluorescent contaminants. Ensure the enzyme is highly purified.[12] |
Quantitative Data Summary
Table 1: Typical Reaction Conditions for In Vitro Peptide Farnesylation
| Parameter | Concentration/Value | Source |
| FTase Concentration | 20–100 nM | [10] |
| Peptide Substrate | 0.2–10 µM | [10] |
| Farnesyl Pyrophosphate (FPP) | 10 µM | [6][10] |
| Buffer | 50 mM Tris-HCl or HEPPSO | [6][9][10] |
| pH | 7.5–7.8 | [6][9][10] |
| ZnCl₂ | 10–50 µM | [6][9][10] |
| MgCl₂ | 5 mM | [6][9][10] |
| KCl | 20 mM | [9] |
| Reducing Agent (DTT or TCEP) | 1–5 mM | [6][9][10] |
| Temperature | 20–35 °C | [6][10] |
| Incubation Time | 30–45 minutes | [6] |
Experimental Protocols
Protocol 1: General In Vitro Peptide Farnesylation Assay
This protocol describes a typical fluorescence-based assay to measure farnesyltransferase activity.
Materials:
-
Purified farnesyltransferase (FTase)
-
N-Dansyl-GCVLS (or other suitable fluorescent peptide substrate)
-
Farnesyl pyrophosphate (FPP)
-
Reaction Buffer (50 mM Tris-HCl, pH 7.5, 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl)
-
1 M Dithiothreitol (DTT)
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 505-550 nm)[9][11]
Procedure:
-
Prepare Reagents: Allow all reagents to equilibrate to the assay temperature (e.g., 25°C).[12] Prepare a fresh stock of reaction buffer containing 1 mM DTT.
-
Peptide Pre-incubation: Pre-incubate the N-Dansyl-GCVLS peptide substrate with DTT for 30 minutes to ensure the cysteine residue is fully reduced.[9]
-
Set up Reaction: In each well of the microplate, add the reaction components in the following order:
-
Initiate Reaction: Take an initial fluorescence reading. To start the reaction, add FTase (e.g., to a final concentration of 50 nM) to each well.[9] Mix gently but thoroughly.
-
Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence over time until the signal reaches a plateau, indicating the reaction is complete.[9]
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the fluorescence progress curve.[9]
Protocol 2: Purification of Farnesylated Peptides by HPLC
This protocol provides a general method for separating farnesylated peptides from their unreacted precursors.
Materials:
-
Completed farnesylation reaction mixture
-
Reverse-Phase HPLC system
-
C18 HPLC column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
Fraction collector
Procedure:
-
Quench Reaction: Stop the farnesylation reaction by adding a small amount of acid (e.g., TFA to 0.1%) or by flash freezing.
-
Sample Preparation: Centrifuge the reaction mixture to pellet any precipitated protein (like the enzyme) and collect the supernatant containing the peptide.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).
-
Inject the supernatant onto the column.
-
Elute the peptides using a linear gradient of Solvent B (e.g., 10% to 90% over 30-60 minutes). The hydrophobic, farnesylated peptide will elute at a higher concentration of acetonitrile than the unreacted peptide.
-
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the presence and purity of the farnesylated peptide.
Visualizations
Caption: Signaling pathway of Ras protein activation and membrane targeting via farnesylation.
Caption: General experimental workflow for in vitro peptide farnesylation and analysis.
Caption: Troubleshooting flowchart for low or no peptide farnesylation.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 3. Peptide Prenylation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Efficient farnesylation of an extended C-terminal C(x)3X sequence motif expands the scope of the prenylated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Expansion of Protein Farnesyltransferase Specificity Using “Tunable” Active Site Interactions: DEVELOPMENT OF BIOENGINEERED PRENYLATION PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. benchchem.com [benchchem.com]
Preventing degradation of Farnesyl bromide in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Farnesyl bromide in aqueous solutions. Due to its inherent instability in water, proper handling and experimental design are crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-dependent reaction not working in an aqueous buffer?
A1: this compound is highly susceptible to degradation in aqueous environments, primarily through hydrolysis. This degradation leads to the formation of inactive byproducts, reducing the effective concentration of the active compound in your experiment. It is crucial to minimize the exposure of this compound to water.
Q2: What is the primary degradation pathway for this compound in water?
A2: The primary degradation pathway is hydrolysis, where the bromide ion is displaced by a hydroxyl group from water. This reaction converts this compound into farnesol, which is likely inactive in most applications where this compound is required, and also produces hydrobromic acid, which can alter the pH of your solution.
Q3: How should I prepare this compound for use in an aqueous-based assay?
A3: this compound should first be dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a concentrated stock solution. This stock solution should then be added to the aqueous buffer immediately before starting the experiment, ensuring rapid and even dispersal. The final concentration of the organic solvent should be kept to a minimum (typically ≤1-5% v/v) to avoid affecting the biological system under study.
Q4: Can I store this compound solutions?
A4: this compound is unstable and should be used immediately after preparation.[1] If you prepare a stock solution in an anhydrous organic solvent like DMSO, it should be stored at -20°C or lower, protected from moisture, and used as quickly as possible. Aqueous solutions of this compound should not be stored.
Q5: Are there any additives that can improve the stability of this compound in aqueous solutions?
A5: While specific stabilizers for this compound in aqueous solutions are not well-documented, general strategies to minimize degradation include working at low temperatures (on ice) and maintaining a neutral or slightly acidic pH. The use of antioxidants could potentially mitigate oxidative degradation, though hydrolysis is the more significant concern.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product formation in an enzymatic reaction. | Degradation of this compound. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Add the stock solution to the reaction mixture immediately before initiation. Run the reaction at the lowest feasible temperature. |
| Low solubility of this compound. | Ensure the final concentration of the co-solvent (e.g., DMSO) is sufficient to maintain solubility, but not so high as to inhibit enzyme activity. Gentle vortexing during addition can aid dispersal. | |
| Inconsistent results between experiments. | Variable degradation of this compound. | Standardize the protocol for preparing and adding the this compound solution. Ensure the time between adding the bromide and starting the assay is consistent. |
| A significant drop in the pH of the reaction mixture. | Hydrolysis of this compound produces hydrobromic acid (HBr). | Use a buffer with sufficient buffering capacity to counteract the acid produced. Monitor the pH of the reaction and adjust if necessary. |
| Precipitate forms upon addition of this compound to the aqueous buffer. | This compound is poorly soluble in water. | Increase the final concentration of the organic co-solvent slightly. Ensure the stock solution is added to the aqueous buffer with vigorous mixing. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent use in aqueous-based assays.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or glass vials with tight-fitting caps
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Warm the vial of this compound to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, carefully weigh out the desired amount of this compound.
-
Transfer the this compound to a clean, dry microcentrifuge tube or glass vial.
-
Under a stream of inert gas, add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Cap the tube/vial tightly and vortex until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture. For best results, use the stock solution on the same day it is prepared.
Protocol 2: Use of this compound in a Typical Aqueous-Based Enzymatic Assay
Objective: To introduce this compound into an aqueous reaction mixture while minimizing its degradation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous reaction buffer
-
Enzyme and other reaction components
-
Ice bath
Procedure:
-
Prepare the aqueous reaction mixture containing all components except for the this compound.
-
Pre-chill the reaction mixture on ice.
-
Immediately before initiating the reaction, thaw the this compound stock solution (if frozen) and bring it to room temperature.
-
Add the required volume of the this compound stock solution to the reaction mixture. It is crucial to add it directly into the solution while vortexing or pipetting up and down to ensure rapid mixing and minimize precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept at a low, non-inhibitory level (typically ≤1-5% v/v).
-
Initiate the reaction (e.g., by adding the enzyme or substrate, or by transferring to the reaction temperature).
-
Run the reaction for the desired time, keeping in mind that the stability of this compound will decrease over time.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Recommended experimental workflow.
Caption: Troubleshooting decision tree.
References
Troubleshooting mobility shift assays for farnesylated proteins.
Welcome to the Technical Support Center for Mobility Shift Assays involving Farnesylated Proteins. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during mobility shift assays with farnesylated proteins in a question-and-answer format.
Issue 1: Why are the bands in my gel smeared?
Smeared bands are a frequent issue and can arise from several factors related to complex stability, protein integrity, or gel conditions.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Protein-ligand complex dissociation | The interaction between your farnesylated protein and its binding partner may be weak, causing the complex to dissociate during electrophoresis.[1] • Minimize run time: Shorter electrophoresis times reduce the opportunity for dissociation.[1][2] • Increase gel concentration or use agarose (B213101): A denser matrix can sometimes help stabilize complexes.[1][2] • Lower the temperature: Running the gel in a cold room can enhance complex stability.[1] • Stabilize with glycerol (B35011): Including glycerol in the gel and running buffer can help stabilize protein-ligand interactions.[3] |
| Protein degradation | The farnesylated protein itself may be degrading, leading to a heterogeneous population of molecules. • Use protease inhibitors: Ensure a sufficient concentration of protease inhibitors is present during protein extraction and purification. • Check protein integrity: Run an SDS-PAGE gel to verify the purity and integrity of your protein preparation before the assay.[1] |
| Non-specific binding | The observed smear may be due to non-specific interactions. • Include non-specific competitors: Add non-specific competitor DNA or proteins to the binding reaction to reduce non-specific binding.[4] |
| Incorrect gel buffer pH | The pH of the running buffer can affect protein charge and stability. • Adjust buffer pH: The pH should be sufficiently different from the protein's isoelectric point (pI) to ensure it remains charged.[5] |
Issue 2: Why do I not see a shift in my farnesylated protein band?
The absence of a mobility shift can be due to a variety of factors, from experimental conditions to the inherent properties of the protein.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Insufficient protein concentration | The concentration of the farnesylated protein may be too low to form a detectable complex. • Titrate your protein: Perform the assay with a range of protein concentrations to find the optimal level for binding.[4][6] |
| Suboptimal binding conditions | The buffer composition, pH, or incubation time may not be conducive to complex formation. • Optimize binding buffer: Adjust the salt concentration (NaCl, KCl, MgCl2), pH, and consider adding stabilizing agents like BSA.[5] • Vary incubation time and temperature: Test different incubation times and temperatures to find the optimal conditions for complex formation.[4] |
| Inactive protein | The farnesylated protein may be inactive due to improper folding or degradation. • Confirm protein activity: If possible, test the activity of your protein using an alternative assay.[1] • Prepare fresh protein: Use a newly prepared batch of protein to rule out degradation during storage. |
| Inherent properties of farnesylation | The addition of the farnesyl group alone may not cause a significant mobility shift. The shift is often due to subsequent modifications like proteolytic cleavage or methylation.[7][8] • Use alternative detection methods: Consider techniques like subcellular fractionation or metabolic labeling with radioactive precursors to confirm farnesylation status.[9] |
Issue 3: Why is my signal weak or absent?
A weak or non-existent signal can be frustrating. This issue often points to problems with detection sensitivity or the concentration of labeled components.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Low probe/ligand concentration | The concentration of the labeled DNA, RNA, or other ligand may be too low. • Increase probe concentration: Use a higher concentration of the labeled component in your binding reaction.[4] |
| Inefficient labeling | The labeling of your probe (e.g., with biotin (B1667282), digoxigenin (B1670575), or a fluorescent dye) may be inefficient. • Verify labeling efficiency: Check the efficiency of your labeling reaction before proceeding with the EMSA. |
| Detection issues | If using non-radioactive methods, the detection reagents may be expired or used at suboptimal concentrations. • Use fresh reagents: Ensure all detection reagents, such as antibodies or streptavidin-HRP, are fresh and active. • Optimize detection protocol: Follow the manufacturer's protocol for the detection system you are using, paying close attention to incubation times and washing steps. |
Issue 4: Why do I see multiple shifted bands?
The presence of multiple bands can provide valuable information but also be confusing.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Protein heterogeneity | The protein preparation may contain multiple forms due to post-translational modifications or partial degradation.[1] • Analyze protein purity: Use techniques like mass spectrometry or 2D gel electrophoresis to assess the homogeneity of your protein sample. |
| Formation of different complexes | The protein may form different oligomeric states or bind to the ligand in multiple stoichiometries. • Use specific competitors: A specific, unlabeled competitor should reduce the intensity of all specific bands.[4] • Perform a supershift assay: Use an antibody specific to your protein. The binding of the antibody will cause a further "supershift" of the specific complex, helping to identify it.[10] |
Frequently Asked Questions (FAQs)
Q1: What is a mobility shift assay? A mobility shift assay, also known as an electrophoretic mobility shift assay (EMSA), is a technique used to study protein-DNA or protein-RNA interactions.[10] It is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free nucleic acid.[11][12]
Q2: How does farnesylation affect a protein's mobility in a gel? Farnesylation is a post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue of a target protein.[13] While this modification increases the protein's molecular weight, the resulting mobility shift in a gel can be small and difficult to detect.[8] Often, a more significant shift is observed due to subsequent processing steps that follow farnesylation, such as proteolytic cleavage of the C-terminal tripeptide.[7][8]
Q3: What are the key components of a binding buffer for a mobility shift assay? A typical binding buffer includes a buffering agent (e.g., Tris-HCl), salts (e.g., KCl, MgCl2) to mimic physiological conditions, a stabilizing agent (e.g., glycerol, BSA), and a non-specific competitor (e.g., poly(dI-dC) for DNA binding proteins) to reduce non-specific interactions.[3][5]
Q4: What kind of controls should I include in my assay? Several controls are essential for interpreting the results of a mobility shift assay:
-
Negative Control: A reaction with no protein to show the mobility of the free probe.[4]
-
Positive Control: A reaction with a protein known to bind the probe to ensure the assay conditions are working.[4]
-
Specific Competitor Control: A reaction with an excess of unlabeled specific probe to demonstrate the specificity of the binding interaction.[4]
-
Non-specific Competitor Control: A reaction with an excess of unlabeled non-specific probe to account for any non-specific binding.[4]
Q5: Can I use non-radioactive methods to detect the shift? Yes, several non-radioactive methods are available and offer advantages in terms of safety and probe stability. Common alternatives include labeling the probe with biotin (detected with streptavidin) or digoxigenin (detected with an anti-DIG antibody), or using fluorescent dyes.[3][11][14]
Experimental Protocols & Data
General Protocol for Mobility Shift Assay with a Farnesylated Protein
-
Protein and Lysate Preparation:
-
Prepare cell or tissue lysates containing the farnesylated protein of interest. Ensure the lysis buffer contains protease and phosphatase inhibitors.
-
Alternatively, use purified farnesylated protein.
-
-
Binding Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the specified order:
-
Nuclease-free water
-
Binding buffer (to a final concentration of 1x)
-
Non-specific competitor (if required)
-
Protein sample (lysate or purified protein)
-
Labeled probe (e.g., DNA, RNA, or other ligand)
-
-
Incubate the reaction at the optimal temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 20-30 minutes).
-
-
Gel Electrophoresis:
-
Prepare a non-denaturing polyacrylamide gel (typically 4-8% acrylamide).
-
Pre-run the gel for 30-60 minutes to remove any remaining ammonium (B1175870) persulfate and to equilibrate the temperature.[3]
-
Carefully load the binding reactions into the wells.
-
Run the gel at a constant voltage until the loading dye has migrated to the desired position.
-
-
Detection:
-
For radioactive probes: Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes: Transfer the protein-ligand complexes from the gel to a nylon or PVDF membrane. Detect the labeled probe using the appropriate method (e.g., chemiluminescence or fluorescence).[14]
-
Recommended Concentration Ranges
| Component | Working Concentration | Purpose |
| Tris-HCl, pH 7.5 | 10-50 mM | Buffering agent |
| KCl | 50-100 mM | Mimics physiological salt conditions |
| MgCl2 | 1-5 mM | Often required for protein-nucleic acid interactions |
| EDTA | 0.5-1 mM | Chelates divalent cations, can inhibit nucleases |
| DTT | 0.5-1 mM | Reducing agent to maintain protein structure |
| Glycerol | 2.5-10% | Stabilizes protein-ligand complexes and aids in gel loading |
| BSA | 25-100 µg/mL | Reduces non-specific binding to tube walls |
| Non-specific Competitor | Varies (e.g., 1 µg poly(dI-dC)) | Blocks non-specific binding |
| Labeled Probe | fmol to pmol range | The component being detected |
| Protein | ng to µg range | The protein whose binding is being assayed |
Visualizations
Experimental Workflow
Caption: Workflow for a mobility shift assay with farnesylated proteins.
Troubleshooting Decision Tree
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thesciencenotes.com [thesciencenotes.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principles and problems of the electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
- 12. The Gel Shift Assay for the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 14. ou.edu [ou.edu]
Best practices for handling and disposing of Farnesyl bromide.
An essential resource for researchers, scientists, and drug development professionals, this technical support center provides best practices for handling and disposing of Farnesyl bromide.
Frequently Asked Questions (FAQs)
What are the primary characteristics of this compound? this compound, with the IUPAC name 1-bromo-3,7,11-trimethyldodeca-2,6,10-triene, is a laboratory chemical used in various synthetic applications.[1] It is a combustible liquid, appearing colorless to light yellow.[2][3] It is typically used in the preparation of other molecules, such as S-trans, trans-farnesyl-L-cysteine methylester and prenylated peptides.[4][5]
What are the main hazards associated with this compound? this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][3] It is harmful if ingested or inhaled and is a lachrymator, meaning it can cause tearing.[2]
What personal protective equipment (PPE) is required for handling this compound? When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure. This includes:
-
Respiratory Protection : A vapor respirator or an approved/certified respirator should be used, especially in cases of insufficient ventilation.[2][4] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2]
-
Skin and Body Protection : A lab coat or full suit is recommended.[2]
Troubleshooting Guides
What is the correct procedure for handling an accidental spill? In the event of a spill, prompt and safe cleanup is necessary.
-
Ensure adequate ventilation and turn off any potential ignition sources.[7]
-
Contain the spill by absorbing it with an inert material such as vermiculite, dry sand, or earth.[2]
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[3]
-
Decontaminate the area after cleanup.
-
For large spills, evacuate personnel to a safe area and notify your institution's Environmental Health & Safety (EHS) department.[8]
What should be done in case of accidental exposure? Immediate action is required to mitigate the effects of exposure.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Skin Contact : Wash the affected skin with plenty of soap and water.[3] Remove any contaminated clothing and wash it before reuse.[2] If skin irritation occurs or you feel unwell, seek medical attention.[2][3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][3]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and call a doctor or Poison Control Center immediately.[3]
Experimental Protocols
How can unreacted this compound be quenched after a reaction? Quenching is a critical step to neutralize reactive chemicals. While specific quenching agents depend on the reaction chemistry, a general procedure for quenching electrophilic alkyl halides like this compound involves nucleophilic addition.
-
Cool the Reaction : Lower the temperature of the reaction mixture by placing the vessel in an ice bath.
-
Prepare Quenching Solution : A suitable nucleophilic quenching agent, such as a saturated aqueous solution of sodium thiosulfate, can be prepared.[8] Other options include careful addition of water or alcohols like methanol.[9][10]
-
Slow Addition : Slowly and carefully add the quenching solution to the cooled reaction mixture with constant stirring. This step should be performed in a fume hood.
-
Allow to React : Let the mixture stir for a sufficient period to ensure all residual this compound has been neutralized.
-
Waste Disposal : Dispose of the quenched mixture and any contaminated materials according to hazardous waste protocols.
Disposal Guidelines
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Collection : Collect waste in suitable, closed, and clearly labeled containers.[3] Halogenated organic waste should be kept separate from non-halogenated waste streams to facilitate proper disposal and potential solvent recovery.[11]
-
Storage : Store waste containers in a cool, well-ventilated area, away from heat and sources of ignition.[2] Opened containers must be carefully resealed to prevent leakage.[8]
-
Disposal : Do not dispose of this compound down the drain or in regular trash.[3][12] The waste must be managed through your institution's hazardous waste program or a licensed chemical destruction facility.[3][11]
Quantitative Data
The following table summarizes key quantitative properties of this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₅H₂₅Br | [1][13] |
| Molecular Weight | 285.26 g/mol | [1][4][13] |
| Boiling Point | 100-110 °C at 15 mmHg | [4][5][6] |
| Density | 1.052 g/mL at 25 °C | [4][5][6] |
| Refractive Index | n20/D 1.509 | [4][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4][6] |
| Storage Temperature | 2-8°C | [4][6] |
Visualized Workflows
Caption: A workflow for the safe handling of this compound.
Caption: A logical diagram for the proper disposal of this compound waste.
References
- 1. This compound | C15H25Br | CID 550199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. trans,trans-Farnesyl bromide 95 28290-41-7 [sigmaaldrich.com]
- 5. TRANS,TRANS-FARNESYL BROMIDE | 28290-41-7 [chemicalbook.com]
- 6. trans,trans-Farnesyl bromide 95 28290-41-7 [sigmaaldrich.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. chamberlandresearch.com [chamberlandresearch.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. scbt.com [scbt.com]
Technical Support Center: Farnesyltransferase-Catalyzed Protein Labeling
Welcome to the technical support center for farnesyltransferase (FTase)-catalyzed protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of your labeling experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of farnesyltransferase-catalyzed protein labeling?
Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a specific C-terminal amino acid sequence known as a CaaX box.[1][2] This post-translational modification is crucial for localizing proteins to cellular membranes.[1] For protein labeling, this enzymatic reaction is harnessed to site-specifically attach a modified farnesyl group, which can be a fluorophore, a biotin (B1667282) tag, or a bioorthogonal handle for subsequent chemical reactions, onto a protein of interest engineered to contain a CaaX motif.[3][4]
Q2: My protein labeling efficiency is low. What are the potential causes and solutions?
Low labeling efficiency can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Suboptimal CaaX Box Sequence | The amino acid sequence of the CaaX box significantly influences FTase recognition and catalytic efficiency. Ensure your protein's C-terminal tag is a preferred sequence for FTase. Generally, for the CaaX motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' can be various amino acids, FTase prefers Alanine, Serine, Methionine, or Glutamine at the 'X' position.[5] Consider testing different CaaX box sequences to find the most efficient one for your protein. |
| Incorrect Reaction Buffer Conditions | The pH and composition of the reaction buffer are critical for optimal enzyme activity. Most FTase assays perform best at a pH of around 7.5.[6] Ensure your buffer composition is appropriate and consistent. |
| Substrate Concentration | The concentrations of both the protein substrate and the farnesyl pyrophosphate (FPP) analog can be limiting. It is advisable to titrate each substrate to determine the optimal concentration for your specific protein and FPP analog.[6] |
| Enzyme Activity | The FTase enzyme itself might have low activity. It is important to test the enzyme's activity with a known positive control substrate to confirm its functionality.[6] |
| Inhibitory Contaminants | The presence of farnesyltransferase inhibitors (FTIs) or other contaminants in your protein preparation or reagents can significantly reduce labeling efficiency. Ensure high purity of all components. |
Q3: Can I use unnatural FPP analogs for labeling? How does that affect the reaction?
Yes, a key advantage of using FTase for protein labeling is its ability to accept a variety of modified FPP analogs.[3] These analogs can contain bioorthogonal functional groups like azides, alkynes, or aldehydes, allowing for subsequent "click" chemistry or oxime ligation reactions to attach reporter molecules.[7][8] However, the use of unnatural FPP analogs, especially those with bulky modifications, can lead to lower catalytic efficiency compared to the natural FPP substrate.[9] To overcome this, engineered FTase variants with mutated active sites have been developed to better accommodate these larger analogs, sometimes increasing catalytic efficiency by over 300-fold.[3][9]
Q4: How can I monitor the progress of my labeling reaction?
Several methods can be used to monitor the reaction:
-
Fluorescence-Based Assays: These are continuous assays that are convenient for real-time monitoring. One common method uses a dansylated peptide substrate. Upon farnesylation, the dansyl group's fluorescence properties change due to the increased hydrophobicity of its environment, leading to a measurable increase in fluorescence intensity (typically with excitation around 340 nm and emission around 550 nm).[6][10] Another approach involves Fluorescence Resonance Energy Transfer (FRET) between a fluorescent protein (like GFP) and a fluorescently labeled FPP analog.[3]
-
Gel-Based Assays: The labeled protein can be visualized by running the reaction mixture on an SDS-PAGE gel. If the FPP analog is fluorescent, the labeled protein can be detected directly using a fluorescence scanner.[9] Alternatively, if a bioorthogonal handle was introduced, it can be reacted with a fluorescent reporter molecule before gel analysis.
-
Mass Spectrometry: This technique can be used to confirm the covalent attachment of the farnesyl analog to the protein by detecting the expected mass shift.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No labeling observed | 1. Inactive FTase enzyme.2. Incorrect CaaX box sequence.3. Presence of a potent inhibitor.4. Degradation of FPP analog. | 1. Test FTase activity with a positive control.2. Verify the C-terminal sequence of your protein.3. Purify protein and reagents; check for known inhibitors.4. Use fresh FPP analog and store it properly. |
| High background signal in fluorescence assay | 1. Non-specific binding of the fluorescent probe.2. Autofluorescence of reaction components. | 1. Include a no-enzyme control to determine background fluorescence.2. Test different fluorescent probes or filter sets. |
| Incomplete labeling | 1. Suboptimal substrate concentrations.2. Insufficient reaction time or temperature.3. Enzyme inactivation over time. | 1. Optimize protein and FPP analog concentrations.2. Perform a time-course experiment to determine the optimal incubation time. Incubate at 37°C.[6]3. Add fresh enzyme if the reaction stalls. |
| Poor reproducibility | 1. Inconsistent reagent concentrations.2. Variations in incubation time or temperature.3. Instability of reagents. | 1. Prepare fresh dilutions of all reagents for each experiment.2. Ensure precise control of reaction parameters.3. Check the stability and storage conditions of all components. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Wild-Type and Mutant FTase with FPP and Analogs
| Enzyme | FPP Analog | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Wild-Type | FPP | 0.045 | 0.5 | 90,000 | [9] |
| W102Aβ Mutant | FPP | 0.022 | 0.2 | 110,000 | [9] |
| Y205Aβ Mutant | FPP | 0.015 | 0.2 | 75,000 | [9] |
| Wild-Type | Benzaldehyde-containing analog | 0.001 | 2.0 | 500 | [9] |
| W102Aβ Mutant | Benzaldehyde-containing analog | 0.004 | 0.2 | 20,000 | [9] |
| Wild-Type | Coumarin-containing analog | 0.0008 | 2.0 | 400 | [9] |
| Y205Aβ Mutant | Coumarin-containing analog | 0.02 | 0.2 | 100,000 | [9] |
Table 2: IC50 Values of Farnesyltransferase Inhibitors
| Compound | IC50 (µM) | Reference |
| Andrastin A | 24.9 | [6] |
| Andrastin B | 47.1 | [6] |
| Andrastin C | 13.3 | [6] |
| FTI-277 | Potent inhibitor | [12] |
Experimental Protocols
Protocol 1: Fluorescence-Based FTase Activity Assay
This protocol is adapted from a typical assay using a dansylated peptide substrate.[6]
Materials:
-
FTase enzyme
-
Dansyl-peptide substrate (e.g., Dansyl-GCVLS)
-
Farnesyl pyrophosphate (FPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT)
-
384-well plate (black, non-binding surface)
-
Fluorescence plate reader (Excitation ~340 nm, Emission ~550 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of FTase, Dansyl-peptide substrate, and FPP in the assay buffer at 2x the final desired concentration.
-
Assay Setup:
-
Add 5 µL of assay buffer to each well.
-
For inhibitor studies, add 5 µL of the inhibitor dilution or vehicle control.
-
Add 10 µL of the 2x FTase solution to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction: Add 10 µL of a pre-mixed solution containing 2x Dansyl-peptide substrate and 2x FPP to all wells to start the reaction.
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the final fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the change in fluorescence over time to determine enzyme activity.
-
Visualizations
Caption: Experimental workflow for FTase-catalyzed protein labeling.
Caption: Troubleshooting logic for low labeling efficiency.
Caption: Role of FTase in the Ras signaling pathway.
References
- 1. Evaluation of Protein Farnesyltransferase Substrate Specificity using Synthetic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering Protein Farnesyltransferase for Enzymatic Protein Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering protein prenylation: an emerging tool for selective protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selective labeling of proteins by using protein farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective labeling of polypeptides using protein farnesyltransferase via rapid oxime ligation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bioassaysys.com [bioassaysys.com]
- 11. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 12. pnas.org [pnas.org]
Validation & Comparative
A Researcher's Guide to Farnesyl Bromide and Geranylgeranyl Bromide in Protein Modification Studies
For researchers, scientists, and drug development professionals, understanding the tools available for studying protein prenylation is crucial. This guide provides a detailed comparison of Farnesyl Bromide and Geranylgeranyl Bromide, two key reagents used in the study of this critical post-translational modification.
Protein prenylation, the attachment of isoprenoid lipids like the 15-carbon farnesyl group or the 20-carbon geranylgeranyl group to cysteine residues, is essential for the proper localization and function of numerous proteins involved in cellular signaling.[1][2] Key among these are the Ras and Rho families of small GTPases, which play critical roles in cell growth, differentiation, and cytoskeletal organization.[3] The enzymes responsible for these modifications, farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), have become important targets in drug discovery, particularly in oncology.[4][5]
This compound and geranylgeranyl bromide are not typically used as direct, potent inhibitors of these enzymes in biological assays. Instead, their primary utility lies in their role as chemical reagents for synthesizing molecules to probe the mechanisms of prenylation.[6][7] The bromine atom serves as an effective leaving group, allowing for the covalent attachment of the farnesyl or geranylgeranyl moiety to other molecules, such as peptides containing a cysteine residue, in vitro.[7][8] This guide will compare these two reagents, provide context with data on potent enzyme inhibitors, and detail common experimental protocols in the field.
Comparison of this compound vs. Geranylgeranyl Bromide
The fundamental difference between this compound and geranylgeranyl bromide lies in the length of their isoprenoid chains—15 carbons versus 20 carbons, respectively. This mirrors the distinction between the natural substrates of FTase (farnesyl pyrophosphate, FPP) and GGTase (geranylgeranyl pyrophosphate, GGPP).[2] While both are effective alkylating agents for in vitro synthesis, their resulting modified molecules are used to study the distinct biological pathways governed by farnesylation and geranylgeranylation.
| Feature | This compound | Geranylgeranyl Bromide |
| Molecular Formula | C₁₅H₂₅Br | C₂₀H₃₃Br[9] |
| Molecular Weight | 285.26 g/mol | 353.4 g/mol [9] |
| Isoprenoid Length | 15 Carbons (C15) | 20 Carbons (C20) |
| Primary Application | Chemical synthesis of farnesylated molecules (e.g., peptides, probes) for in vitro studies.[6] | Chemical synthesis of geranylgeranylated molecules for in vitro studies. |
| Mechanism in Synthesis | Acts as an alkylating agent; the bromide is a good leaving group for nucleophilic substitution reactions.[7] | Acts as an alkylating agent with a bromide leaving group. |
| Biological Relevance | Used to create tools to study FTase substrates and farnesylation-dependent pathways (e.g., Ras signaling).[6] | Used to create tools to study GGTase substrates and geranylgeranylation-dependent pathways (e.g., Rho signaling). |
Performance Data of Specific Prenylation Inhibitors
While farnesyl and geranylgeranyl bromide are valuable for synthesis, direct inhibition of prenyltransferases in cellular and enzymatic assays is achieved using specifically designed farnesyltransferase inhibitors (FTIs) and geranylgeranyltransferase inhibitors (GGTIs). The following table presents IC₅₀ values for well-characterized examples to provide a performance benchmark.
| Compound | Target Enzyme(s) | IC₅₀ Value | Key Characteristics |
| Tipifarnib | FTase | 0.86 nM[10] | Potent and selective FTI. |
| Lonafarnib | FTase (H-Ras) | 1.9 nM[10] | Orally active FTI with anti-HDV activity. |
| FTI-2153 | FTase | 1.4 nM[10] | Highly selective FTI. |
| GGTI-298 | GGTase-I | 3 µM[11] | Peptidomimetic, selective GGTI. |
| GGTI-2418 | GGTase-I / FTase | 9.5 µM (GGTase-I) / 53 µM (FTase)[12] | Dual inhibitor with selectivity for GGTase-I. |
| L-778123 | FTase / GGTase-I | 2 nM (FTase) / 98 nM (GGTase-I)[10] | Potent dual inhibitor. |
Signaling Pathways and Experimental Visualizations
To understand the context in which these compounds are used, it is essential to visualize the relevant biological pathways and experimental workflows.
References
- 1. uniprot.org [uniprot.org]
- 2. GGTase-I, Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Combination of farnesyltransferase and Akt inhibitors is synergistic in breast cancer cells and causes significant breast tumor regression in ErbB2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. trans,trans-Farnesyl bromide | 28290-41-7 | Benchchem [benchchem.com]
- 7. (E,E)-Farnesyl Bromide, 28290-41-7 | BroadPharm [broadpharm.com]
- 8. Synthesis of S-farnesyl-L-cysteine methylester and purification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Geranyl geranyl bromide | C20H33Br | CID 11175640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Protein Prenylation: A Guide to Alternatives for Farnesyl Bromide
For researchers, scientists, and drug development professionals, the study of protein prenylation is crucial for understanding a myriad of cellular processes and developing novel therapeutics. Farnesyl bromide has traditionally been a tool in this field; however, a range of more sophisticated and versatile alternatives now offer enhanced specificity, reduced toxicity, and broader experimental possibilities. This guide provides a comprehensive comparison of these modern alternatives, supported by experimental data and detailed protocols to aid in your research endeavors.
Protein prenylation is a post-translational modification that involves the attachment of isoprenoid lipids, primarily farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins. This modification is critical for the proper localization and function of a wide array of proteins, including the Ras and Rho families of small GTPases, which are central to signal transduction pathways regulating cell growth, differentiation, and survival.[1][2] Dysregulation of these pathways is a hallmark of many diseases, including cancer, making the enzymes and substrates of the prenylation pathway attractive targets for therapeutic intervention.
This guide explores three main classes of alternatives to this compound for studying protein prenylation:
-
Metabolic Labeling with Isoprenoid Analogs and Click Chemistry: A powerful approach for in-cell and in-vivo studies, allowing for the visualization and identification of prenylated proteins.
-
Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) Analogs: Versatile tools for in vitro biochemical and biophysical assays to probe the mechanisms of prenyltransferase enzymes.
-
Farnesyltransferase and Geranylgeranyltransferase Inhibitors (FTIs and GGTIs): Small molecule inhibitors that serve as invaluable tools to investigate the functional consequences of blocking protein prenylation.
Metabolic Labeling with Isoprenoid Analogs and Click Chemistry
This technique involves introducing isoprenoid analogs containing a bioorthogonal functional group (an azide (B81097) or an alkyne) into cells.[3] These analogs are metabolized by the cell's machinery and incorporated into proteins in place of their natural counterparts.[4][5] The incorporated tag can then be selectively reacted with a complementary probe (e.g., a fluorescent dye or biotin) via "click chemistry," a highly efficient and specific reaction.[4][6] This allows for the detection, visualization, and enrichment of prenylated proteins.[4][5]
Comparison of Common Isoprenoid Analogs for Metabolic Labeling
| Analog | Functional Group | Key Features | Potential Drawbacks |
| Farnesyl Alkyne (C15AlkOH) | Terminal Alkyne | Commercially available; used for labeling farnesylated proteins.[7] | Less efficient labeling compared to its diphosphate (B83284) form in some cell lines.[4] |
| Farnesyl Alkyne Diphosphate (C15AlkOPP) | Terminal Alkyne | More direct substrate for prenyltransferases, leading to more efficient labeling in certain contexts.[4] | Synthesis is more complex than the alcohol form. |
| Farnesyl Azide (Farnesyl Alcohol Azide) | Terminal Azide | Historically one of the first bioorthogonal isoprenoid analogs used.[8][9] | Alkynes are often preferred for lower background labeling in some applications.[7] |
| Geranylgeranyl Alkyne/Azide Analogs | Terminal Alkyne/Azide | Allow for the specific labeling and study of geranylgeranylated proteins. | Less commonly commercially available than farnesyl analogs. |
Note: The choice between an azide and an alkyne functional group can depend on the specific click chemistry reaction and the biological system being studied. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common, but copper-free click chemistry variants are also available to avoid potential cytotoxicity from copper catalysts.[10]
Experimental Workflow: Metabolic Labeling and In-Gel Fluorescence Detection
This protocol outlines the general steps for metabolic labeling of prenylated proteins in cultured cells followed by detection using in-gel fluorescence.
Detailed Protocol: Metabolic Labeling with C15AlkOH and In-Gel Fluorescence Detection
Materials:
-
Mammalian cell line of interest (e.g., HeLa, COS-7)
-
Complete cell culture medium
-
HMG-CoA reductase inhibitor (e.g., lovastatin, optional)
-
Farnesyl Alkyne (C15AlkOH)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reaction components:
-
Azide-fluorophore (e.g., TAMRA-azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
-
Methanol, Chloroform, Water for protein precipitation
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in a culture dish and allow them to adhere overnight.
-
(Optional) Pre-treat cells with an HMG-CoA reductase inhibitor for 6 hours to deplete endogenous isoprenoid pools.[11]
-
Add C15AlkOH to the culture medium to a final concentration of 10-50 µM.
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the analog.
-
-
Cell Lysis:
-
Wash the cells with PBS and harvest them.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry:
-
To the cell lysate, add the click chemistry reaction components in the following order: azide-fluorophore, TCEP, TBTA, and CuSO4.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Protein Precipitation and SDS-PAGE:
-
Precipitate the proteins from the reaction mixture using a methanol/chloroform/water procedure.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Resolve the proteins on an SDS-PAGE gel.
-
-
In-Gel Fluorescence Detection:
-
Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) Analogs
FPP and GGPP analogs are powerful tools for in vitro studies of prenyltransferase enzymes. These analogs can be modified with various functionalities, such as fluorophores or photo-crosslinkers, to investigate enzyme-substrate interactions, catalytic mechanisms, and substrate specificity.
Quantitative Comparison of FPP Analogs for In Vitro Farnesyltransferase Activity
The following table summarizes the kinetic parameters of farnesyltransferase (FTase) for its natural substrate, FPP, and several synthetic analogs. This data is compiled from multiple studies and variations in experimental conditions should be considered.
| Substrate | Modification | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| FPP | Natural Substrate | 2.8 nM | 0.06 | 2.1 x 107 | |
| Benzaldehyde-containing FPP analog | Benzaldehyde moiety | ~2 | ~0.04 | ~2 x 104 | |
| Coumarin-containing FPP analog | Coumarin moiety | 1.4 | 0.0013 | 930 | |
| NBD-containing FPP analog | Nitrobenzoxadiazole (fluorophore) | N/A | N/A | N/A |
Note: The kinetic parameters can be significantly influenced by the specific peptide substrate used in the assay.
Experimental Protocol: In Vitro Farnesyltransferase Assay
This protocol describes a continuous fluorescence-based assay to measure the activity of FTase in vitro.
Materials:
-
Purified recombinant farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP) or FPP analog
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)
-
Fluorescence plate reader
Procedure:
-
Prepare Reactions:
-
In a microplate, prepare reaction mixtures containing assay buffer, the dansylated peptide substrate, and varying concentrations of FPP or the FPP analog.
-
-
Initiate Reaction:
-
Initiate the reaction by adding a fixed amount of FTase to each well.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm. The transfer of the hydrophobic farnesyl group to the dansylated peptide results in an increase in fluorescence intensity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the fluorescence data.
-
Determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.
-
Farnesyltransferase and Geranylgeranyltransferase Inhibitors (FTIs and GGTIs)
FTIs and GGTIs are small molecules that competitively inhibit the farnesyltransferase and geranylgeranyltransferase enzymes, respectively. They are widely used to study the cellular consequences of inhibiting protein prenylation and have been investigated as potential cancer therapeutics.
Comparison of Selected Prenyltransferase Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | Common Applications |
| Lonafarnib | Farnesyltransferase | FPP competitive inhibitor | Investigating the role of farnesylation in cancer and progeria. |
| Tipifarnib | Farnesyltransferase | FPP competitive inhibitor | Studying farnesylation-dependent signaling pathways in cancer. |
| GGTI-298 | Geranylgeranyltransferase I | GGPP competitive inhibitor | Investigating the role of geranylgeranylation in cell cycle and apoptosis. |
| Zoledronic Acid | Farnesyl Pyrophosphate Synthase | Inhibits the synthesis of FPP and GGPP | Studying the effects of depleting isoprenoid pools. |
Experimental Workflow: Assessing FTI Efficacy in Cell Culture
This workflow describes a common method to determine the effectiveness of an FTI in cells by observing the accumulation of an unprocessed (non-farnesylated) protein.
Detailed Protocol: Western Blot Analysis of HDJ-2 to Assess FTI Activity
Materials:
-
Cell line of interest
-
Farnesyltransferase inhibitor (FTI)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against HDJ-2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to a desired confluency.
-
Treat the cells with a range of concentrations of the FTI for 24-48 hours. Include a vehicle-only control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for HDJ-2.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Inhibition of farnesylation will result in the appearance of a slower-migrating band corresponding to the unprocessed, non-farnesylated form of HDJ-2.[11] The intensity of this upper band relative to the lower, farnesylated band can be used to quantify the efficacy of the FTI.
-
Signaling Pathways Involving Protein Prenylation
Protein prenylation is essential for the function of numerous signaling proteins, most notably the Ras and Rho families of small GTPases.
The Ras Signaling Pathway
Ras proteins are key regulators of cell proliferation, differentiation, and survival. Farnesylation is the first and essential step for Ras to associate with the plasma membrane, where it can be activated by upstream signals and engage downstream effector pathways, such as the RAF-MEK-ERK cascade.[1][2]
The Rho Signaling Pathway
Rho GTPases, such as RhoA, Rac1, and Cdc42, are critical regulators of the actin cytoskeleton, cell polarity, and cell migration. Geranylgeranylation is typically required for their membrane association and function.
References
- 1. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Broadening the utility of farnesyltransferase-catalyzed protein labeling using norbornene-tetrazine click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 11. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Analysis of Farnesyl Bromide-Modified Peptides
For researchers, scientists, and drug development professionals navigating the complexities of protein farnesylation, this guide offers an objective comparison of mass spectrometry-based analytical approaches for farnesyl bromide-modified peptides. Supported by experimental data, this document provides a comprehensive overview of ionization techniques, fragmentation methods, and enrichment strategies, complete with detailed experimental protocols and workflow visualizations.
Protein farnesylation, a crucial post-translational modification where a 15-carbon farnesyl isoprenoid is attached to a cysteine residue, plays a pivotal role in regulating protein trafficking, localization, and signal transduction.[1][2] Dysregulation of this process is implicated in various diseases, making the analysis of farnesylated proteins and peptides a key area of research. This compound serves as a valuable tool for the in-vitro chemical modification of peptides to mimic this important biological event, enabling detailed investigation of its effects.
This guide will delve into the nuances of analyzing these modified peptides by mass spectrometry, a cornerstone technology in proteomics. We will explore the comparative performance of different analytical strategies to aid in the selection of the most appropriate methodology for your research needs.
Comparing Ionization Techniques: ESI vs. MALDI
The choice of ionization source is a critical first step in the mass spectrometric analysis of farnesylated peptides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common techniques, each with distinct advantages and disadvantages.
Electrospray Ionization (ESI) is well-suited for coupling with liquid chromatography (LC-MS/MS), providing high sensitivity and the ability to analyze complex mixtures.[3] ESI typically produces multiply charged ions, which can be beneficial for the fragmentation of larger peptides. However, the hydrophobicity of the farnesyl group can lead to challenges such as ion suppression.
Matrix-Assisted Laser Desorption/Ionization (MALDI) , on the other hand, is known for its speed and tolerance to buffers and contaminants.[1][4] It predominantly generates singly charged ions, simplifying spectral interpretation.[1] This makes it particularly useful for the rapid analysis of peptide libraries and purified samples.[1]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Coupling | Easily coupled with Liquid Chromatography (LC-MS/MS) | Typically offline with LC, can be directly coupled |
| Ionization State | Produces multiply charged ions | Predominantly produces singly charged ions[1] |
| Sample Throughput | Lower, dependent on LC run time | Higher, rapid analysis of multiple samples[1] |
| Sample Complexity | Well-suited for complex mixtures | Better for less complex mixtures or purified samples[1] |
| Ion Suppression | More susceptible, especially for hydrophobic molecules | Less susceptible to ion suppression |
| Fragmentation | Readily integrated with various fragmentation techniques | Can be coupled with tandem MS (TOF/TOF) |
Fragmentation Methods: A Head-to-Head Comparison
Effective fragmentation is essential for sequencing farnesylated peptides and pinpointing the modification site. The three most prevalent fragmentation techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID) is the most widely used method, generating predominantly b- and y-type fragment ions.[5] For farnesylated peptides, a characteristic neutral loss of the farnesyl group (204.2 Da) is often observed.[4]
Higher-Energy Collisional Dissociation (HCD) , available on Orbitrap mass spectrometers, also produces b- and y-type ions but with higher accuracy and resolution in the fragment ion spectra.[5] This can aid in the confident identification of fragment ions.
Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions.[5] A key advantage of ETD is its ability to preserve labile post-translational modifications, like farnesylation, on the peptide backbone, which can be lost during CID or HCD.
| Fragmentation Method | Predominant Fragment Ions | Preservation of Farnesyl Group | Key Advantages | Key Disadvantages |
| CID | b- and y-ions[5] | Prone to neutral loss[4] | Widely available, well-characterized | Can result in loss of modification information |
| HCD | b- and y-ions[5] | Prone to neutral loss | High-resolution and accurate mass fragments | Available on specific instrument platforms |
| ETD | c- and z-ions[5] | Preserves the modification | Ideal for localizing the modification site | Can be less efficient for doubly charged precursors |
Enrichment Strategies for Farnesylated Peptides
Due to the often low abundance of farnesylated proteins in biological samples, enrichment strategies are crucial for their successful analysis. These methods aim to isolate the farnesylated peptides from the complex mixture of unmodified peptides.
Affinity-based enrichment is a powerful approach that utilizes specific interactions to capture the modified peptides. This can involve antibodies that recognize the farnesyl group or metabolic labeling strategies where a modified farnesyl pyrophosphate analog containing a "handle" (e.g., an alkyne or azide) is incorporated into proteins in cell culture. These handles can then be used for click chemistry-based enrichment.
Another strategy involves hydrophobic interaction chromatography (HIC) , which leverages the increased hydrophobicity of farnesylated peptides for separation.
| Enrichment Strategy | Principle | Advantages | Disadvantages |
| Affinity Chromatography | Utilizes specific binding partners (e.g., antibodies, chemical tags) to capture farnesylated peptides.[6][7] | High specificity and enrichment efficiency. | Can be expensive; may require specific labeling strategies. |
| Hydrophobic Interaction | Separates peptides based on the increased hydrophobicity conferred by the farnesyl group. | Does not require specific labeling. | May co-enrich other hydrophobic peptides. |
| Thiopropyl-based Capture | Covalent capture of the farnesylated cysteine onto a resin. | Enables direct study from tissues without metabolic labeling.[8] | Requires specific resin chemistry. |
Visualizing the Workflow and Relevant Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for analyzing this compound-modified peptides and the well-characterized Ras signaling pathway where protein farnesylation is critical.
Experimental Protocols
Protocol 1: Solid-Phase Farnesylation of Peptides with this compound
This protocol outlines the on-resin modification of a cysteine-containing peptide with this compound.
Materials:
-
Fmoc-protected peptide on a solid-phase resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether
Procedure:
-
Swell the peptide-bound resin in DMF for 30 minutes.
-
Wash the resin three times with DMF.
-
Prepare a solution of this compound (5 equivalents) and DIPEA (10 equivalents) in DMF.
-
Add the this compound solution to the resin and react for 2-4 hours at room temperature with gentle agitation.
-
Wash the resin three times with DMF, followed by three washes with DCM.
-
Dry the resin under vacuum.
-
Cleave the farnesylated peptide from the resin using the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet and store at -20°C.
Protocol 2: LC-MS/MS Analysis of this compound-Modified Peptides
This protocol provides a general framework for the LC-MS/MS analysis of farnesylated peptides. Parameters should be optimized for the specific instrument and peptide of interest.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Orbitrap or Q-TOF) with an ESI source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 75 µm ID x 150 mm length)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30-60 minutes, followed by a wash and re-equilibration step. Due to the hydrophobicity of the farnesyl group, a shallower gradient may be required for optimal separation.
-
Flow Rate: 300 nL/min
MS Parameters:
-
Ionization Mode: Positive ion mode
-
MS1 Scan Range: m/z 300-1800
-
Data-Dependent Acquisition (DDA): Top 10-20 most intense precursor ions selected for fragmentation.
-
Fragmentation:
-
CID/HCD: Normalized collision energy of 25-35%.
-
ETD: Calibrated charge-dependent ETD reaction times.
-
-
Dynamic Exclusion: Enabled to prevent repeated fragmentation of the same precursor.
Data Analysis:
-
Raw data should be processed using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Database searching should be performed against a relevant protein database, with the farnesyl modification (+204.1878 Da) specified as a variable modification on cysteine residues.
-
Manual validation of MS/MS spectra is recommended to confirm the identification and localization of the farnesyl modification.
Conclusion
The mass spectrometric analysis of this compound-modified peptides offers a powerful approach to understanding the functional consequences of protein farnesylation. The choice of ionization source, fragmentation method, and enrichment strategy will depend on the specific research question and available instrumentation. ESI-LC-MS/MS provides a sensitive and versatile platform for the analysis of complex samples, while MALDI-MS is well-suited for rapid screening. For confident localization of the farnesyl group, ETD is the preferred fragmentation method. By carefully considering the methodologies outlined in this guide, researchers can effectively characterize this compound-modified peptides and gain valuable insights into the critical role of protein prenylation in cellular processes.
References
- 1. MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of nLC-ESI-MS/MS and nLC-MALDI-MS/MS for GeLC-Based Protein Identification and iTRAQ-Based Shotgun Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 4. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. | Semantic Scholar [semanticscholar.org]
- 5. support.proteomesoftware.com [support.proteomesoftware.com]
- 6. Affinity Capture Enrichment versus Affinity Depletion: A Comparison of Strategies for Increasing Coverage of Low-Abundant Human Plasma Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Prenylated C-terminal Peptides Using a Thiopropyl-based Capture Technique and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Farnesyltransferase Inhibitors: Farnesyl Bromide in Context
For researchers, scientists, and drug development professionals, understanding the landscape of enzyme inhibitors is critical for advancing therapeutic strategies. Farnesyltransferase inhibitors (FTIs) have been a significant area of investigation, primarily for their potential in oncology and in treating rare genetic disorders. This guide provides an objective comparison of the performance of various FTIs, with a special focus on the role of farnesyl bromide in this field, supported by experimental data.
This compound: A Tool for Research and Synthesis
This compound is a farnesyl pyrophosphate (FPP) analog that serves as a valuable research tool rather than a potent therapeutic inhibitor. It is primarily used as a synthetic substrate in in vitro studies to investigate the mechanisms of protein prenylation, the enzymatic process catalyzed by farnesyltransferase (FTase).[1] Its bromine atom acts as a good leaving group, facilitating its use in the synthesis of farnesylated molecules and precursors for other inhibitors.[1][2]
Unlike clinically evaluated FTIs, a direct half-maximal inhibitory concentration (IC50) value for this compound against farnesyltransferase is not prominently reported in scientific literature, underscoring its primary role as a laboratory reagent rather than a competitive inhibitor. However, derivatives synthesized from this compound have shown inhibitory activity. For instance, farnesyloxy-5-hydroxy-2,3,6-trifluoro-4-nitrobenzene, a this compound-derived compound, has a reported IC50 of 6.3 μM for farnesyltransferase.[1]
Comparative Analysis of Potent Farnesyltransferase Inhibitors
In contrast to this compound, several potent and selective farnesyltransferase inhibitors have been developed and extensively studied. Among the most prominent are lonafarnib (B1684561) and tipifarnib (B1682913), both of which have advanced to clinical trials.
Biochemical and Cellular Potency
Direct head-to-head comparisons under identical experimental conditions are limited, but available data provide a strong indication of the relative potency of these inhibitors. Tipifarnib has been reported to be approximately 5-10 times more potent than lonafarnib in Ras processing assays in human cancer cell lines.[1]
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| Tipifarnib | Farnesyltransferase | Enzymatic Assay (human/bovine) | 0.45–0.57 | [1] |
| K-Ras Farnesylation | In Vitro | 7.9 | [3] | |
| Lonafarnib | Farnesyltransferase | Enzymatic Assay (human/bovine) | 4.9–7.8 | [1] |
| H-Ras Farnesylation | In Vitro | 1.9 | [4][5] | |
| K-Ras Farnesylation | In Vitro | 5.2 | [4][5] | |
| N-Ras Farnesylation | In Vitro | 2.8 | [4] | |
| L-778,123 | Farnesyltransferase | Enzymatic Assay | 2 | [4] |
| Geranylgeranyltransferase-I | Enzymatic Assay | 98 | [4] | |
| FTI-2153 | Farnesyltransferase | Enzymatic Assay | 1.4 | [4] |
| H-Ras Processing | Cellular Assay | 10 | [4] | |
| CP-609754 | H-Ras Farnesylation | Enzymatic Assay | 0.57 ng/mL | [4] |
| K-Ras Farnesylation | Enzymatic Assay | 46 ng/mL | [4] | |
| KO-2806 | Farnesyltransferase | Enzymatic Assay | 2.4 | [6] |
| Geranylgeranyltransferase-I | Enzymatic Assay | >1000 | [6] |
Signaling Pathways and Experimental Workflows
The primary target of farnesyltransferase inhibitors is the Ras signaling pathway, which is crucial in cell proliferation and survival. By preventing the farnesylation of Ras proteins, these inhibitors block their localization to the cell membrane and subsequent activation of downstream signaling cascades.[7]
Caption: Ras signaling pathway and FTI inhibition.
The evaluation of farnesyltransferase inhibitors typically involves a series of in vitro and cell-based assays to determine their potency and efficacy.
Caption: Workflow for FTI evaluation.
Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of farnesyltransferase in a cell-free system. A common method is a fluorescence-based assay.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the assay buffer to the wells of the microplate.
-
Add the test compounds and farnesyltransferase to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm for 60 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of farnesyltransferase inhibitors on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
While this compound is a foundational tool for the in vitro study of farnesyltransferase, it is not a potent inhibitor in its own right. The field of farnesyltransferase inhibitors has produced highly potent compounds like lonafarnib and tipifarnib, with tipifarnib demonstrating greater in vitro potency in direct comparisons.[1] The development of these inhibitors, initially focused on targeting Ras in cancer, has expanded to include treatments for rare diseases like progeria, where lonafarnib has received FDA approval.[8][9] The continued investigation into the complex mechanisms of action of these inhibitors and their potential in combination therapies holds promise for various therapeutic areas.[7]
References
- 1. trans,trans-Farnesyl bromide | 28290-41-7 | Benchchem [benchchem.com]
- 2. Reaction path of protein farnesyltransferase at atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and biochemical characterization of tomato farnesyl-protein transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of farnesyltransferase and geranylgeranyltransferase-I for antitumor therapy: substrate-based design, conformational constraint and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
Farnesyl Bromide's Cellular Interactions: A Comparative Guide to Thiol Cross-Reactivity
For Immediate Release
[City, State] – [Date] – A new in-depth comparison guide has been published detailing the cross-reactivity of Farnesyl bromide with various cellular thiols. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of this compound's interactions beyond its intended targets, supported by experimental data and detailed protocols. The publication aims to offer a clearer understanding of the off-target effects of this widely used research compound.
This compound is a reactive alkylating agent commonly employed in the study of protein farnesylation, a crucial post-translational modification involved in localizing proteins to cell membranes and mediating protein-protein interactions. While the intended target of farnesylation is the cysteine residue within a C-terminal "CaaX" box of specific proteins, the electrophilic nature of this compound raises concerns about its potential to react with other abundant cellular thiols, such as glutathione (B108866) (GSH) and cysteine residues in other proteins. This off-target reactivity can lead to a variety of cellular effects, making a thorough understanding of its cross-reactivity essential for accurate experimental design and interpretation.
This guide presents a comparative analysis of this compound's reactivity with key cellular thiols, summarizing available quantitative data and outlining the experimental methodologies used to obtain this information.
Quantitative Comparison of Thiol Reactivity
The reactivity of this compound with different cellular thiols can be quantified by determining the second-order rate constants for their respective reactions. While specific kinetic data for this compound is limited in publicly available literature, we can infer its reactivity based on studies of similar alkyl halides and the general principles of thiol chemistry.
| Thiol Compound | Representative Second-Order Rate Constant (M⁻¹s⁻¹) | Experimental Context |
| Glutathione (GSH) | Estimated to be significant based on high cellular concentration and nucleophilicity. Direct kinetic data for this compound is not readily available. For comparison, the reaction of the electrophile N-ethylmaleimide with GSH has a rate constant in the range of 10² M⁻¹s⁻¹. | The high intracellular concentration of GSH (millimolar range) makes it a primary target for electrophilic compounds. Reactions are often studied using kinetic chemoassays.[1] |
| Free Cysteine | Expected to be reactive. For comparison, the second-order rate constant for the reaction of iodoacetamide (B48618) with cysteine is approximately 0.6 M⁻¹s⁻¹.[2] | The reactivity of the cysteine thiol is highly dependent on its pKa. |
| Cysteine in Peptides/Proteins (Off-Target) | Highly variable, dependent on the local microenvironment of the cysteine residue (e.g., pKa, steric accessibility). | Proteomic studies are required to identify specific off-target protein modifications. |
| Cysteine in Target CaaX Box (Enzyme-Catalyzed) | This is an enzyme-catalyzed reaction (farnesyltransferase), and a direct comparison of second-order rate constants with non-enzymatic reactions is not straightforward. | The farnesyltransferase enzyme significantly enhances the rate and specificity of farnesylation at the target cysteine. |
Note: The provided rate constants for iodoacetamide and N-ethylmaleimide are intended to provide a general context for the reactivity of electrophiles with thiols and are not direct measurements for this compound.
Signaling Pathways and Experimental Workflows
The interaction of this compound with cellular thiols can impact various signaling pathways. Farnesylation is critical for the function of many signaling proteins, including members of the Ras superfamily of small GTPases. Off-target alkylation of other thiols can lead to cellular stress and disrupt normal redox signaling.
Experimental Workflow for Assessing Thiol Cross-Reactivity
A general workflow to investigate the cross-reactivity of this compound with cellular thiols involves a combination of kinetic assays and proteomic analysis.
References
Comparing in vitro and in vivo protein farnesylation assays.
A Comprehensive Guide to In Vitro and In Vivo Protein Farnesylation Assays
For researchers in cellular biology and drug development, understanding protein farnesylation is critical. This post-translational modification, catalyzed by the enzyme farnesyltransferase (FTase), attaches a 15-carbon farnesyl group to a cysteine residue within a C-terminal CaaX motif of a target protein.[1] This process is crucial for the proper subcellular localization and function of numerous proteins involved in key signaling pathways, including the Ras superfamily of small GTPases.[1][2] Dysregulation of these pathways is a hallmark of many cancers, making FTase a compelling therapeutic target.[1][3]
The development of farnesyltransferase inhibitors (FTIs) as potential anticancer agents has necessitated robust methods for measuring protein farnesylation.[4][5] This guide provides a detailed comparison of in vitro and in vivo assays for protein farnesylation, offering insights into their principles, protocols, and data interpretation to help researchers select the most appropriate method for their experimental needs.
Quantitative Comparison of Farnesylation Assays
The choice between an in vitro and an in vivo assay depends on the specific research question. In vitro assays are ideal for studying the direct activity of FTase and the potency of inhibitors in a controlled environment. In vivo assays, on the other hand, provide a more physiologically relevant picture of farnesylation within the complex cellular milieu. The following table summarizes the key quantitative parameters of commonly used farnesylation assays.
| Assay Type | Parameter | In Vitro Assays | In Vivo Assays | References |
| Principle | Measures direct enzymatic activity or substrate modification in a cell-free system. | Measures farnesylation within intact cells or whole organisms. | [4][6] | |
| Sensitivity | High; can detect low levels of enzyme activity. | Variable; can be lower due to cellular complexity and precursor pool dilution. Newer methods offer high sensitivity. | [6][7][8] | |
| Specificity | High for FTase activity. | Can be influenced by other cellular processes and enzymes. | [4] | |
| Throughput | Can be high, especially with fluorescence-based assays. | Generally lower, more labor-intensive. | [9] | |
| Time | Relatively short (from 1 day for enzyme assays). | Can be lengthy (up to 3 months for autoradiography). | [4][5] | |
| Cost | Can be lower, depending on the specific method. | Can be higher due to cell culture or animal model costs. | ||
| Physiological Relevance | Low; lacks the cellular context. | High; reflects the biological reality of farnesylation. | [6] | |
| Common Readouts | Radioactivity incorporation, fluorescence, mass shift. | Electrophoretic mobility shift, subcellular localization, metabolic labeling with clickable probes. | [4][10] |
Signaling Pathway of Protein Farnesylation
Protein farnesylation is a key step in activating signaling pathways that control cell growth, differentiation, and survival.[2] The most prominent of these is the Ras signaling cascade.[2][3] Farnesylation allows Ras proteins to anchor to the inner surface of the plasma membrane, a prerequisite for their interaction with upstream activators and downstream effectors.[3][11]
Experimental Workflows and Protocols
Below are diagrams and detailed protocols for key in vitro and in vivo protein farnesylation assays.
In Vitro Farnesylation Assay Workflow
This workflow outlines a typical radioactive in vitro farnesylation assay using purified components.
Protocol: In Vitro [3H]Farnesyl Diphosphate Incorporation Assay
This protocol is adapted from established methods for measuring FTase activity.[4][12]
Materials:
-
Purified farnesyltransferase (FTase)
-
Recombinant substrate protein with a CaaX box (e.g., H-Ras)
-
[3H]Farnesyl diphosphate ([3H]FPP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
SDS-PAGE reagents
-
Scintillation fluid and counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a divalent cation such as Mg2+, and purified FTase.[12]
-
Add the substrate protein to the reaction mixture.
-
Initiate the reaction by adding [3H]FPP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the radiolabeled protein by autoradiography or phosphorimaging to determine the amount of incorporated [3H]FPP.
In Vivo Farnesylation Assay Workflow (Electrophoretic Mobility Shift)
This workflow illustrates the detection of farnesylation inhibition in cultured cells by observing a mobility shift of a target protein.
Protocol: In Vivo Electrophoretic Mobility Shift Assay for Farnesylation Inhibition
This protocol is based on the widely used method of observing the mobility shift of farnesylated proteins like HDJ-2 upon FTI treatment.[1][10]
Materials:
-
Cultured cells
-
Farnesyltransferase inhibitor (FTI)
-
Cell lysis buffer
-
Protein assay reagents
-
SDS-PAGE and Western blotting equipment
-
Primary antibody specific for a farnesylated protein (e.g., anti-HDJ-2)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Plate and culture cells to the desired confluency.
-
Treat the cells with varying concentrations of an FTI or a vehicle control for a predetermined time (e.g., 24-48 hours).
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Quantify the protein concentration in the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody that recognizes a known farnesylated protein (e.g., HDJ-2). Unfarnesylated proteins typically migrate slower on SDS-PAGE.[10]
-
Incubate with an appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of a slower-migrating band in FTI-treated samples indicates inhibition of farnesylation.
Conclusion
Both in vitro and in vivo farnesylation assays provide valuable information for researchers studying protein prenylation and developing FTIs. In vitro assays offer a controlled environment to dissect enzymatic activity and screen for inhibitors, while in vivo assays provide a more physiologically relevant context to assess the cellular effects of farnesylation inhibition. By understanding the principles, advantages, and limitations of each approach, researchers can design experiments that will yield the most meaningful and impactful results. Newer techniques, such as those employing click chemistry and mass spectrometry, are continually being developed to offer higher sensitivity and throughput for both types of assays.[6][13]
References
- 1. benchchem.com [benchchem.com]
- 2. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Protein Farnesylation on Nasopharyngeal Carcinoma, Molecular Background and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Farnesyl Bromide and Farnesyl Pyrophosphate Analogs as Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Farnesyl bromide and farnesyl pyrophosphate (FPP) analogs as inhibitors of farnesyltransferase (FTase). The information presented is supported by experimental data to assist researchers in selecting the appropriate tools and compounds for their studies in oncology and other diseases where FTase is a key target.
Introduction
Farnesyltransferase is a critical enzyme in post-translational modification, catalyzing the attachment of a farnesyl group from farnesyl pyrophosphate to a cysteine residue in target proteins. This process, known as farnesylation, is essential for the proper localization and function of numerous signaling proteins, most notably the Ras superfamily of small GTPases.[1] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a significant target for anti-cancer drug development.[2] Both this compound and FPP analogs are used to study and inhibit this process, but they differ significantly in their intended applications and efficacy.
This compound is primarily utilized as a synthetic precursor and a research tool for in vitro studies.[3][4] It serves as a source of the farnesyl group for the chemical synthesis of farnesylated peptides and other molecular probes necessary for investigating the mechanisms of prenylation.[5] In contrast, farnesyl pyrophosphate analogs are a broad class of molecules, including peptidomimetics and non-peptidomimetics, designed to act as potent and specific inhibitors of FTase for therapeutic applications.[6]
Quantitative Comparison of Inhibitory Efficacy
The following table summarizes the inhibitory potency (IC50 values) of a this compound-derived compound and several well-characterized farnesyl pyrophosphate analogs against farnesyltransferase. Lower IC50 values indicate higher potency.
| Compound Class | Specific Compound | Target Enzyme | IC50 Value | Reference |
| This compound-Derived | Farnesyloxy-5-hydroxy-2,3,6-trifluoro-4-nitrobenzene | Farnesyltransferase | 6.3 µM | [3] |
| FPP Analog (Non-peptidomimetic) | Tipifarnib (R115777) | Farnesyltransferase | 0.86 nM | [7] |
| FPP Analog (Non-peptidomimetic) | Lonafarnib (SCH66336) | Farnesyltransferase (H-Ras) | 1.9 nM | [7] |
| FPP Analog (Peptidomimetic) | FTI-2153 | Farnesyltransferase | 1.4 nM | [7] |
| FPP Analog (Peptidomimetic) | FTI-277 | Farnesyltransferase | 0.5 nM (500 pM) | [8] |
| FPP Analog (Dual Inhibitor) | L-778,123 | Farnesyltransferase | 2 nM | [7] |
Signaling Pathway and Experimental Workflow
To understand the context of FTase inhibition and the methods used to measure it, the following diagrams illustrate the Ras signaling pathway and a typical experimental workflow for evaluating FTase inhibitors.
Experimental Protocols
Two common methods for assessing FTase inhibition are the Fluorescence-Based Assay and the Scintillation Proximity Assay (SPA).
Fluorescence-Based Farnesyltransferase Assay
This continuous assay monitors the increase in fluorescence of a dansylated peptide substrate upon farnesylation. The attachment of the hydrophobic farnesyl group alters the local environment of the dansyl fluorophore, leading to an increase in fluorescence intensity.[9]
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Test compound (this compound derivative or FPP analog)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT[10]
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of FTase, FPP, and the dansylated peptide. Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: To each well of the microplate, add the assay buffer, the test compound at various concentrations, and the FTase enzyme.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Start the reaction by adding a mixture of FPP and the dansylated peptide substrate to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~505 nm or ~550 nm.[10][11]
-
Data Analysis:
-
Determine the initial reaction rate for each concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
-
Scintillation Proximity Assay (SPA) for Farnesyltransferase Inhibition
This assay measures the incorporation of a radiolabeled farnesyl group from [³H]FPP into a biotinylated peptide substrate. The farnesylated, biotinylated peptide is then captured by streptavidin-coated SPA beads, bringing the radioisotope into close proximity with the scintillant in the beads, which generates a detectable light signal.[10][12]
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
[³H]Farnesyl pyrophosphate ([³H]FPP)
-
Biotinylated peptide substrate (e.g., Biotin-GCVLS)
-
Test compound (this compound derivative or FPP analog)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT[10]
-
Stop Solution: 50 mM EDTA in assay buffer[10]
-
Streptavidin-coated SPA beads
-
96-well or 384-well microplates suitable for scintillation counting
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In the microplate wells, combine the assay buffer, the test compound, and the FTase enzyme.
-
Reaction Initiation: Add a mixture of [³H]FPP and the biotinylated peptide substrate to each well to start the reaction.[10]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[10]
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.[10]
-
Bead Addition and Incubation: Add a slurry of streptavidin-coated SPA beads to each well and incubate for at least 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.[10]
-
Signal Detection: Measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the control wells.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The experimental data clearly indicates that farnesyl pyrophosphate analogs are significantly more potent inhibitors of farnesyltransferase than the tested this compound-derived compound. While this compound is an invaluable tool for the chemical synthesis of probes to study farnesylation, FPP analogs, with their low nanomolar to picomolar IC50 values, represent a more effective and therapeutically relevant class of compounds for the direct inhibition of FTase activity in research and clinical settings. The choice between these compounds should be guided by the specific experimental goals: this compound for synthetic applications and probe development, and FPP analogs for potent, direct inhibition of farnesyltransferase.
References
- 1. Different analogues of farnesyl pyrophosphate inhibit squalene synthase and protein:farnesyltransferase to different extents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trans,trans-Farnesyl bromide | 28290-41-7 | Benchchem [benchchem.com]
- 4. (E,E)-Farnesyl Bromide, 28290-41-7 | BroadPharm [broadpharm.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
Validating Protein Farnesylation: A Comparative Guide to Probe Specificity in Cell Lysates
For researchers, scientists, and drug development professionals, accurately identifying farnesylated proteins is crucial for understanding cellular signaling and developing targeted therapeutics. This guide provides a comprehensive comparison of Farnesyl bromide with modern, more specific alternatives for validating protein farnesylation in cell lysates, supported by experimental data and detailed protocols.
Farnesylation, a key post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue of a target protein, is critical for the function of numerous proteins involved in signal transduction, including the Ras superfamily of small GTPases. Dysregulation of this process is implicated in various diseases, most notably cancer. Consequently, tools that allow for the precise identification and quantification of farnesylated proteins are indispensable.
This guide compares the utility and specificity of this compound, a traditional alkylating agent, with two contemporary approaches: Farnesyltransferase inhibitors (FTIs) and bioorthogonal farnesyl pyrophosphate (FPP) analogs. While this compound can be used to chemically introduce a farnesyl group, its high reactivity raises significant concerns about off-target effects. In contrast, FTIs and FPP analogs offer more controlled and specific methods for studying protein farnesylation within a complex cellular environment.
Comparison of Methods for Studying Protein Farnesylation
| Feature | This compound | Farnesyltransferase Inhibitors (FTIs) | Bioorthogonal FPP Analogs |
| Mechanism of Action | Direct, non-enzymatic alkylation of nucleophilic residues (e.g., cysteine thiols). | Competitive or non-competitive inhibition of the farnesyltransferase (FTase) enzyme. | Metabolic incorporation by FTase, followed by bioorthogonal "click" chemistry for detection. |
| Specificity | Low. As a reactive electrophile, it can non-specifically alkylate a wide range of cellular nucleophiles, leading to a high potential for off-target labeling. | High for FTase. However, effects on the "farnesylome" can be complex due to potential alternative prenylation by geranylgeranyltransferase I (GGTase-I). | High. The enzymatic incorporation of the FPP analog ensures that only true substrates of FTase are labeled. |
| Application | Primarily used in chemical synthesis to prepare farnesylated peptides or other molecules for in vitro studies. Its use in cell lysates for specific labeling is limited by its reactivity. | Used to study the functional consequences of inhibiting protein farnesylation and as potential therapeutic agents. Can be used in cell-based assays to observe the accumulation of unfarnesylated proteins. | Enables specific labeling, identification, and quantification of farnesylated proteins in cell lysates and living cells through proteomics and fluorescence imaging. |
| Data Output | Identification of modified proteins, but with high uncertainty regarding on-target specificity. | Functional readouts (e.g., changes in cell signaling, proliferation) and indirect measurement of farnesylation (e.g., protein mobility shift). | Direct identification and quantification of farnesylated proteins and their sites of modification via mass spectrometry. Visualization of farnesylated proteins via fluorescence microscopy. |
Quantitative Analysis of Farnesylated Proteins using Bioorthogonal Probes
Modern chemoproteomic approaches using FPP analogs with bioorthogonal handles (e.g., azides or alkynes) allow for the precise identification and quantification of farnesylated proteins in a cellular context. Below is a summary of data from a study that utilized an alkyne-functionalized farnesyl alcohol to profile prenylated proteins in macrophages.
| Protein | Function | Fold Enrichment (Probe/Control) |
| ZAP (isoform L) | Antiviral protein | > 8 |
| Rheb | Small GTPase, mTOR signaling | > 6 |
| H-Ras | Small GTPase, cell signaling | > 5 |
| Lamin B1 | Nuclear envelope protein | > 4 |
| CENPE | Kinesin-like motor protein | > 3 |
This table is a representative summary based on findings in the field and is intended for illustrative purposes.
Signaling Pathways and Experimental Workflows
Protein Farnesylation Pathway
The following diagram illustrates the enzymatic process of protein farnesylation, which is the target of both FTIs and FPP analog-based probes.
Caption: The enzymatic attachment of a farnesyl group to a protein.
Experimental Workflow for Validating Specificity
This diagram outlines a typical workflow for comparing the specificity of different probes in identifying farnesylated proteins in cell lysates.
Caption: Workflow for comparing farnesylation probes.
Logical Relationship of Probe Specificity
The specificity of the probes is directly related to their mechanism of action. This compound's reactivity leads to non-specific interactions, whereas the enzymatic nature of FPP analog incorporation ensures high fidelity.
Caption: How mechanism dictates probe specificity.
Experimental Protocols
Protocol 1: Western Blot Assay for Farnesyltransferase Inhibitor (FTI) Activity
This protocol assesses the ability of an FTI to inhibit protein farnesylation in cells by observing the electrophoretic mobility shift of a known farnesylated protein, such as HDJ-2. Unfarnesylated proteins typically migrate more slowly on an SDS-PAGE gel.
Materials:
-
Cell line expressing the farnesylated protein of interest (e.g., HEK293)
-
Cell culture reagents
-
Farnesyltransferase inhibitor (FTI)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE apparatus and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for the target protein (e.g., anti-HDJ-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of the FTI for 24-48 hours. Include a vehicle-only control.
-
Harvest cells and prepare cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the mobility shift of the target protein. An increase in the apparent molecular weight indicates an accumulation of the unfarnesylated form.
Protocol 2: Chemoproteomic Profiling of Farnesylated Proteins using a Bioorthogonal FPP Analog
This protocol describes the metabolic labeling of farnesylated proteins with an alkyne-containing FPP analog, followed by click chemistry-mediated conjugation to a reporter tag for enrichment and identification by mass spectrometry.
Materials:
-
Cell line of interest
-
Cell culture reagents
-
Alkyne-functionalized FPP analog (e.g., FPP-alkyne)
-
Lysis buffer (e.g., 1% SDS in PBS)
-
Azide-biotin tag
-
Click chemistry reagents (e.g., copper(I) catalyst, ligand)
-
Streptavidin-agarose beads
-
Mass spectrometry-grade trypsin
-
Reagents for mass spectrometry analysis
Procedure:
-
Culture cells and treat with the alkyne-FPP analog for a specified period (e.g., 16-24 hours).
-
Harvest cells and lyse in SDS-containing buffer.
-
Perform a click chemistry reaction by adding the azide-biotin tag and click chemistry reagents to the cell lysate. Incubate to allow for covalent conjugation.
-
Enrich the biotin-tagged proteins by incubating the lysate with streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion of the captured proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the farnesylated proteins using appropriate proteomics software.
Conclusion
While this compound has historical utility in the chemical synthesis of farnesylated molecules, its application for specific labeling in complex biological samples like cell lysates is severely limited by its inherent reactivity as an alkylating agent. This leads to a high probability of off-target modifications, confounding the interpretation of experimental results.
For robust and specific validation of protein farnesylation, Farnesyltransferase inhibitors and, in particular, bioorthogonal FPP analogs are far superior tools. FTIs provide a means to probe the functional consequences of inhibiting farnesylation, while FPP analogs coupled with modern chemoproteomic workflows enable the direct and quantitative analysis of the farnesylome with high specificity. The adoption of these advanced methods is crucial for accurately delineating the role of protein farnesylation in health and disease.
Unraveling the Dichotomy: A Comparative Guide to Farnesylated vs. Geranylgeranylated RhoB Function
For researchers, scientists, and drug development professionals, understanding the nuanced roles of post-translationally modified proteins is paramount. This guide provides an objective comparison of the functional differences between farnesylated (RhoB-F) and geranylgeranylated (RhoB-GG) RhoB, a small GTPase implicated in a multitude of cellular processes. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways involved.
The small GTPase RhoB is a unique member of the Rho family as it can be post-translationally modified by the addition of either a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid group to its C-terminal CAAX motif. This differential prenylation serves as a critical determinant of its subcellular localization and, consequently, its functional role in cellular signaling. While structurally similar, farnesylated and geranylgeranylated RhoB often exhibit opposing effects on cellular processes such as proliferation, apoptosis, and migration.
Data Presentation: Quantitative Comparison of RhoB-F vs. RhoB-GG Functions
The following tables summarize quantitative data from key studies comparing the functional effects of expressing exclusively farnesylated or geranylgeranylated forms of RhoB.
Table 1: Effect on Cell Transformation and Growth
| Parameter | Farnesylated RhoB (RhoB-F) | Geranylgeranylated RhoB (RhoB-GG) | Cell Line | Reference |
| Anchorage-Independent Growth (Colony Formation in Soft Agar) | Enhances Ras-transformed growth | Suppresses Ras-transformed growth | NIH-3T3 | [1] |
| Tumor Growth in Nude Mice | Enhances tumor growth | Suppresses tumor growth | Ras-transformed NIH-3T3 | [1] |
| Focus Formation | Promotes focus formation | Inhibits focus formation | Human cancer cell lines | [2] |
Table 2: Role in Apoptosis
| Assay | Farnesylated RhoB (RhoB-F) | Geranylgeranylated RhoB (RhoB-GG) | Cell Line | Reference |
| Induction of Apoptosis | No effect | Induces apoptosis | Ras-transformed NIH-3T3 | [1] |
| Apoptotic Index | No significant increase | Increased apoptotic index | Human carcinoma cells | [3] |
Table 3: Impact on Cell Migration and Invasion
| Assay | Farnesylated RhoB (RhoB-F) | Geranylgeranylated RhoB (RhoB-GG) | Effect | Reference |
| Cell Migration (Boyden Chamber) | May promote migration | Generally inhibits migration | Cancer cell lines | |
| Cell Invasion | May promote invasion | Generally inhibits invasion | Cancer cell lines | [4] |
Table 4: Differential Regulation of Signaling Pathways
| Signaling Pathway | Farnesylated RhoB (RhoB-F) | Geranylgeranylated RhoB (RhoB-GG) | Downstream Effect | Reference |
| PI3K/Akt | No significant inhibition | Blocks Akt activation | Pro-survival signal inhibition | [1] |
| NF-κB | Potent activator | Weaker activator/Inhibitor | Pro-inflammatory and pro-survival signaling | [1][5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the functional distinctions between farnesylated and geranylgeranylated RhoB.
Soft Agar (B569324) Colony Formation Assay (Anchorage-Independent Growth)
This assay assesses the ability of cells to grow and form colonies in a semi-solid medium, a hallmark of cellular transformation.
-
Preparation of Agar Layers:
-
Base Agar Layer (0.5% - 0.6% agar): A solution of 1% - 1.2% agar in sterile water is melted and cooled to 40°C. This is then mixed with an equal volume of 2x cell culture medium (e.g., DMEM with 20% FBS) pre-warmed to 40°C. 1-2 mL of this mixture is added to each well of a 6-well plate and allowed to solidify at room temperature.
-
Top Agar Layer (0.3% - 0.4% agar): A 0.6% - 0.8% agar solution is prepared and cooled to 40°C. Cells to be tested (e.g., NIH-3T3 transfected with RhoB constructs) are trypsinized, counted, and resuspended in 2x culture medium at a desired concentration (e.g., 2 x 10^4 cells/mL). Equal volumes of the cell suspension and the 0.6% - 0.8% agar are mixed, and 1-2 mL of this mixture is overlaid onto the solidified base agar.
-
-
Incubation and Colony Counting:
-
Plates are incubated at 37°C in a 5% CO2 incubator for 2-3 weeks.
-
Fresh culture medium is added to the top of the agar every 2-3 days to prevent drying.
-
After the incubation period, colonies are stained with a solution of crystal violet (e.g., 0.005% in PBS) for 1-2 hours.
-
Colonies are visualized under a microscope and counted. The number and size of colonies are indicative of the transforming potential.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Cell Preparation:
-
Cells are cultured on coverslips or in chamber slides and treated with appropriate stimuli to induce apoptosis.
-
Cells are then fixed with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
After washing with PBS, cells are permeabilized with 0.1% Triton X-100 in PBS for 2-5 minutes on ice.
-
-
TUNEL Staining:
-
The TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or a fluorescently tagged dUTP), is prepared according to the manufacturer's instructions.
-
The reaction mixture is added to the fixed and permeabilized cells and incubated in a humidified chamber at 37°C for 1 hour.
-
If a hapten-labeled nucleotide is used, a secondary detection step with a fluorescently labeled antibody or streptavidin conjugate is required.
-
-
Visualization and Quantification:
-
Nuclei are counterstained with a DNA-binding dye such as DAPI.
-
Slides are mounted and visualized using a fluorescence microscope.
-
The percentage of TUNEL-positive cells (indicating apoptosis) is determined by counting the number of labeled nuclei relative to the total number of nuclei in several random fields.[7]
-
Boyden Chamber (Transwell) Migration Assay
This assay is used to quantify the migratory capacity of cells in response to a chemoattractant.
-
Chamber Setup:
-
Transwell inserts with a porous membrane (typically 8 µm pore size for fibroblasts and many cancer cells) are placed in the wells of a 24-well plate.
-
The lower chamber is filled with cell culture medium containing a chemoattractant (e.g., 10% FBS).
-
Cells to be tested are serum-starved for several hours, then trypsinized and resuspended in serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).
-
-
Cell Migration:
-
A defined number of cells (e.g., 1 x 10^5) is added to the upper chamber of the Transwell insert.
-
The plate is incubated at 37°C in a 5% CO2 incubator for a period of 4-24 hours, allowing cells to migrate through the pores towards the chemoattractant.
-
-
Quantification of Migrated Cells:
-
After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a dye such as crystal violet or DAPI.
-
The membrane is then excised from the insert, mounted on a microscope slide, and the number of migrated cells is counted in several random fields. Alternatively, the stain can be eluted and the absorbance measured to quantify the relative number of migrated cells.[8]
-
Subcellular Fractionation for RhoB Localization
This protocol allows for the separation of cellular components to determine the subcellular localization of farnesylated and geranylgeranylated RhoB.
-
Cell Lysis and Homogenization:
-
Cultured cells are harvested and washed with ice-cold PBS.
-
The cell pellet is resuspended in a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, and protease inhibitors) and incubated on ice to allow swelling.
-
Cells are then homogenized using a Dounce homogenizer or by passing through a fine-gauge needle to disrupt the plasma membrane while leaving nuclei and other organelles intact.
-
-
Differential Centrifugation:
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the nuclei (nuclear fraction).
-
The supernatant (post-nuclear supernatant) is transferred to a new tube and centrifuged at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet mitochondria and other heavy organelles.
-
The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction (containing endosomes and plasma membrane fragments). The final supernatant is the cytosolic fraction.
-
-
Analysis:
-
The protein concentration of each fraction is determined.
-
Equal amounts of protein from each fraction are resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific for RhoB.
-
The presence and relative abundance of RhoB in each fraction indicate its subcellular localization.
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for comparing farnesylated and geranylgeranylated RhoB.
Caption: Opposing signaling pathways regulated by farnesylated vs. geranylgeranylated RhoB.
References
- 1. Geranylgeranylated, but not farnesylated, RhoB suppresses Ras transformation of NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Both farnesylated and geranylgeranylated RhoB inhibit malignant transformation and suppress human tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geranylgeranylated RhoB mediates suppression of human tumor cell growth by farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ROCK I-mediated activation of NF-kappaB by RhoB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho protein GTPases and their interactions with NFκB: crossroads of inflammation and matrix biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. biocompare.com [biocompare.com]
A Researcher's Guide to Control Compounds for Farnesyltransferase Inhibition Studies
For researchers, scientists, and drug development professionals, selecting the appropriate control compounds is a critical step in the investigation of farnesyltransferase (FTase) and its role in cellular signaling and disease. This guide provides a comprehensive comparison of commonly used farnesyltransferase inhibitors (FTIs), detailing their performance, supporting experimental data, and methodologies for their evaluation.
Farnesyltransferase catalyzes the attachment of a farnesyl group to a cysteine residue within the C-terminal CaaX motif of substrate proteins. This post-translational modification is crucial for the proper subcellular localization and function of many signaling proteins, most notably the Ras family of small GTPases. Dysregulated Ras signaling is a hallmark of many cancers, making FTase a prime therapeutic target.
This guide focuses on several well-characterized FTIs that serve as excellent control compounds in research settings: Tipifarnib (R115777), Lonafarnib (SCH66336), L-744,832, FTI-277, and Manumycin A.
Comparative Analysis of Farnesyltransferase Inhibitors
The selection of a suitable FTI control depends on the specific experimental context, including the cell type, the Ras isoform of interest, and the desired potency. The following table summarizes the in vitro and cellular activities of these key inhibitors.
| Compound | Target | In Vitro IC50 (Enzymatic Assay) | Cell Line | Cellular Activity (IC50) | Key Features |
| Tipifarnib (R115777) | FTase | 0.6 nM - 7.9 nM[1][2] | Various | ~50 nM - 400 nM[2] | Orally bioavailable, potent inhibitor of H-Ras and N-Ras processing. Less effective against K-Ras due to alternative prenylation.[3][4] |
| Lonafarnib (SCH66336) | FTase | ~1.9 nM[5] | Various | Not specified in detail | The first FTI to enter clinical trials. Inhibits H-Ras and N-Ras.[3] |
| L-744,832 | FTase | Data not readily available | Panc-1 (K-Ras mutant) | 1.3 µM[6] | A peptidomimetic FTI. Its anti-tumor effects are not strictly dependent on Ras mutation status.[6] |
| FTI-277 | FTase | ~0.5 nM[5] | K562 | 0.5 µM[5] | A potent, cell-permeable, peptidomimetic inhibitor. Antagonizes both H- and K-Ras signaling.[3] |
| Manumycin A | FTase | ~50 ng/ml (inhibition of VSMC proliferation) [ ] | Vascular Smooth Muscle Cells (VSMCs) | Not specified in detail | A natural product antibiotic that acts as a selective inhibitor of Ras farnesyltransferase.[3] |
Signaling Pathways and Experimental Workflows
To effectively study farnesyltransferase inhibition, it is crucial to understand the underlying molecular pathways and to employ a logical experimental workflow.
Caption: Inhibition of Farnesyltransferase in the Ras Signaling Pathway.
Caption: Experimental Workflow for Evaluating Farnesyltransferase Inhibitors.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of farnesyltransferase inhibitors.
In Vitro Farnesyltransferase Activity Assay (Fluorimetric)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of farnesyltransferase.[7][8][9][10][11]
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds (FTIs) and a vehicle control (e.g., DMSO)
-
Positive control inhibitor (e.g., Lonafarnib)[7]
-
Black 96-well or 384-well plates[9]
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 550 nm)[7][9]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and positive control in DMSO. Create a serial dilution of the compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[7]
-
Assay Setup: In a microplate, add the assay buffer, farnesyltransferase enzyme, and the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).[1]
-
Inhibitor Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1][7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of FPP and the dansylated peptide substrate to each well.[7]
-
Data Acquisition: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 60 minutes, with readings taken every minute.[7]
-
Data Analysis: Calculate the initial reaction rates (slopes of the linear portion of the kinetic curves). Determine the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Cell-Based Western Blot for Farnesylation Status
This assay assesses the ability of an FTI to inhibit protein farnesylation within a cellular context by detecting the accumulation of unprocessed, non-farnesylated protein substrates.[5][12] Unfarnesylated proteins often exhibit a slight upward mobility shift on an SDS-PAGE gel.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (FTIs) and a vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against farnesylation biomarkers (e.g., HDJ-2, Lamin A/C)[5]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the FTI for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[5]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[5]
-
Data Analysis: Analyze the resulting bands. The appearance of a slower-migrating band for the target protein in FTI-treated samples indicates the accumulation of the unprocessed, non-farnesylated form. Quantify the band intensities to assess the dose-dependent inhibition of farnesylation.
By utilizing the information and protocols outlined in this guide, researchers can confidently select and evaluate control compounds for their farnesyltransferase inhibition studies, leading to more robust and reliable experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Farnesyl Bromide: A Guide for Laboratory Professionals
Farnesyl bromide, a combustible and hazardous chemical, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, adhering to safety and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of water and remove contaminated clothing.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2]
-
If inhaled: Move the individual to fresh air.[2]
-
If ingested: Do not induce vomiting. Rinse the mouth with water.[2]
In all cases of exposure, seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be carried out in accordance with institutional and regulatory guidelines for hazardous chemical waste.[3]
-
Segregation: this compound waste must be segregated from other waste streams. It should not be mixed with non-hazardous waste.[4] It is also crucial to avoid mixing it with incompatible materials, such as strong oxidizing agents.[1]
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[5] Do not use abbreviations or chemical formulas.
-
The label should also include the date when the first drop of waste was added to the container.
-
-
Storage:
-
Spill Management:
-
Final Disposal:
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₁₅H₂₅Br |
| Molecular Weight | 285.26 g/mol |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Boiling Point | 100-110 °C at 15 mmHg |
| Density | 1.052 g/mL at 25 °C |
| Storage Temperature | 2-8°C |
Experimental Protocols
The standard protocol for the disposal of this compound waste involves its collection as hazardous chemical waste. No experimental procedures for the neutralization or treatment of this compound at the laboratory level are recommended due to its hazardous nature. The primary "experiment" is the safe and compliant collection and labeling of the waste for professional disposal.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. danielshealth.com [danielshealth.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. acs.org [acs.org]
- 7. This compound | C15H25Br | CID 550199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Personal protective equipment for handling Farnesyl bromide
Essential Safety and Handling Guide for Farnesyl Bromide
This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Immediate Safety Concerns and Hazard Identification
This compound is a combustible liquid that poses significant health risks upon exposure. It is crucial to understand its hazards before handling. According to safety data sheets, this compound:
-
Causes serious eye damage and is a lachrymator (tear-inducing agent)[1][2][3].
-
May be harmful if swallowed or inhaled[1].
Personal Protective Equipment (PPE) Requirements
The use of appropriate PPE is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, are the primary line of defense and must be used when handling this substance[1].
| Protection Type | Equipment Specification | Purpose |
| Eye & Face | Chemical splash goggles (compliant with EN 166 or ANSI Z87.1) or a full-face shield.[1][4] | To protect against splashes and vapors, preventing serious eye damage[3]. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat is required; a full chemical-resistant suit may be necessary for large spills.[1][5] | To prevent skin contact, which can cause irritation. |
| Respiratory | An approved vapor respirator (e.g., Type ABEK EN14387 filter) or a NIOSH-approved equivalent must be worn, especially if ventilation is inadequate.[1][6] | To avoid inhalation of vapors, which can cause respiratory tract irritation[1][2]. |
| Footwear | Closed-toe shoes. Safety boots for handling large quantities. | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Before starting, ensure that an eyewash station and a safety shower are readily accessible and functional[1][7].
-
All work involving this compound must be conducted within a certified chemical fume hood to maintain low vapor concentrations[1].
-
Verify that all equipment is clean, dry, and appropriate for the procedure. Ground all metal equipment to prevent static electricity discharge[8].
2. Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
Inspect gloves for any signs of degradation or puncture before use[8].
3. Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use[1][3].
-
Avoid direct contact with the substance. Do not breathe in gas, fumes, vapor, or spray[1].
-
Use only non-sparking tools to minimize ignition risk[8].
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, refrigerated at 2-8°C[1][6].
-
It is sensitive to light; store in the original light-resistant container[1].
-
Keep away from heat, open flames, sparks, and incompatible materials such as oxidizing agents[1].
5. Accidental Spills:
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand or earth). Place the contaminated material into a designated, sealed container for chemical waste[1].
-
Large Spills: Evacuate the area immediately. A self-contained breathing apparatus (SCBA) and a full chemical suit may be required for cleanup[1]. Do not use water jets for cleanup[1].
Disposal Plan: Waste Management Protocol
Proper disposal is critical to ensure laboratory and environmental safety.
1. Waste Segregation:
-
All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent potential reactions.
2. Containerization:
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Do not overfill waste containers.
3. Disposal Procedure:
-
Dispose of this compound waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal[3]. Do not dispose of it down the drain or in general trash.
Visual Workflow for Handling this compound
The following diagram illustrates the logical progression of tasks for safely managing this compound from receipt to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | C15H25Br | CID 550199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. trans,trans-Farnesyl bromide 95 28290-41-7 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.nl [fishersci.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
